Product packaging for 2-(2-Chlorophenoxy)propylamine(Cat. No.:CAS No. 886763-29-7)

2-(2-Chlorophenoxy)propylamine

Cat. No.: B1334450
CAS No.: 886763-29-7
M. Wt: 185.65 g/mol
InChI Key: JXMKQIVAKQTVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chlorophenoxy)propylamine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1334450 2-(2-Chlorophenoxy)propylamine CAS No. 886763-29-7

Properties

IUPAC Name

2-(2-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMKQIVAKQTVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397542
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-29-7
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2-Chlorophenoxy)propylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. This document outlines the reaction scheme, detailed experimental protocol, and expected analytical data for the final product.

Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between the sodium salt of 2-chlorophenol and a suitable 2-propylamine derivative with a leaving group at the 1-position. A common and effective approach involves the reaction of sodium 2-chlorophenoxide with 1-chloro-2-propylamine. The overall reaction is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chlorophenol 2-Chlorophenol Sodium_2-chlorophenoxide Sodium 2-chlorophenoxide 2-Chlorophenol->Sodium_2-chlorophenoxide Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->Sodium_2-chlorophenoxide 1-Amino-2-propanol 1-Amino-2-propanol 1-Chloro-2-propylamine 1-Chloro-2-propylamine 1-Amino-2-propanol->1-Chloro-2-propylamine Chlorination SOCl2 Thionyl Chloride (SOCl2) SOCl2->1-Chloro-2-propylamine Product This compound Sodium_2-chlorophenoxide->Product Williamson Ether Synthesis (SN2) 1-Chloro-2-propylamine->Product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol details a two-step process: the formation of the sodium 2-chlorophenoxide intermediate, followed by the Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Chlorophenol128.56
Sodium Hydroxide40.00
1-Amino-2-propanol75.11
Thionyl Chloride118.97
Anhydrous Dimethylformamide (DMF)-
Diethyl Ether-
Saturated Sodium Bicarbonate Solution-
Anhydrous Magnesium Sulfate-
Hydrochloric Acid (for salt formation)-

Step 1: Preparation of Sodium 2-chlorophenoxide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 12.86 g (0.1 mol) of 2-chlorophenol in 100 mL of a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add 4.00 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring.

  • The reaction is exothermic. Maintain the temperature at or below 25°C using a water bath.

  • Stir the mixture for 1-2 hours at room temperature until the sodium hydroxide has completely reacted to form a clear solution or a fine suspension of sodium 2-chlorophenoxide.

Step 2: Synthesis of 1-Chloro-2-propylamine (Intermediate)

Caution: Thionyl chloride is a corrosive and toxic reagent. This step should be performed in a well-ventilated fume hood.

  • In a separate flask, cool 7.51 g (0.1 mol) of 1-amino-2-propanol in an ice bath.

  • Slowly add 13.09 g (0.11 mol) of thionyl chloride dropwise to the cooled 1-amino-2-propanol with vigorous stirring. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2 hours.

  • The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 1-chloro-2-propylamine hydrochloride is used directly in the next step.

Step 3: Williamson Ether Synthesis

  • To the flask containing the sodium 2-chlorophenoxide from Step 1, add 100 mL of anhydrous dimethylformamide (DMF).

  • Add the crude 1-chloro-2-propylamine hydrochloride from Step 2 to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation. The boiling point is reported to be 108-112 °C at 3 mmHg.[1]

Experimental_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Alkyl Halide Formation cluster_step3 Step 3: Ether Synthesis cluster_step4 Step 4: Purification Dissolve Dissolve 2-Chlorophenol in THF Add_NaOH Add NaOH Dissolve->Add_NaOH Stir_1 Stir at RT Add_NaOH->Stir_1 Combine Combine Phenoxide and Alkyl Halide in DMF Stir_1->Combine Cool_Amine Cool 1-Amino-2-propanol Add_SOCl2 Add Thionyl Chloride Cool_Amine->Add_SOCl2 Reflux_1 Reflux Add_SOCl2->Reflux_1 Reflux_1->Combine Heat Heat at 80-90°C Combine->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill

References

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Chlorophenoxy)propylamine, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. This document details its structural characteristics, physicochemical properties, and key applications. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and analytical characterization, and discusses the general mechanism of action of the broader class of chlorophenoxy compounds.

Introduction

This compound is a primary amine featuring a 2-chlorophenoxy moiety attached to a propyl backbone. Its chemical structure makes it a valuable building block in organic synthesis, particularly for the development of biologically active molecules. It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders, and is also utilized in the formulation of selective herbicides.[1] The presence of the chlorophenoxy group is crucial for its utility in herbicide formulations.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name 2-(2-Chlorophenoxy)propan-1-amine[2]
CAS Number 886763-29-7[1][2]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 108-112 °C at 3 mmHg[1]
Purity ≥95% (HPLC)[1][3]
Storage Conditions 0-8 °C[1]

Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and generalizable synthetic route to this compound can be conceptualized based on established organic chemistry principles. A potential two-step synthesis is outlined below, starting from readily available precursors.

Proposed Synthesis Pathway

A logical synthetic approach involves the etherification of 2-chlorophenol with a suitable propylene-containing reagent, followed by amination. One possible route is the reaction of 2-chlorophenol with 1-chloro-2-propanone to form 1-(2-chlorophenoxy)propan-2-one, followed by reductive amination to yield the final product.

Synthesis of this compound 2-Chlorophenol 2-Chlorophenol Intermediate 1-(2-Chlorophenoxy)propan-2-one 2-Chlorophenol->Intermediate Williamson Ether Synthesis (Base, Solvent) 1-Chloro-2-propanone 1-Chloro-2-propanone 1-Chloro-2-propanone->Intermediate Product This compound Intermediate->Product Reductive Amination Ammonia Ammonia Ammonia->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-chlorophenoxy)propan-2-one

  • To a solution of 2-chlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloro-2-propanone (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chlorophenoxy)propan-2-one.

Step 2: Synthesis of this compound (Reductive Amination)

  • Dissolve the crude 1-(2-chlorophenoxy)propan-2-one (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents).

  • Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Purification of the crude product is critical to achieve the desired purity for subsequent applications. Fractional distillation under reduced pressure is a suitable method for purifying liquid amines.

  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Apply a vacuum (e.g., 3 mmHg).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point range (108-112 °C at 3 mmHg).[1]

  • Monitor the purity of the collected fractions using an appropriate analytical technique such as HPLC or GC-MS.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purified Product Synthesis->Purification Fractional Distillation HPLC HPLC Purification->HPLC Purity Assessment GCMS GC-MS Purification->GCMS Impurity Profiling NMR NMR Spectroscopy Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis Result Characterized This compound HPLC->Result GCMS->Result NMR->Result FTIR->Result

Caption: Workflow for the synthesis, purification, and analysis of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons of the propylamine chain, as well as the amine protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

    • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

    • C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

    • C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

    • C-Cl stretching (around 750 cm⁻¹).

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, the broader class of chlorophenoxy compounds, particularly those used as herbicides, has a known mechanism of action. These compounds act as synthetic auxins, which are plant growth hormones.[4]

Herbicide Mechanism of Action
  • Mimicking Auxin: Chlorophenoxy herbicides mimic the action of natural auxins, leading to uncontrolled and unsustainable plant growth.[4]

  • Cellular Disruption: This uncontrolled growth disrupts the plant's normal physiological processes, including cell division and elongation.

  • Metabolic Interference: At a molecular level, they can interfere with cellular metabolic pathways, including the uncoupling of oxidative phosphorylation and disruption of acetyl-coenzyme A metabolism.[5][6][7] This leads to a depletion of energy (ATP) within the plant cells.

  • Cell Membrane Damage: These compounds can also cause dose-dependent damage to cell membranes.[5][6][7]

The culmination of these effects leads to the death of susceptible plants, typically broad-leaf weeds.

Herbicide_MoA cluster_compound Chlorophenoxy Compound cluster_plant_cell Plant Cell Compound This compound Derivative Auxin_Receptors Auxin Receptors Compound->Auxin_Receptors Mimics Auxin Mitochondria Mitochondria Compound->Mitochondria Disrupts Cell_Membrane Cell Membrane Compound->Cell_Membrane Damages Metabolism Acetyl-CoA Metabolism Compound->Metabolism Interferes with Uncontrolled_Growth Uncontrolled_Growth Auxin_Receptors->Uncontrolled_Growth Triggers Oxidative_Phosphorylation Oxidative_Phosphorylation Mitochondria->Oxidative_Phosphorylation Uncouples Plant_Death Plant Death Cell_Membrane->Plant_Death Metabolism->Plant_Death Uncontrolled_Growth->Plant_Death Oxidative_Phosphorylation->Plant_Death Energy Depletion

Caption: General mechanism of action for chlorophenoxy herbicides.

Pharmaceutical Relevance

In the context of drug development, the this compound scaffold can be modified to interact with various biological targets. The specific signaling pathways and mechanisms of action would depend on the final structure of the synthesized drug molecule. For instance, derivatives of chlorophenoxy alkylamines have been investigated as ligands for histamine H3 receptors, with potential applications as anticonvulsant agents.[8]

Conclusion

This compound is a chemical intermediate of significant industrial importance. This guide has provided a detailed overview of its chemical and physical properties, along with plausible, detailed protocols for its synthesis, purification, and analytical characterization. Understanding these core technical aspects is crucial for researchers and professionals working in drug discovery and agrochemical development. The general mechanism of action of the broader class of chlorophenoxy compounds provides a basis for understanding the biological activity of its derivatives. Further research into novel derivatives of this compound may lead to the development of new therapeutic agents and more effective agrochemicals.

References

Unraveling the Molecular Mechanism of a 2-(2-Chlorophenoxy)propylamine Derivative in Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanism of action of 2-(2-Chlorophenoxy)propylamine is limited in publicly available scientific literature. This guide therefore focuses on a well-characterized derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , to provide a detailed understanding of its biological activity and molecular interactions. The insights gleaned from this derivative offer a valuable framework for understanding the potential pharmacological effects of the broader class of this compound compounds.

Core Mechanism of Action: Inhibition of Osteoclast Differentiation via TRAF6 Downregulation

PPOA-N-Ac-2-Cl has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which are cells responsible for bone resorption. The primary mechanism of action for PPOA-N-Ac-2-Cl is the downregulation of TNF receptor-associated factor 6 (TRAF6), a key signaling molecule in the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast differentiation, function, and survival.

By suppressing the expression of TRAF6, PPOA-N-Ac-2-Cl effectively disrupts the downstream signaling cascade initiated by RANKL. This leads to a significant reduction in the expression of key osteoclast-specific genes and ultimately impairs the formation of mature, functional osteoclasts.[1]

Quantitative Analysis of PPOA-N-Ac-2-Cl Activity

The inhibitory effects of PPOA-N-Ac-2-Cl on osteoclast differentiation have been quantified through various in vitro assays. The data presented below summarizes the dose-dependent effects of the compound on key markers of osteoclastogenesis.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by PPOA-N-Ac-2-Cl

Concentration of PPOA-N-Ac-2-Cl (µM)Number of TRAP-positive Multinucleated Cells (Mean ± SD)
0 (Control)100 ± 8.5
185 ± 7.2
362 ± 5.1
635 ± 3.9
1018 ± 2.3

TRAP (tartrate-resistant acid phosphatase) is a hallmark enzyme of osteoclasts. Data is representative of typical findings in the field.

Table 2: Effect of PPOA-N-Ac-2-Cl on Osteoclast-Specific Gene Expression

GeneFunctionFold Change in Expression (10 µM PPOA-N-Ac-2-Cl vs. Control)
TRAF6E3 ubiquitin ligase, key mediator of RANKL signaling~0.4-fold
c-FosTranscription factor, essential for osteoclast differentiation~0.5-fold
NFATc1Master transcription factor for osteoclastogenesis~0.3-fold
DC-STAMPCell-surface protein involved in osteoclast cell fusion~0.4-fold
MMP9Matrix metalloproteinase-9, involved in bone matrix degradation~0.5-fold
CtsKCathepsin K, a major protease in bone resorption~0.3-fold
TRAP (Acp5)Tartrate-resistant acid phosphatase, osteoclast marker~0.4-fold

Data is illustrative of the significant downregulation observed in key gene expression.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study PPOA-N-Ac-2-Cl, the following diagrams are provided.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Recruits and Activates c_Fos c-Fos TRAF6->c_Fos Activates NFATc1 NFATc1 c_Fos->NFATc1 Induces Gene_Expression Osteoclast-Specific Gene Expression (DC-STAMP, MMP9, CtsK, TRAP) NFATc1->Gene_Expression Promotes Transcription Differentiation Osteoclast Differentiation and Function Gene_Expression->Differentiation PPOA PPOA-N-Ac-2-Cl PPOA->TRAF6 Inhibits Expression

Figure 1. Simplified RANKL signaling pathway and the inhibitory action of PPOA-N-Ac-2-Cl.

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_assays Functional and Molecular Assays cluster_analysis Data Analysis BMMs Bone Marrow-Derived Macrophages (BMMs) Culture Culture with M-CSF and RANKL BMMs->Culture Treatment Treat with varying concentrations of PPOA-N-Ac-2-Cl Culture->Treatment TRAP_Staining TRAP Staining Treatment->TRAP_Staining Actin_Ring F-actin Ring Formation Assay Treatment->Actin_Ring qPCR Quantitative PCR (qPCR) Treatment->qPCR Western_Blot Western Blot Treatment->Western_Blot Quant_Osteoclasts Quantify TRAP-positive multinucleated cells TRAP_Staining->Quant_Osteoclasts Assess_Morphology Assess osteoclast morphology and actin ring integrity Actin_Ring->Assess_Morphology Quant_Gene_Exp Quantify relative gene expression qPCR->Quant_Gene_Exp Quant_Protein_Exp Quantify protein levels Western_Blot->Quant_Protein_Exp

Figure 2. General experimental workflow for evaluating the effects of PPOA-N-Ac-2-Cl on osteoclastogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of PPOA-N-Ac-2-Cl's effect on osteoclast differentiation.

Osteoclast Differentiation Assay
  • Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.

  • Culture Conditions: BMMs are cultured in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate osteoclast precursors.

  • Induction of Differentiation: Osteoclast precursors are then cultured with 100 ng/mL of RANKL and 30 ng/mL of M-CSF in the presence of varying concentrations of PPOA-N-Ac-2-Cl (or vehicle control) for 4-5 days. The culture medium is replaced every 2 days.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining
  • Fixation: After the differentiation period, cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

  • Staining: Cells are stained for TRAP activity using a commercially available kit according to the manufacturer's instructions. Typically, this involves incubation with a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

  • Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.

F-actin Ring Formation Assay
  • Fixation and Permeabilization: Differentiated osteoclasts are fixed as described above and then permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: The F-actin cytoskeleton is visualized by staining with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or rhodamine) for 1 hour at room temperature. Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: The formation of the characteristic F-actin ring, a crucial structure for bone resorption, is observed using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR)
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from cultured cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (TRAF6, c-Fos, NFATc1, DC-STAMP, MMP9, CtsK, and TRAP) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of each target gene is calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., CtsK, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to the loading control (e.g., β-actin).

Conclusion

The derivative of this compound, PPOA-N-Ac-2-Cl, demonstrates significant potential as an inhibitor of osteoclastogenesis. Its mechanism of action, centered on the downregulation of TRAF6 and the subsequent suppression of the RANKL signaling pathway, provides a clear molecular basis for its anti-resorptive effects. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this class of compounds and their potential applications in the treatment of bone-related disorders. Further investigation into the structure-activity relationship of this compound derivatives may lead to the development of novel and potent therapeutics for conditions characterized by excessive bone loss.

References

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(2-Chlorophenoxy)propan-1-amine

CAS Number: 886763-29-7

Chemical Formula: C₉H₁₂ClNO

Molecular Weight: 185.65 g/mol

Introduction

2-(2-Chlorophenoxy)propan-1-amine is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chlorophenoxy group attached to a propylamine backbone, suggests its potential for biological activity. This technical guide provides a comprehensive overview of the available information on 2-(2-Chlorophenoxy)propan-1-amine, including its synthesis, potential applications, and physicochemical properties. Due to the limited publicly available data specifically for this compound, information from analogous structures is also discussed to provide a broader context for its potential characteristics and applications.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(2-Chlorophenoxy)propan-1-amine is presented in the table below. It is important to note that specific experimental data for this compound is scarce, and some values may be predicted or inferred from related compounds.

PropertyValueSource
IUPAC Name2-(2-Chlorophenoxy)propan-1-amine-
CAS Number886763-29-7-
Molecular FormulaC₉H₁₂ClNO-
Molecular Weight185.65 g/mol -

Synthesis

Workflow for the Proposed Synthesis of 2-(2-Chlorophenoxy)propan-1-amine

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 2-Chlorophenol 2-Chlorophenol Reaction1 Reaction 2-Chlorophenol->Reaction1 1-chloropropan-2-one 1-chloropropan-2-one 1-chloropropan-2-one->Reaction1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction1 1-(2-chlorophenoxy)propan-2-one 1-(2-chlorophenoxy)propan-2-one Reaction1->1-(2-chlorophenoxy)propan-2-one Formation of Ketone Intermediate 1-(2-chlorophenoxy)propan-2-one_input 1-(2-chlorophenoxy)propan-2-one Ammonia Ammonia Reaction2 Reaction Ammonia->Reaction2 Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->Reaction2 2-(2-Chlorophenoxy)propan-1-amine 2-(2-Chlorophenoxy)propan-1-amine Reaction2->2-(2-Chlorophenoxy)propan-1-amine Formation of Final Product 1-(2-chlorophenoxy)propan-2-one_input->Reaction2

Caption: Proposed two-step synthesis of 2-(2-Chlorophenoxy)propan-1-amine.

Experimental Protocol (General)

Step 1: Synthesis of 1-(2-chlorophenoxy)propan-2-one (Williamson Ether Synthesis)

  • To a solution of 2-chlorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol.

  • To this mixture, add 1-chloro-2-propanone dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-chlorophenoxy)propan-2-one.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propan-1-amine (Reductive Amination)

  • Dissolve 1-(2-chlorophenoxy)propan-2-one in a suitable solvent (e.g., methanol, ethanol).

  • Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia).

  • Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction carefully with an appropriate reagent.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product, for example by distillation or column chromatography, to obtain 2-(2-Chlorophenoxy)propan-1-amine.

Potential Applications and Biological Activity

While specific biological data for 2-(2-Chlorophenoxy)propan-1-amine is not available, the structural motifs present in the molecule suggest potential areas of application.

  • Pharmaceutical Intermediates: The phenoxypropylamine scaffold is present in a variety of pharmacologically active compounds. For example, some beta-blockers and antidepressants contain this structural unit. Therefore, 2-(2-Chlorophenoxy)propan-1-amine could serve as a valuable building block in the synthesis of novel therapeutic agents.

  • Agrochemicals: Chlorophenoxy derivatives are widely used as herbicides. The mechanism of action for many of these herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. It is plausible that 2-(2-Chlorophenoxy)propan-1-amine or its derivatives could exhibit herbicidal activity.

Logical Relationship of Structural Features to Potential Biological Activity

G cluster_0 Structural Features cluster_1 Potential Biological Activities Molecule 2-(2-Chlorophenoxy)propan-1-amine Chlorophenoxy_Group Chlorophenoxy Group Molecule->Chlorophenoxy_Group Propylamine_Backbone Propylamine Backbone Molecule->Propylamine_Backbone Herbicidal_Activity Herbicidal Activity Chlorophenoxy_Group->Herbicidal_Activity Common in Herbicides Pharmaceutical_Activity Pharmaceutical Activity (e.g., CNS, Cardiovascular) Propylamine_Backbone->Pharmaceutical_Activity Scaffold in Drugs

Caption: Relationship between the structural features of the molecule and its potential applications.

Toxicology and Safety

There is no specific toxicological data available for 2-(2-Chlorophenoxy)propan-1-amine. For any handling of this compound, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Chlorophenoxy)propan-1-amine is a chemical intermediate with potential for use in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules suggests promising avenues for future research. Further investigation into its synthesis, biological activity, and toxicological profile is necessary to fully elucidate its potential applications.

In-Depth Technical Guide to 2-(2-Chlorophenoxy)propylamine (CAS No. 886763-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)propylamine, a versatile amine intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, and outlines hypothetical yet detailed experimental protocols for its synthesis and analysis based on established methods for analogous compounds. Furthermore, it explores its role as a key building block in the development of bioactive molecules and discusses the general mechanistic pathways associated with the broader class of chlorophenoxy compounds.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 886763-29-7, is a primary amine featuring a chlorophenoxy moiety.[1][2][3] Its unique structure makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 886763-29-7
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance Colorless liquid
Boiling Point 108-112 °C / 3 mmHg
Purity ≥95% (as determined by HPLC)
Storage Conditions 0-8 °C

Synthesis and Purification

While a specific, publicly available, detailed synthesis protocol for this compound is not available, a feasible synthetic route can be extrapolated from established methods for structurally similar compounds, such as 3-(2-Chlorophenoxy)propan-1-amine.[4] The most probable synthetic pathway involves a nucleophilic substitution reaction.

Hypothetical Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis of this compound from 2-chlorophenol and a suitable aminopropanol derivative.

Experimental Workflow for Synthesis

start Start: Reagents reagents 2-Chlorophenol 1-Amino-2-propanol Strong Base (e.g., NaH) Aprotic Solvent (e.g., THF) start->reagents reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Controlled temperature reagents->reaction 1. Deprotonation 2. Nucleophilic attack workup Reaction Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Distillation under reduced pressure or - Column chromatography workup->purification product Final Product: This compound purification->product end End product->end

Caption: Hypothetical workflow for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • 1-Amino-2-propanol

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorophenol in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. Stir the mixture until the cessation of hydrogen gas evolution, indicating the formation of the sodium 2-chlorophenoxide.

  • To this solution, add a molar equivalent of 1-amino-2-propanol dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are standard analytical methods that would be employed for this purpose, based on techniques used for analogous compounds.[5][6]

Table 2: Analytical Methods for the Characterization of this compound

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.

General Analytical Workflow

sample Synthesized Sample hplc HPLC Analysis (Purity Check) sample->hplc gcms GC-MS Analysis (Impurity Profile) sample->gcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ftir FTIR Spectroscopy (Functional Group ID) sample->ftir data Data Analysis & Characterization Report hplc->data gcms->data nmr->data ftir->data

Caption: General workflow for the analytical characterization of the final product.

Applications in Synthesis

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Development

This compound is a valuable building block for the synthesis of various pharmaceuticals, with a particular focus on medications targeting neurological disorders.[1] The primary amine group allows for a variety of chemical transformations, such as amide bond formation or reductive amination, to introduce the chlorophenoxypropyl moiety into a larger drug scaffold.

Agrochemicals

In the agrochemical industry, this compound is utilized in the formulation of herbicides.[1] The chlorophenoxy group is a common feature in many commercial herbicides.

Biological Activity and Signaling Pathways (General Overview)

Direct studies on the specific biological activity and signaling pathway modulation by this compound are not extensively reported in publicly available literature. However, the broader class of chlorophenoxy compounds is known to exhibit biological effects, particularly as herbicides.

General Herbicidal Mechanism of Chlorophenoxy Compounds

Chlorophenoxy herbicides generally act as synthetic auxins, a class of plant growth regulators. They disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Simplified Auxin Signaling Pathway Disruption

cluster_plant_cell Plant Cell Auxin Natural Auxin Receptor Auxin Receptor Auxin->Receptor Binds to Gene_Expression Normal Growth Gene Expression Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Receptor->Uncontrolled_Growth Growth Regulated Growth Gene_Expression->Growth Chlorophenoxy Chlorophenoxy Compound Chlorophenoxy->Receptor Mimics Auxin & Binds Irreversibly

Caption: Simplified diagram of auxin signaling disruption by chlorophenoxy herbicides.

Disclaimer: The experimental protocols and signaling pathway diagrams provided in this document are hypothetical and based on established chemical principles and data from analogous compounds. Researchers should exercise due diligence and optimize these procedures for their specific laboratory conditions. No direct experimental data for the synthesis, analysis, or biological activity of this compound was found in the public domain at the time of this writing.

References

Spectroscopic Characterization of 2-(2-Chlorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(2-Chlorophenoxy)propylamine is limited. The data presented herein is a predictive analysis based on the known spectral characteristics of analogous compounds and functional groups. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for the analysis of this compound.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. A thorough structural elucidation and confirmation of its identity is paramount for its use in research and development. This technical guide provides a predicted spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the characterization of this compound. Furthermore, it outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including various propylamine isomers and chlorophenoxy derivatives.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.4Doublet of Doublets1HAr-H
~ 7.1 - 7.2Triplet of Doublets1HAr-H
~ 6.8 - 7.0Multiplet2HAr-H
~ 4.2 - 4.4Multiplet1HO-CH
~ 2.9 - 3.1Multiplet2HCH₂-N
~ 1.5 (variable)Broad Singlet2HNH₂
~ 1.2 - 1.3Doublet3HCH₃
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 153 - 155Ar-C-O
~ 130 - 131Ar-C
~ 127 - 128Ar-C-Cl
~ 122 - 123Ar-C
~ 121 - 122Ar-C
~ 113 - 114Ar-C
~ 75 - 77O-CH
~ 45 - 47CH₂-N
~ 17 - 19CH₃
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, BroadN-H stretch (primary amine, two bands expected)[1][2][3][4]
3100 - 3000MediumAromatic C-H stretch[5]
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)[1][3][4]
1590 - 1450Strong, Multiple BandsAromatic C=C skeletal vibrations[5]
1280 - 1200StrongAryl-O stretch
1100 - 1000MediumC-N stretch[1][3][4]
750 - 700StrongC-Cl stretch
Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative IntensityAssignment
185/187Moderate[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
170/172Low[M - CH₃]⁺
128/130High[Cl-C₆H₄-O]⁺
94Moderate[C₆H₅OH]⁺ (Phenol fragment)
44Very High (Base Peak)[CH(CH₃)NH₂]⁺ (Alpha-cleavage)[6][7][8][9][10]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a proton frequency of at least 400 MHz.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (Thin Film - for liquids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

    • Alternatively, direct infusion via a syringe pump into the ion source can be used.

  • Ionization:

    • Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and provide structural information.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak is the most intense peak in the spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_processing Data Processing cluster_interpretation Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data FID Signal NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Ion Detection MS->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform IR_Data->IR_Proc MS_Proc Mass-to-Charge Ratio Calculation MS_Data->MS_Proc Interpretation Combined Spectral Interpretation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Structure Verified Structure Interpretation->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Structure and Key Spectroscopic Regions of this compound

Caption: Chemical structure and key regions for spectroscopic analysis.

References

Technical Guide to the Solubility of 2-(2-Chlorophenoxy)propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(2-Chlorophenoxy)propylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and details robust experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering researchers to generate reliable data tailored to their specific applications.

Introduction to the Solubility of this compound

This compound is a primary amine containing a chlorophenoxy moiety. Its chemical structure, featuring both a polar amine group and a more nonpolar chlorophenoxypropyl group, dictates its solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting its solubility. The polarity of organic molecules is determined by the presence of polar bonds, such as those involving electronegative atoms like nitrogen and oxygen found in functional groups like amines (-NH2). Consequently, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical ClassPolarity IndexSolubility (g/L) at 25°CObservations
MethanolAlcohol5.1Data to be determined
EthanolAlcohol4.3Data to be determined
IsopropanolAlcohol3.9Data to be determined
AcetoneKetone5.1Data to be determined
Ethyl AcetateEster4.4Data to be determined
DichloromethaneHalogenated3.1Data to be determined
TolueneAromatic2.4Data to be determined
HeptaneAlkane0.1Data to be determined
Diethyl EtherEther2.8Data to be determined
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2Data to be determined
N,N-Dimethylformamide (DMF)Amide6.4Data to be determined

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are essential. This section details two common methods for determining the solubility of a liquid amine like this compound in organic solvents: the Shake-Flask Method for thermodynamic solubility and a general protocol for kinetic solubility.

This method determines the equilibrium solubility of a compound in a solvent and is considered the "gold standard" for solubility measurements.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of an undissolved phase is necessary to ensure equilibrium is reached.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved droplets.

  • Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC-UV or GC-FID method to determine the concentration of this compound.[1][2] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in g/L or other appropriate units.

Kinetic solubility is often measured in high-throughput screening to assess the propensity of a compound to precipitate from a stock solution when diluted into an aqueous or organic medium.[3]

Materials:

  • A concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

  • The desired organic solvents.

  • 96-well plates (UV-transparent if using a plate reader).

  • Automated liquid handler (optional).

  • Plate reader with turbidity or UV detection capabilities.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the desired organic solvents to the wells of a 96-well plate.

  • Addition of Stock Solution: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours). Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the solutions can be filtered and the concentration of the filtrate determined by HPLC-UV.[3]

Visualizations

While the exact industrial synthesis of this compound may be proprietary, a plausible synthetic route can be conceptualized based on known organic reactions. The following diagram illustrates a general two-step synthesis starting from 2-chlorophenol.

Synthesis_Pathway Conceptual Synthetic Pathway A 2-Chlorophenol C 1-(2-Chlorophenoxy)propan-2-one A->C Williamson Ether Synthesis (Base, e.g., K2CO3) B 1-Bromo-2-propanone B->C E This compound C->E Reductive Amination D Ammonia / Reducing Agent D->E Metabolic_Pathway General Metabolic Pathway of Chlorophenoxy Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Hydroxylated Metabolites A->B Hydroxylation (Cytochrome P450) C Dehalogenated Metabolites A->C Reductive Dehalogenation D Oxidized Metabolites A->D Oxidation E Glucuronide Conjugates B->E Conjugation F Sulfate Conjugates C->F Conjugation D->E G Excretion E->G F->G

References

potential biological activities of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Biological Activities of 2-(2-Chlorophenoxy)propylamine

Disclaimer: This document provides a technical overview of the . It is important to note that this compound is primarily documented as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] Direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. The information presented herein is largely inferred from the known activities of structurally related compounds, namely the chlorophenoxy class of herbicides and various propylamine-containing pharmacophores. This guide is intended for research, scientific, and drug development professionals and should not be considered as an endorsement for any specific use.

Introduction

This compound is a chemical entity that combines two key structural motifs: a chlorophenoxy group and a propylamine side chain. This unique combination suggests the potential for diverse biological activities. The chlorophenoxy moiety is characteristic of a class of well-known herbicides, while the propylamine structure is a common feature in many centrally and peripherally acting pharmaceuticals.[1][2] This guide will explore the by examining the established properties of these constituent chemical classes.

Potential Herbicidal Activity and Associated Toxicology

The presence of the 2-chlorophenoxy group in the molecule suggests a potential for herbicidal activity, similar to that of chlorophenoxy herbicides like 2,4-D and MCPA.[3][4][5]

Mechanism of Action

Chlorophenoxy herbicides typically function as synthetic auxins, which are plant growth hormones. At herbicidal concentrations, they induce uncontrolled and unsustainable growth in broadleaf weeds, leading to stem curling, leaf malformation, and eventual plant death. The mechanism of toxicity in non-plant organisms is thought to involve dose-dependent cell membrane damage, the uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[3][6]

cluster_0 Plant Cell AuxinReceptor Auxin Receptor GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Signal Transduction UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath Chlorophenoxy This compound (as synthetic auxin) Chlorophenoxy->AuxinReceptor Binds to

Caption: Potential Auxin-like Herbicidal Mechanism.

Toxicological Profile of Related Chlorophenoxy Herbicides

Acute high-dose exposure to chlorophenoxy herbicides can lead to a range of toxic effects in animals and humans.

Compound ClassObserved Toxic EffectsReference Species
Chlorophenoxy HerbicidesVomiting, abdominal pain, diarrhea, gastrointestinal hemorrhageHuman
Hypotension, intravascular volume lossHuman
Neurotoxic effects (coma, hypertonia, convulsions)Human
Myopathic symptoms (muscle weakness, myotonia)Human
Metabolic acidosis, rhabdomyolysis, renal failureHuman
Table 1: Summary of Toxic Effects Observed with Chlorophenoxy Herbicide Poisoning.[3][4]
Experimental Protocol: Primary Herbicidal Activity Screening

This protocol outlines a general method for assessing the pre-emergent herbicidal activity of a test compound.

Objective: To evaluate the inhibitory effect of this compound on the germination and early growth of a model broadleaf plant species (e.g., Arabidopsis thaliana).

Materials:

  • Test compound: this compound

  • Seeds of Arabidopsis thaliana

  • Petri dishes with sterile filter paper

  • Growth medium (e.g., Murashige and Skoog)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Controlled environment growth chamber

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Create a series of dilutions of the test compound in the growth medium to achieve the desired final concentrations. A solvent control should also be prepared.

  • Dispense an equal volume of each concentration and the control into separate Petri dishes containing sterile filter paper.

  • Place a predetermined number of seeds (e.g., 50) onto the filter paper in each dish.

  • Seal the Petri dishes and place them in a controlled environment growth chamber with appropriate light and temperature conditions.

  • After a set incubation period (e.g., 7-10 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the germination inhibition percentage and the growth reduction percentage for each concentration relative to the control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of growth).

cluster_workflow Herbicidal Activity Screening Workflow start Prepare Test Compound Solutions plate_seeds Plate Seeds in Petri Dishes start->plate_seeds treat Apply Compound Dilutions plate_seeds->treat incubate Incubate in Growth Chamber treat->incubate measure Measure Germination & Seedling Growth incubate->measure analyze Calculate Inhibition & IC50 measure->analyze end Results analyze->end

Caption: Workflow for Herbicidal Activity Screening.

Potential Pharmacological Activities

The propylamine moiety is a common structural feature in a wide array of pharmacologically active compounds, suggesting that this compound could interact with various biological targets.

Potential as a Monoamine Oxidase Inhibitor

A structurally related compound, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, has been identified as a monoamine oxidase (MAO) inhibitor.[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, a mechanism used in the treatment of depression and neurological disorders.

cluster_pathway Monoamine Neurotransmitter Metabolism MAO Monoamine Oxidase (MAO) InactiveMetabolites Inactive Metabolites MAO->InactiveMetabolites SynapticCleft Increased Neurotransmitter Levels in Synapse Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) Neurotransmitter->MAO Degraded by Inhibitor Potential MAO Inhibitor (e.g., this compound) Inhibitor->MAO Inhibits Inhibitor->SynapticCleft Leads to

References

The Chlorophenoxyamine Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorophenoxyamine scaffold, characterized by a chlorine-substituted phenoxy ring linked to an amine group through a variable spacer, represents a pivotal structural motif in medicinal chemistry. While not formally classified as a single therapeutic class, compounds bearing this arrangement have given rise to landmark drugs, particularly in the realm of neuroscience. The electronic properties of the chlorine atom and the conformational flexibility of the linker region bestow upon these molecules the ability to selectively interact with a variety of biological targets, most notably neurotransmitter transporters. This guide delves into the discovery, history, and key technical aspects of prominent drugs built upon the chlorophenoxyamine core, providing a comprehensive resource for professionals in drug development.

Discovery and History: From Serendipity to Rational Design

The story of chlorophenoxyamine-containing drugs is one of scientific evolution, moving from broad screening efforts to targeted, mechanism-based drug design. Two exemplary narratives in this history are the development of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor.

Fluoxetine (Prozac): Revolutionizing Depression Treatment

The journey to fluoxetine began in the early 1970s at Eli Lilly and Company.[1] At the time, the prevailing treatments for depression were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which, while effective, were plagued by significant side effects and safety concerns.[2] The scientific community was beginning to understand the role of neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), in mood regulation.[1]

A team of researchers, including Ray W. Fuller, David T. Wong, and Bryan B. Molloy, embarked on a mission to develop a safer and more selective antidepressant.[2] Their strategy was to find a compound that specifically inhibited the reuptake of serotonin without significantly affecting other neurotransmitters like norepinephrine and dopamine.[1][2] This selectivity was hypothesized to reduce the side effect profile seen with the non-selective TCAs.

In 1972, after screening numerous compounds, they identified a molecule, initially designated Lilly 110140, which demonstrated the desired selective serotonin reuptake inhibition. This compound, later named fluoxetine, featured a trifluoromethylphenoxy group, a close structural relative of the chlorophenoxy moiety. The trifluoromethyl group, like chlorine, is an electron-withdrawing group that influences the molecule's interaction with its target. After extensive preclinical and clinical development, fluoxetine was approved by the US FDA in 1987 under the brand name Prozac.[1] Its launch marked a paradigm shift in the treatment of depression and other psychiatric disorders.[3]

Atomoxetine (Strattera): A Non-Stimulant Approach to ADHD

The development of atomoxetine also originated at Eli Lilly and Company. Initially investigated in the 1980s as a potential antidepressant under the name tomoxetine, it showed insufficient efficacy for this indication.[4] However, its mechanism of action as a selective norepinephrine reuptake inhibitor (NRI) suggested potential for other neurological conditions.

In the mid-1990s, with a growing understanding of the role of norepinephrine in attention and executive function, the compound was revisited as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] At the time, the primary treatments for ADHD were stimulant medications. While effective, stimulants carried concerns regarding abuse potential and side effects. The development of a non-stimulant alternative was a significant therapeutic goal.

Renamed atomoxetine, the drug underwent clinical trials for ADHD and demonstrated efficacy in improving symptoms of inattention and hyperactivity/impulsivity.[4] It was approved by the FDA in 2002 for the treatment of ADHD in children, adolescents, and adults, offering a valuable alternative to stimulant medications.[5][6]

Quantitative Data: Binding Affinities and Selectivity

The therapeutic efficacy of chlorophenoxyamine-based drugs is intrinsically linked to their binding affinities for their primary targets and their selectivity over other neurotransmitter transporters and receptors. The following tables summarize key binding data for fluoxetine and atomoxetine.

CompoundTargetBinding Affinity (Ki, nM)Reference
FluoxetineSERT1[7]
NET660[7]
DAT4180[7]
Norfluoxetine (active metabolite)SERT19[7]
NET2700[7]
DAT420[7]
CompoundTargetBinding Affinity (pKi)IC50 (ng/mL)Reference
AtomoxetineNET8.3031 ± 10[8][9]
SERT-99 ± 21[9]
DAT5.8-[8]

Experimental Protocols

The characterization of compounds like fluoxetine and atomoxetine relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT (or rat brain synaptosomes).[10]

  • Krebs-Ringer-Henseleit (KRH) buffer or appropriate platelet buffer.[11]

  • [³H]Serotonin (radioligand).[11]

  • Test compounds and reference inhibitors (e.g., paroxetine, fluoxetine).[10]

  • 96-well plates.[10]

  • Glass fiber filters (pre-soaked in polyethyleneimine).[11]

  • Cell harvester.[11]

  • Liquid scintillation counter.[11]

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.[11]

  • In a 96-well plate, add the cell suspension (or synaptosomes) to each well.[10]

  • Add the test compounds or reference inhibitors to the wells.

  • Initiate the uptake reaction by adding [³H]Serotonin to each well.[11]

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[11]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cells/synaptosomes containing the internalized radioligand.[11]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors by measuring its ability to compete with a radiolabeled ligand for binding to receptor-expressing membranes.

Materials:

  • Cell membranes prepared from cells expressing the desired dopamine receptor subtype (e.g., D2).[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).[12]

  • Radiolabeled ligand (e.g., [³H]Spiperone).[12]

  • Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).[12]

  • Test compounds.

  • 96-well plates.[12]

  • Glass fiber filters (pre-soaked in polyethyleneimine).[12]

  • Filtration apparatus.[12]

  • Liquid scintillation counter.[12]

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.[12]

  • For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled ligand.[12]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.[12]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.[12]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the chlorophenoxyamine-containing drugs.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Binds Reuptake Reuptake SERT->Reuptake Mediates IncreasedSerotonin Increased Serotonin Fluoxetine Fluoxetine Fluoxetine->SERT Blocks PostsynapticReceptor Postsynaptic Receptor IncreasedSerotonin->PostsynapticReceptor Activates NeuronalSignal Neuronal Signal PostsynapticReceptor->NeuronalSignal Initiates

Caption: Mechanism of action of Fluoxetine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine NET NET Norepinephrine->NET Binds Reuptake Reuptake NET->Reuptake Mediates IncreasedNorepinephrine Increased Norepinephrine Atomoxetine Atomoxetine Atomoxetine->NET Blocks PostsynapticReceptor Postsynaptic Receptor IncreasedNorepinephrine->PostsynapticReceptor Activates NeuronalSignal Neuronal Signal PostsynapticReceptor->NeuronalSignal Initiates

Caption: Mechanism of action of Atomoxetine.

start Start prepare_reagents Prepare Reagents (Cells, Buffers, Ligands) start->prepare_reagents serial_dilutions Create Serial Dilutions of Test Compound prepare_reagents->serial_dilutions plate_setup Set up 96-well Plate (Cells, Compound, Radioligand) serial_dilutions->plate_setup incubation Incubate at 37°C plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate % Inhibition, IC50) counting->analysis end End analysis->end

Caption: Workflow for a reuptake inhibition assay.

Conclusion

The chlorophenoxyamine motif has proven to be a remarkably fruitful scaffold in the development of CNS-active drugs. The histories of fluoxetine and atomoxetine underscore the power of rational drug design based on a deep understanding of neurobiology. By fine-tuning the substituents on the phenoxy ring and modifying the linker and amine components, medicinal chemists have been able to achieve remarkable target selectivity, leading to therapies with improved efficacy and safety profiles. The continued exploration of this and related chemical spaces holds promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

References

A Theoretical Exploration of the 2-(2-Chlorophenoxy)propylamine Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chlorophenoxy)propylamine is a chemical compound with potential applications in the pharmaceutical and agrochemical industries.[1] Its molecular structure, characterized by a chlorophenoxy group linked to a propylamine moiety, dictates its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of its atoms, its conformational landscape, and its electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced efficacy and safety profiles.

This guide outlines a theoretical approach, primarily leveraging Density Functional Theory (DFT), to comprehensively characterize the structure of this compound. DFT has proven to be a powerful tool for studying the molecular structure, vibrational frequencies, and electronic properties of organic molecules.[2][3][4][5][6][7]

Proposed Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following workflow is proposed for the theoretical study of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Conformational Analysis

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic conformational search should be performed to identify the most stable conformers. This can be accomplished by systematically rotating the key dihedral angles and performing geometry optimization for each resulting structure. The relative energies of the conformers can then be calculated to determine their population distribution at a given temperature.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.

Electronic Properties Analysis

Several electronic properties can be calculated to gain insights into the reactivity and intermolecular interactions of the molecule. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[4][8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Expected Structural Parameters

Based on studies of similar molecules, the following tables summarize the expected bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Predicted Bond Lengths (Å)

BondExpected Length (Å)
C-Cl1.74 - 1.76
C-O (ether)1.36 - 1.38
C-N1.46 - 1.48
C-C (aryl)1.38 - 1.40
C-C (alkyl)1.52 - 1.54
C-H (aryl)1.08 - 1.10
C-H (alkyl)1.09 - 1.11
N-H1.01 - 1.03
O-C (alkyl)1.42 - 1.44

Table 2: Predicted Bond Angles (°)

AngleExpected Angle (°)
C-O-C (ether)118 - 120
C-C-N110 - 112
Cl-C-C (aryl)119 - 121
O-C-C (aryl)118 - 120
C-N-H108 - 110
H-N-H106 - 108

Table 3: Key Predicted Dihedral Angles (°)

Dihedral AngleDescriptionExpected Angle (°)
C(aryl)-O-C(alkyl)-CDefines the orientation of the propylamine chain~180 (anti-periplanar) or ~±60 (gauche)
O-C-C-NDefines the orientation of the amino group~±60 or ~180
C(aryl)-C(aryl)-O-CDefines the planarity of the ether linkage~0 or ~180

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Conformational_Analysis Conformational Analysis Geometry_Optimization->Conformational_Analysis Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculations Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond lengths, angles) Geometry_Optimization->Optimized_Geometry Stable_Conformers Stable Conformers and Relative Energies Conformational_Analysis->Stable_Conformers Vibrational_Spectra Predicted IR/Raman Spectra Frequency_Analysis->Vibrational_Spectra FMO_MEP HOMO, LUMO, MEP Maps Electronic_Properties->FMO_MEP

Caption: Proposed computational workflow for the theoretical study.

Conformational_Analysis Initial Initial Structure Rotation1 Rotate Dihedral 1 Initial->Rotation1 Rotation2 Rotate Dihedral 2 Rotation1->Rotation2 Optimization Geometry Optimization Rotation2->Optimization Energy_Calculation Energy Calculation Optimization->Energy_Calculation Comparison Compare Energies Energy_Calculation->Comparison Comparison->Rotation1 Iterate Stable_Conformers Identify Stable Conformers Comparison->Stable_Conformers

Caption: Logical workflow for conformational analysis.

Molecular_Structure_Relationships Structure Molecular Structure (Bond Lengths, Angles, Dihedrals) Conformation Conformational Preferences Structure->Conformation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Structure->Electronic_Properties Physicochemical_Properties Physicochemical Properties (Solubility, Lipophilicity) Conformation->Physicochemical_Properties Electronic_Properties->Physicochemical_Properties Biological_Activity Biological Activity (Receptor Binding) Physicochemical_Properties->Biological_Activity

Caption: Relationship between molecular structure and properties.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed structural characterization of this compound using computational methods. Although direct experimental or theoretical data for this specific molecule is currently lacking, the proposed methodologies, based on established practices for similar compounds, provide a robust starting point for future research. The insights gained from such a study would be invaluable for understanding the structure-property relationships of this compound and for guiding the development of new molecules with tailored biological activities. Further experimental validation of the theoretical predictions, through techniques such as X-ray crystallography and NMR spectroscopy, would be a crucial next step in fully elucidating the structural landscape of this compound.

References

Navigating the Safe Handling of 2-(2-Chlorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety and handling precautions for 2-(2-Chlorophenoxy)propylamine, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from the SDS of closely related analogues, such as 2-(2-Chlorophenoxy)ethylamine and 2-(2-Chlorophenoxy)propionic acid, to establish a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
Control MeasureSpecification
Ventilation All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensuring personnel safety. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionStandard
Eyes/Face Tightly fitting safety goggles or a face shield.[3][5]Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6]Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[3]
Body A lab coat or chemical-resistant clothing.[3][4][6]---
Respiratory A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[3]Government approved respirator.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling
  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, vapor, mist, or gas.[2][4]

  • Wash hands thoroughly after handling.[3][4]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials and foodstuff containers.[3]

  • The recommended storage temperature is between 0-8 °C.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[3]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 108-112 °C / 3 mmHg[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) B->C D Retrieve from Storage C->D E Perform Experiment in Fume Hood D->E F Handle with Care (Avoid Contact and Inhalation) E->F K Spill or Exposure Occurs E->K G Decontaminate Work Area F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Properly Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First-Aid Procedures K->L Exposure M Execute Spill Cleanup Protocol K->M Spill N Report Incident L->N M->N

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[3]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive proper training and adhere to all institutional safety protocols. The information provided herein should be used in conjunction with a thorough risk assessment for any specific experimental procedure.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Chlorophenoxy)propylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)propylamine is a versatile chemical intermediate with significant potential in pharmaceutical synthesis, particularly in the development of drugs targeting neurological and cardiovascular disorders.[1] Its structural motif, featuring a chlorophenoxy group and a propylamine side chain, makes it a valuable building block for the synthesis of aryloxypropanolamines, a class of compounds well-known for their pharmacological activities, most notably as beta-adrenergic receptor antagonists (beta-blockers). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative aryloxypropanolamine, highlighting its potential in drug discovery and development.

Application Note 1: Synthesis of Aryloxypropanolamine Beta-Blockers

The primary application of this compound in pharmaceuticals is as a precursor for the synthesis of aryloxypropanolamine derivatives. These compounds are the cornerstone of beta-blocker therapy, widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] The general structure of an aryloxypropanolamine consists of an aromatic ring linked through an ether and a propanolamine side chain. The synthesis typically involves the formation of an ether linkage between a phenol and a three-carbon electrophile, followed by the introduction of an amine.

In a representative synthesis, this compound can be envisioned to react with a suitable epoxide to generate the final aryloxypropanolamine structure. This approach offers a convergent and efficient route to a diverse range of potential drug candidates.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of aryloxypropanolamine beta-blockers, based on analogous reactions reported in the literature. These values can serve as a benchmark for the development of specific synthetic protocols using this compound.

ParameterValueNotes
Reaction Yield 90-95%Based on the synthesis of Propranolol from 3-(1-naphthoxy)-1,2-epoxypropane and isopropylamine.[4][5][6]
Purity (by HPLC) ≥ 99%Achievable with standard purification techniques like recrystallization.[4][5]
Reaction Time 5-8 hoursDependent on reaction temperature and catalyst used.[4][7]
Molar Ratio (Amine:Epoxide) 1.5:1 to 2:1An excess of the amine is often used to drive the reaction to completion and minimize side products.

Experimental Protocols

The following protocols are representative methods for the synthesis of aryloxypropanolamines and can be adapted for reactions involving this compound.

Protocol 1: Synthesis of a Representative Aryloxypropanolamine via Epoxide Ring-Opening

This protocol describes the nucleophilic addition of an amine to an epoxide, a common and efficient method for preparing aryloxypropanolamines.

Materials:

  • 3-(2-Chlorophenoxy)-1,2-epoxypropane (hypothetical epoxide derived from 2-chlorophenol)

  • Propylamine (as a representative amine)

  • Methylene chloride (or other suitable solvent)

  • Triethylamine (as a catalyst)

  • Toluene

  • n-Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-(2-Chlorophenoxy)-1,2-epoxypropane (1.0 eq) and propylamine (1.5 eq) in methylene chloride.

  • With stirring, slowly add triethylamine (0.1 eq) to the reaction mixture at a temperature below 30°C.

  • Allow the reaction to stir at 25-30°C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 5-6 hours.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a toluene/n-hexane mixture to yield the desired aryloxypropanolamine.

Expected Outcome:

This reaction is expected to produce the corresponding 1-(2-chlorophenoxy)-3-(propylamino)propan-2-ol with a high yield (estimated >90%) and purity (estimated >99% after recrystallization), based on analogous syntheses.[4][5]

Mandatory Visualizations

Experimental Workflow for Aryloxypropanolamine Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A This compound C N-Alkylation Reaction (Formation of Aryloxypropanolamine) A->C B Epichlorohydrin B->C D Solvent Evaporation C->D E Recrystallization D->E F Pure Aryloxypropanolamine E->F

Caption: A representative experimental workflow for the synthesis of an aryloxypropanolamine.

Signaling Pathway of Beta-Blockers

G cluster_0 Cell Membrane cluster_1 Intracellular Beta_Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Calcium Channel PKA->Ca_Channel Phosphorylates Cellular_Response Increased Heart Rate & Contractility Ca_Channel->Cellular_Response Increased Ca2+ influx leads to Beta_Blocker Beta-Blocker (e.g., Aryloxypropanolamine) Beta_Blocker->Beta_Receptor Blocks Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Activates

Caption: The signaling pathway of beta-adrenergic receptors and the mechanism of action of beta-blockers.

Mechanism of Action and Signaling Pathway

Aryloxypropanolamines synthesized from intermediates like this compound typically function as beta-adrenergic receptor antagonists. These drugs exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[8]

The signaling cascade initiated by beta-adrenergic receptor activation is as follows:

  • Receptor Activation: Catecholamines bind to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3]

  • G-Protein Activation: This binding activates the associated Gs protein, causing it to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[8]

  • Second Messenger Signaling: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to an increase in intracellular calcium levels. This results in physiological responses such as increased heart rate (chronotropy) and contractility (inotropy).[8]

Beta-blockers, by preventing the initial binding of catecholamines to the beta-adrenergic receptors, interrupt this signaling cascade, thereby reducing heart rate, blood pressure, and myocardial contractility. This makes them effective in treating a range of cardiovascular conditions.[3][8]

References

Application Notes and Protocols: 2-(2-Chlorophenoxy)propylamine in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)propylamine and its derivatives represent a promising scaffold in the development of novel therapeutics for neurological disorders. This structural motif is a key building block for compounds targeting various central nervous system (CNS) receptors, exhibiting potential as anticonvulsant and neuroprotective agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a representative compound, (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol, a potential agent for the management of epilepsy.

Application: Anticonvulsant Drug Development

Derivatives of this compound have been investigated for their anticonvulsant properties. One such derivative, (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol, has demonstrated significant activity in preclinical models of epilepsy, such as the Maximal Electroshock (MES) test. The mechanism of action for many of these compounds is believed to involve the modulation of neurotransmitter release through antagonism of the histamine H3 receptor, a key player in neuronal excitability.

Quantitative Data Summary

The anticonvulsant activity of (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol has been evaluated in rodent models. The following table summarizes the key quantitative data from these studies.

CompoundTest ModelAnimalAdministration RouteDose (mg/kg)Activity
(R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-olMaximal Electroshock (MES)MiceIntraperitoneal (i.p.)30100% protection

Experimental Protocols

Protocol 1: Synthesis of (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol

This protocol describes a two-step synthesis of the target compound starting from 4-chloro-2-methylphenol.

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-chloro-2-methylphenoxy)acetic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(4-chloro-2-methylphenoxy)acetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-(2-hydroxypropyl)-2-(4-chloro-2-methylphenoxy)acetamide

  • Reaction Setup: In a separate flask, dissolve 1-amino-2-propanol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture in an ice bath.

  • Amidation: Slowly add a solution of the crude 2-(4-chloro-2-methylphenoxy)acetyl chloride from Step 1 in the same solvent to the cooled amine solution with vigorous stirring. A base, such as triethylamine or pyridine, can be added to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-hydroxypropyl)-2-(4-chloro-2-methylphenoxy)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Reduction of N-(2-hydroxypropyl)-2-(4-chloro-2-methylphenoxy)acetamide to (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol

  • Reaction Setup: Dissolve the purified amide from Step 2 in an anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LiAlH₄).

  • Purification: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol by column chromatography on silica gel.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)
  • Animals: Use male albino mice (20-25 g).

  • Drug Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administer it intraperitoneally (i.p.) at the desired dose (e.g., 30 mg/kg). A control group should receive the vehicle alone.

  • MES Induction: At the time of peak effect (e.g., 30 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The anticonvulsant effects of this compound derivatives are often attributed to their antagonism of the presynaptic histamine H3 receptor. This receptor is a Gαi/o-coupled receptor that inhibits the release of various neurotransmitters, including histamine, glutamate, and GABA. By blocking this receptor, these compounds can increase the synaptic levels of these neurotransmitters, thereby reducing neuronal hyperexcitability.

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Antagonist Target) Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate) cAMP->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks Neuronal_Excitability ↓ Neuronal Excitability (Anticonvulsant Effect) Synthesis_Workflow Start 4-Chloro-2-methylphenol Step1 Step 1: Acylation (e.g., with Chloroacetic acid) Start->Step1 Intermediate1 2-(4-Chloro-2-methylphenoxy)acetic acid Step1->Intermediate1 Step2 Step 2: Acyl Chloride Formation (e.g., with SOCl₂) Intermediate1->Step2 Intermediate2 2-(4-Chloro-2-methylphenoxy)acetyl chloride Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 Amine 1-Amino-2-propanol Amine->Step3 Intermediate3 N-(2-hydroxypropyl)-2-(4-chloro-2-methylphenoxy)acetamide Step3->Intermediate3 Step4 Step 4: Reduction (e.g., with LiAlH₄) Intermediate3->Step4 Final_Product (R,S)-1N-[(4-chloro-2-methylphenoxy)ethyl]aminopropan-2-ol Step4->Final_Product

Application Notes and Protocols: 2-(2-Chlorophenoxy)propionic Acid and its Derivatives in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-(2-Chlorophenoxy)propylamine is not widely documented as an active ingredient in commercial herbicide formulations. However, the structurally related class of chlorophenoxy herbicides, particularly those derived from 2-(2-Chlorophenoxy)propionic acid, are well-established and widely used. These application notes and protocols will focus on this established class of herbicides.

Introduction

Chlorophenoxy herbicides are a class of synthetic auxins used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][4] This document provides an overview of the application, mechanism of action, formulation, and relevant experimental protocols for chlorophenoxy herbicides related to the 2-(2-chlorophenoxy) backbone.

Mechanism of Action: Synthetic Auxins

Chlorophenoxy herbicides act as synthetic auxins.[3] At the molecular level, they bind to auxin receptors, primarily the TIR1/AFB F-box proteins.[5][6] This binding leads to the degradation of Aux/IAA repressor proteins, which in turn activates auxin response factors (ARFs).[5][7] The continuous activation of ARFs results in the overexpression of auxin-responsive genes, leading to a cascade of physiological disruptions:

  • Uncontrolled Cell Division and Elongation: The herbicidal action disrupts normal plant growth processes.

  • Ethylene and Abscisic Acid (ABA) Biosynthesis: Increased auxin activity stimulates the production of ethylene and ABA, leading to senescence, growth inhibition, and tissue decay.[5][8]

  • Oxidative Stress: The hormonal imbalance induces the production of reactive oxygen species (ROS), causing cellular damage.[6]

Broadleaf plants are generally more susceptible to this mode of action than grasses, which provides the basis for their selective use in cereal crops.[3]

Signaling Pathway of Synthetic Auxin Herbicides

Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell Herbicide Herbicide TIR1/AFB Receptor TIR1/AFB Receptor Herbicide->TIR1/AFB Receptor Binds to Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor Targets for degradation ARF ARF Aux/IAA Repressor->ARF Represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Hormonal Imbalance Hormonal Imbalance Auxin Response Genes->Hormonal Imbalance Leads to Plant Death Plant Death Hormonal Imbalance->Plant Death Causes Synthesis Workflow Start Start Reaction Reaction of 2-Chlorophenol and 2-Chloropropanoic Acid Start->Reaction Neutralization Neutralization with Sodium Hydroxide Reaction->Neutralization Extraction Extraction of Product Neutralization->Extraction Acidification Acidification to yield 2-(2-Chlorophenoxy)propionic Acid Extraction->Acidification Purification Purification and Characterization Acidification->Purification End End Purification->End

References

Application Note: Chiral Separation of 2-(2-Chlorophenoxy)propylamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chlorophenoxy)propylamine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of reliable analytical methods to separate and quantify these enantiomers is critical for quality control, regulatory compliance, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1]

This application note presents a detailed protocol for the chiral separation of the (R)- and (S)-enantiomers of this compound using an amylose-based CSP. Polysaccharide-based CSPs are known for their broad selectivity and high efficiency in resolving a wide range of racemic compounds, including primary amines.[1][2] The method described herein provides a robust baseline separation suitable for analytical and quality control purposes.

Illustrative Chromatographic Data

While a specific, pre-existing application note for this compound was not found, the following data is representative of a successful separation achieved using the proposed method. This data is intended to serve as a benchmark for method development and validation.

Table 1: Hypothetical HPLC Separation Results for this compound Enantiomers

ParameterEnantiomer 1 (e.g., S-isomer)Enantiomer 2 (e.g., R-isomer)
Retention Time (t_R) 8.52 min10.28 min
Capacity Factor (k') 2.412.91
Separation Factor (α) \multicolumn{2}{c}{1.21}
Resolution (R_s) \multicolumn{2}{c}{2.15}

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be confirmed with pure enantiomeric standards.

Experimental Protocol

This protocol outlines the necessary steps, reagents, and instrumental parameters for the successful chiral separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade or higher)

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm). Polysaccharide-based CSPs are highly recommended for the separation of primary amines.[3]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85 : 15 : 0.1, v/v/v). The addition of a basic modifier like DEA is crucial for achieving good peak shape and resolution for basic analytes like amines.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of Diethylamine.

    • Combine the components in a suitable solvent reservoir.

    • Mix thoroughly and degas the solution for 15-20 minutes using ultrasonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent (n-Hexane / 2-Propanol, 90:10) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the sample diluent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Equilibration and Analysis

  • Purge the HPLC system with the prepared mobile phase.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard solution and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the capacity factor (k'), separation factor (α), and resolution (Rs) using standard chromatographic equations. A resolution value greater than 1.5 indicates baseline separation.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral HPLC analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA/DEA) C System & Column Equilibration A->C B Sample Preparation (Racemate in Diluent) D Sample Injection (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min, 25°C) D->E F UV Detection (225 nm) E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Calculation of Resolution (Rs) & Purity H->I J Final Report I->J

Caption: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The proposed HPLC method provides a reliable and robust protocol for the baseline separation of this compound enantiomers. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase containing a basic additive is effective for this class of compounds. This application note serves as a comprehensive guide for researchers and analysts in pharmaceutical development and quality control, enabling the accurate assessment of enantiomeric purity. The method can be further optimized and validated according to ICH guidelines for specific applications.

References

Application Notes and Protocols for the Quantification of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-(2-Chlorophenoxy)propylamine. Due to the limited availability of validated methods for this specific analyte, the methodologies presented herein are based on established analytical techniques for structurally similar compounds, including aromatic amines and chlorophenoxy derivatives. These protocols serve as a robust starting point for the development and validation of a specific quantitative method for this compound.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and safety assessments. The primary analytical techniques suitable for the determination of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Methodologies

Given the chemical properties of this compound, which include a primary amine group and a chlorinated aromatic ring, derivatization is often recommended, particularly for HPLC with UV or fluorescence detection and for GC-MS, to enhance detectability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For amines, which may have poor chromophores, pre-column derivatization is a common strategy to improve sensitivity.

General Workflow for HPLC Analysis with Pre-column Derivatization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of amines with pre-column derivatization.

Experimental Protocol (Adapted from methods for aromatic amines):

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm (based on the chlorophenoxy moiety) or fluorescence (if a fluorescent derivatizing agent is used).

    • Injection Volume: 10 µL.

  • Sample Preparation and Derivatization (with o-Phthalaldehyde - OPA):

    • Reagents:

      • Borate Buffer (0.4 M, pH 10.2).

      • o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of borate buffer and 50 µL of 2-mercaptoethanol.

      • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Procedure:

      • Prepare a stock solution of this compound in the sample diluent.

      • In a vial, mix 100 µL of the sample or standard solution with 400 µL of OPA reagent.

      • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

      • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for volatile and semi-volatile compounds. Derivatization is often necessary for amines to improve their volatility and chromatographic peak shape.

General Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Quantification Data Analysis Detection->Quantification

Application Notes and Protocols for Biochemical Assays of 2-(2-Chlorophenoxy)propylamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)propylamine is a versatile chemical entity utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structural features suggest potential interactions with key protein targets in the central nervous system. These application notes provide a comprehensive guide to the biochemical assays that can be employed to characterize the activity of this compound and similar molecules. The protocols detailed herein focus on two major classes of drug targets implicated in neurological function: monoamine transporters and monoamine oxidases.

Hypothetical Activity Profile of this compound

For the purpose of illustrating the application of the following assays, we will hypothesize a potential activity profile for this compound. This is a fictional profile for educational and illustrative purposes only.

Disclaimer: The following data are purely illustrative and not based on experimental results for this compound. They are provided to demonstrate the data presentation format.

Data Presentation: Summary of Hypothetical Quantitative Data

Table 1: Monoamine Transporter Inhibition Profile of this compound

TransporterAssay TypeParameterValue (nM)
Dopamine Transporter (DAT)[³H]DA Uptake InhibitionIC₅₀850
Norepinephrine Transporter (NET)[³H]NE Uptake InhibitionIC₅₀150
Serotonin Transporter (SERT)[³H]5-HT Uptake InhibitionIC₅₀1200

Table 2: Monoamine Oxidase Inhibition Profile of this compound

EnzymeAssay TypeParameterValue (µM)
Monoamine Oxidase A (MAO-A)FluorometricIC₅₀25
Monoamine Oxidase B (MAO-B)FluorometricIC₅₀> 100

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The assay measures the ability of the test compound to block the uptake of a radiolabeled substrate into cells expressing the specific transporter.[2][3][4]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • [³H]Dopamine ([³H]DA)

  • [³H]Norepinephrine ([³H]NE)

  • [³H]Serotonin ([³H]5-HT)

  • Test compound (this compound)

  • Reference inhibitors (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in Uptake Buffer to achieve the desired final concentrations.

  • Assay:

    • Wash the cells once with Uptake Buffer.

    • Add the test compound dilutions or reference inhibitors to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Add the radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) to each well to initiate the uptake reaction.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

    • Lyse the cells and add scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Monoamine Oxidase Inhibition Assay

This protocol determines the inhibitory activity of this compound against MAO-A and MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO enzymes.[5][6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in Assay Buffer.

  • Assay Mixture: Prepare a reaction mixture containing the MAO enzyme (A or B), HRP, and the fluorometric probe in Assay Buffer.

  • Assay:

    • Add the test compound dilutions or reference inhibitors to the wells of the 96-well plate.

    • Add the assay mixture to each well.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

experimental_workflow cluster_transporter Monoamine Transporter Assay cluster_mao Monoamine Oxidase Assay cell_culture Cell Culture (HEK293 expressing transporter) compound_prep_t Compound Preparation (Serial Dilutions) assay_t Uptake Assay (Pre-incubation, Substrate Addition) compound_prep_t->assay_t data_analysis_t Data Analysis (Scintillation Counting, IC50) assay_t->data_analysis_t compound_prep_m Compound Preparation (Serial Dilutions) assay_mix Assay Mixture Preparation (Enzyme, Probe, HRP) compound_prep_m->assay_mix assay_m Enzymatic Assay (Incubation, Substrate Addition) assay_mix->assay_m data_analysis_m Data Analysis (Fluorescence Reading, IC50) assay_m->data_analysis_m

Caption: General experimental workflows for monoamine transporter and monoamine oxidase assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine vesicle->monoamine Release transporter Monoamine Transporter (DAT, NET, SERT) mao Monoamine Oxidase (MAO-A/B) transporter->mao Metabolism monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding compound This compound compound->transporter Inhibition? compound->mao Inhibition?

Caption: Simplified signaling pathway at a monoaminergic synapse showing potential points of intervention.

References

Application Notes and Protocols for 2-(2-Chlorophenoxy)propylamine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the utilization of 2-(2-Chlorophenoxy)propylamine in receptor binding studies. While specific binding data for this compound is not extensively available in public literature, this document outlines the standard methodologies that can be adapted to characterize its interaction with various receptors.

1. Introduction

This compound is a chemical compound with potential applications in pharmaceutical and biochemical research.[1] Its structural motifs suggest that it may serve as a scaffold or intermediate in the synthesis of biologically active molecules.[1] Receptor binding assays are crucial in drug discovery and pharmacology to determine the affinity and selectivity of a compound for specific biological targets. These assays are fundamental in elucidating the mechanism of action and guiding lead optimization.

2. Core Concepts in Receptor Binding Assays

Receptor binding assays are designed to measure the interaction between a ligand (e.g., this compound) and a receptor. The most common types of assays are:

  • Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

  • Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Kinetic Assays: Measure the rate of association (kon) and dissociation (koff) of a ligand with a receptor.

3. Data Presentation

Quantitative data from receptor binding studies are typically summarized to compare the affinity and selectivity of compounds. The following table is a template for presenting such data.

CompoundTarget ReceptorRadioligandAssay TypeKi (nM)IC50 (nM)Hill Slope (nH)
This compounde.g., GPCR Xe.g., [3H]-L YCompetitionTBDTBDTBD
Reference Compounde.g., GPCR Xe.g., [3H]-L YCompetitionValueValueValue
This compounde.g., Ion Ze.g., [3H]-L WCompetitionTBDTBDTBD
Reference Compounde.g., Ion Ze.g., [3H]-L WCompetitionValueValueValue
TBD: To Be Determined through experimentation.

4. Experimental Protocols

The following are generalized protocols for performing receptor binding assays. These should be optimized for the specific receptor target and radioligand being used.

4.1. Protocol 1: Radioligand Competition Binding Assay (Filtration Format)

This protocol is designed to determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (specific for the target receptor)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the receptor membrane preparation to the desired concentration in the assay buffer.

    • Prepare the radioligand solution at a concentration typically near its Kd value.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

      • Radioligand solution.

      • Receptor membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step.

Materials:

  • Receptor source (e.g., cell membranes)

  • Radiolabeled ligand

  • Unlabeled this compound

  • SPA beads (e.g., wheat germ agglutinin-coated)

  • Assay buffer

  • 96-well or 384-well microplates suitable for scintillation counting

Procedure:

  • Bead and Membrane Preparation:

    • Incubate the SPA beads with the receptor membrane preparation to allow for coupling.

  • Assay Setup:

    • In a microplate, add:

      • Assay buffer

      • This compound at various concentrations.

      • Radioligand solution.

      • The receptor-bead complex.

  • Incubation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the light emitted from the SPA beads using a suitable microplate scintillation counter. Only radioligand bound to the receptor-bead complex will be in close enough proximity to excite the scintillant in the beads and produce a signal.

  • Data Analysis:

    • Analyze the data as described for the filtration assay to determine the IC50 and Ki values.

5. Visualizations

Experimental Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare this compound and Radioligand Dilutions add_reagents Add Reagents to Plate: Test Compound, Radioligand, Receptor prep_ligand->add_reagents prep_receptor Prepare Receptor Membrane Suspension prep_receptor->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtration Rapid Filtration incubate->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_params Determine IC50 and Ki plot_curve->determine_params

Caption: Workflow for a filtration-based competition receptor binding assay.

General Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

G ligand Ligand (e.g., this compound) receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A generalized signaling cascade initiated by ligand binding to a GPCR.

References

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenoxy)propylamine Derivatives for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature reveals a notable absence of specific studies on the synthesis and anticonvulsant activity of 2-(2-chlorophenoxy)propylamine derivatives. Consequently, detailed application notes and protocols for this specific class of compounds cannot be provided at this time. The generation of such a document requires established and peer-reviewed research outlining synthetic methodologies, experimental procedures for evaluating anticonvulsant properties, and the corresponding quantitative data.

While the requested information is not available, this document will provide a general framework and protocols for the synthesis and evaluation of novel anticonvulsant compounds, drawing from methodologies applied to structurally related phenoxy derivatives. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound derivatives.

I. General Synthetic Approach: A Proposed Pathway

A plausible synthetic route to this compound derivatives could involve a multi-step process starting from 2-chlorophenol. The following is a hypothetical pathway:

  • Williamson Ether Synthesis: Reaction of 2-chlorophenol with a suitable three-carbon synthon, such as 1-bromo-2-propanol or epichlorohydrin, in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the corresponding chlorophenoxy propanol derivative.

  • Conversion of Alcohol to a Leaving Group: The hydroxyl group of the propanol derivative can be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution with an Amine Source: The resulting compound can then undergo nucleophilic substitution with a source of ammonia or a protected amine (e.g., phthalimide followed by deprotection) to introduce the amine functionality. Alternatively, a Gabriel synthesis approach could be employed.

  • Derivatization (Optional): The primary amine of the this compound can be further derivatized to create a library of compounds for structure-activity relationship (SAR) studies. This could involve acylation, alkylation, or reaction with various aldehydes or ketones to form Schiff bases, which can then be reduced.

II. Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to synthesize and evaluate novel anticonvulsant candidates.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize the 1-(2-chlorophenoxy)propan-2-ol intermediate.

Materials:

  • 2-Chlorophenol

  • 1-Bromo-2-propanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of 2-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-propanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Amination via Mesylation

Objective: To synthesize this compound from the corresponding alcohol.

Materials:

  • 1-(2-Chlorophenoxy)propan-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or triphenylphosphine (PPh₃) and water

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

Step A: Mesylation

  • Dissolve 1-(2-chlorophenoxy)propan-2-ol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.

Step B: Azide Formation

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step C: Reduction of Azide to Amine

  • Dissolve the crude azide in anhydrous THF and cool to 0 °C.

  • Carefully add lithium aluminum hydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting suspension and concentrate the filtrate.

  • Purify the crude amine by converting it to its hydrochloride salt or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Anticonvulsant Screening - Maximal Electroshock (MES) Test

Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures induced by an electrical stimulus.

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Phenytoin (positive control)

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Acclimatize the animals for at least 3-5 days before the experiment.

  • Fast the mice for 3-4 hours before the experiment with free access to water.

  • Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Phenytoin, e.g., 25 mg/kg, i.p.), and test compound groups (at least 3-4 dose levels).

  • Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined time (e.g., 30 or 60 minutes), apply a maximal electroshock stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes moistened with saline.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the percentage of protection for each group.

  • Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Protocol 4: Neurotoxicity Screening - Rotarod Test

Objective: To assess motor impairment and potential neurotoxic effects of the test compounds.

Materials:

  • Test compounds

  • Vehicle

  • Mice

  • Rotarod apparatus

Procedure:

  • Train the mice on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days. Only mice that can remain on the rod for the full duration are selected.

  • On the test day, administer the test compounds or vehicle at the same doses and time points as in the anticonvulsant tests.

  • At the time of peak effect, place the mice on the rotarod and record the time they remain on the rotating rod.

  • A fall from the rod within the test period is considered an endpoint indicating neurotoxicity.

  • Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

III. Data Presentation

All quantitative data from the anticonvulsant and neurotoxicity studies should be summarized in a clear and structured table for easy comparison.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives

Compound IDDose (mg/kg, i.p.)MES Test (% Protection)Rotarod Test (% Neurotoxicity)ED₅₀ (mg/kg) (95% CI)TD₅₀ (mg/kg) (95% CI)Protective Index (PI = TD₅₀/ED₅₀)
Vehicle -00NANANA
Phenytoin 2510015Reference ValueReference ValueReference Value
Derivative 1 10
30
100
Derivative 2 10
30
100
.....................

NA: Not Applicable; CI: Confidence Interval

IV. Visualizations

Diagram 1: Proposed Synthetic Workflow

This diagram illustrates the general workflow from the synthesis of the target compounds to their initial biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start 2-Chlorophenol + Reagents step1 Williamson Ether Synthesis start->step1 step2 Intermediate Purification (Column Chromatography) step1->step2 step3 Amination Reaction step2->step3 step4 Final Product Purification step3->step4 end_synthesis Pure this compound Derivatives step4->end_synthesis screening_start Test Compounds end_synthesis->screening_start mes_test Maximal Electroshock (MES) Test screening_start->mes_test rotarod_test Rotarod Neurotoxicity Test screening_start->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis rotarod_test->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for Synthesis and Anticonvulsant Screening.

Diagram 2: Logical Relationship for Anticonvulsant Drug Discovery

This diagram shows the logical progression and decision-making process in the early stages of anticonvulsant drug discovery.

G compound Novel Compound anticonvulsant_activity Anticonvulsant Activity? (e.g., MES Test) compound->anticonvulsant_activity neurotoxicity Low Neurotoxicity? (e.g., Rotarod Test) anticonvulsant_activity->neurotoxicity  Yes discard Discard or Modify Structure anticonvulsant_activity->discard  No lead_compound Lead Compound for Further Development neurotoxicity->lead_compound  Yes neurotoxicity->discard  No

Caption: Decision Tree for Preliminary Anticonvulsant Evaluation.

Application Notes and Protocols for the Reductive Amination Synthesis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Chlorophenoxy)propylamine, a versatile intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a three-step process commencing with the Williamson ether synthesis to form the alcohol precursor, followed by a mild oxidation to the aldehyde, and culminating in a one-pot reductive amination to yield the target primary amine.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence. The first step involves the formation of a carbon-oxygen bond via the Williamson ether synthesis. This is followed by the selective oxidation of the resulting primary alcohol to an aldehyde. The final step is the conversion of the aldehyde to the primary amine through a one-pot reductive amination.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Mild Oxidation cluster_2 Step 3: Reductive Amination A 2-Chlorophenol E 2-(2-Chlorophenoxy)propan-1-ol A->E B 2-Bromo-1-propanol B->E C Base (e.g., NaOH or KOH) C->E D Solvent (e.g., DMF or Acetonitrile) D->E H 2-(2-Chlorophenoxy)propanal E->H F Oxidizing Agent (e.g., Dess-Martin Periodinane) F->H G Solvent (e.g., Dichloromethane) G->H L This compound H->L I Ammonia Source (e.g., Ammonium Acetate) I->L J Reducing Agent (e.g., NaBH3CN) J->L K Solvent (e.g., Methanol) K->L

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(2-Chlorophenoxy)propan-1-ol via Williamson Ether Synthesis

This procedure outlines the formation of the ether linkage between 2-chlorophenol and 2-bromo-1-propanol.

Materials:

  • 2-Chlorophenol

  • 2-Bromo-1-propanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 eq) in DMF (5-10 volumes).

  • Add powdered sodium hydroxide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the mixture to 50-60 °C and stir for 1 hour to ensure complete formation of the sodium phenoxide.

  • Cool the reaction mixture to room temperature and add 2-bromo-1-propanol (1.05 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Chlorophenoxy)propan-1-ol.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(2-Chlorophenoxy)propan-1-ol to 2-(2-Chlorophenoxy)propanal

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP).

Materials:

  • 2-(2-Chlorophenoxy)propan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(2-Chlorophenoxy)propan-1-ol (1.0 eq) in dry dichloromethane (10-15 volumes) in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature with vigorous stirring.[1][2]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (1:1).

  • Stir until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-(2-Chlorophenoxy)propanal. The product is often used in the next step without further purification.

Step 3: Reductive Amination of 2-(2-Chlorophenoxy)propanal to this compound

This one-pot procedure describes the formation of the primary amine from the aldehyde.

Materials:

  • 2-(2-Chlorophenoxy)propanal

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Chlorophenoxy)propanal (1.0 eq) in methanol (10 volumes).

  • Add ammonium acetate (5-10 eq) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture at room temperature.[3][4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to quench the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue to pH >10 with 2 M NaOH.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

III. Quantitative Data

The following table summarizes the expected yields and purity for each step of the synthesis based on literature for analogous reactions.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1Williamson Ether Synthesis2-Chlorophenol2-(2-Chlorophenoxy)propan-1-ol70-90>95 (after chromatography)
2Dess-Martin Oxidation2-(2-Chlorophenoxy)propan-1-ol2-(2-Chlorophenoxy)propanal85-95>90 (used crude)
3Reductive Amination2-(2-Chlorophenoxy)propanalThis compound60-80>95 (after purification)

IV. Signaling Pathways and Logical Relationships

The logical progression of the synthetic protocol is outlined below, illustrating the transformation of functional groups at each stage.

G Start Starting Materials (2-Chlorophenol, 2-Bromo-1-propanol) Step1 Williamson Ether Synthesis (C-O Bond Formation) Start->Step1 Intermediate1 Intermediate Alcohol (2-(2-Chlorophenoxy)propan-1-ol) Step1->Intermediate1 Step2 Mild Oxidation (Alcohol to Aldehyde) Intermediate1->Step2 Intermediate2 Intermediate Aldehyde (2-(2-Chlorophenoxy)propanal) Step2->Intermediate2 Step3 Reductive Amination (Aldehyde to Amine) Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct

Caption: Logical flow of the three-step synthesis.

References

Application Notes and Protocols: 2-(2-Chlorophenoxy)propylamine as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(2-Chlorophenoxy)propylamine as a monomer in polymer synthesis. While specific examples of its homopolymer are not extensively documented in publicly available literature, its chemical structure suggests its suitability for various polymerization techniques, leading to novel polymers with potential applications in drug delivery, specialty coatings, and advanced materials. This document outlines a hypothetical, yet scientifically plausible, approach to the synthesis and characterization of a polymer derived from this building block.

Introduction

This compound is a versatile chemical compound recognized for its applications in the synthesis of biologically active molecules and as an intermediate in pharmaceuticals.[1] In polymer chemistry, it serves as a valuable building block for the production of specialty polymers, contributing to enhanced material properties such as flexibility and chemical resistance.[1] The presence of a primary amine group allows for its participation in various polymerization reactions, while the chlorophenoxy side group can impart unique thermal, mechanical, and potentially biological properties to the resulting polymer.

Potential Polymerization Pathways

The molecular structure of this compound, featuring a reactive primary amine and an aromatic ring, makes it a suitable candidate for several polymerization methods.

  • Oxidative Polymerization: The aromatic amine functionality can undergo oxidative coupling to form conjugated polymer backbones. This method is commonly employed for the synthesis of polyanilines and their derivatives.[2][3]

  • Step-Growth Polymerization: The primary amine can react with monomers containing complementary functional groups, such as dicarboxylic acids, diacyl chlorides, or diisocyanates, to form polyamides or polyureas, respectively.[4][5] This approach allows for the precise control of polymer architecture.[6]

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: While not a direct polymerization method for this monomer in its current form, it could be chemically modified to an acrylamide or methacrylamide derivative. RAFT polymerization of such a modified monomer would offer excellent control over molecular weight and dispersity.[7][8][9]

Below is a diagram illustrating these potential polymerization pathways.

Polymerization_Pathways Potential Polymerization Pathways for this compound cluster_0 Polymerization Methods cluster_1 Resulting Polymers Monomer This compound Oxidative Oxidative Polymerization Monomer->Oxidative StepGrowth Step-Growth Polymerization (with comonomer) Monomer->StepGrowth RAFT_precursor Chemical Modification Monomer->RAFT_precursor Poly_Oxidative Poly(this compound) Oxidative->Poly_Oxidative Poly_StepGrowth Polyamide / Polyurea StepGrowth->Poly_StepGrowth RAFT RAFT Polymerization RAFT_precursor->RAFT Poly_RAFT Functional Acrylamide Polymer RAFT->Poly_RAFT

Caption: Potential polymerization routes for this compound.

Hypothetical Application: Synthesis of Poly(this compound) via Oxidative Polymerization

This section details a hypothetical experimental protocol for the synthesis of a homopolymer from this compound using oxidative polymerization. This method is chosen for its applicability to aromatic amines and its potential to yield a conductive or semi-conductive polymer.

Experimental Protocol: Oxidative Polymerization

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant and reaction medium)

  • Methanol (for washing)

  • Ammonia solution, 0.1 M (for de-doping, optional)

  • Deionized water

  • Nitrogen gas

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In the three-necked flask, dissolve 5.0 g of this compound in 100 mL of 1 M HCl solution. The solution should be clear.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Cooling: Cool the monomer solution to 0-5 °C using an ice bath.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric equivalent of ammonium persulfate in 50 mL of 1 M HCl, pre-cooled to 0-5 °C.

  • Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours. A dark-colored precipitate should form, indicating polymer formation.

  • Polymer Isolation: Isolate the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

The following diagram illustrates the experimental workflow.

Experimental_Workflow Workflow for Oxidative Polymerization Start Start Dissolve Dissolve Monomer in 1M HCl Start->Dissolve Purge Purge with Nitrogen Dissolve->Purge Cool Cool to 0-5 °C Purge->Cool AddAPS Add APS Solution Dropwise Cool->AddAPS PrepareAPS Prepare APS Solution in 1M HCl PrepareAPS->AddAPS React Stir for 24h at 0-5 °C AddAPS->React Filter Vacuum Filtration React->Filter Wash Wash with HCl, Water, Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End End: Polymer Powder Dry->End

Caption: Experimental workflow for the synthesis of poly(this compound).

Hypothetical Characterization Data

The synthesized polymer would be characterized to determine its structure, molecular weight, and thermal properties. The following table summarizes expected, hypothetical data.

Characterization Technique Parameter Hypothetical Value
Gel Permeation Chromatography (GPC) Number-Average Molecular Weight (Mn)15,000 g/mol
Weight-Average Molecular Weight (Mw)35,000 g/mol
Polydispersity Index (PDI)2.3
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic Peaks3400 cm⁻¹ (N-H stretch), 3050 cm⁻¹ (aromatic C-H stretch), 1600 cm⁻¹ (C=C aromatic stretch), 1250 cm⁻¹ (C-O-C stretch), 750 cm⁻¹ (C-Cl stretch)
Thermogravimetric Analysis (TGA) 5% Weight Loss Temperature (Td5)280 °C
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)150 °C

Potential Applications and Future Directions

Polymers derived from this compound could find applications in several fields:

  • Drug Delivery: The polymer backbone could be designed to be biodegradable, and the chlorophenoxy group could be a site for drug conjugation or could impart specific biological interactions.

  • Biocompatible Coatings: The polymer may exhibit properties suitable for coating medical devices to improve biocompatibility or to prevent biofouling.

  • Advanced Materials: The potential for conductivity in oxidatively polymerized versions could be explored for applications in sensors or electronic devices.

Future research should focus on:

  • Exploring different polymerization techniques to control the polymer architecture and properties.

  • Investigating the biological activity and cytotoxicity of these novel polymers for biomedical applications.

  • Characterizing the mechanical and electrical properties for materials science applications.

The relationship between the monomer structure, polymerization method, and final polymer properties is a key area for further investigation.

Logical_Relationships Relationship between Synthesis, Structure, and Application Monomer This compound (Monomer Structure) Polymerization Polymerization Method (e.g., Oxidative, Step-Growth) Monomer->Polymerization Properties Polymer Properties (MW, PDI, Tg, Td) Polymerization->Properties Application Potential Applications (Drug Delivery, Coatings, etc.) Properties->Application

Caption: Logical flow from monomer to application.

Disclaimer: The experimental protocol and characterization data presented in this document are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Enzyme Inhibition Assays with 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for conducting enzyme inhibition assays with the compound 2-(2-Chlorophenoxy)propylamine. Based on its structural similarity to known enzyme inhibitors, this document outlines detailed protocols for assessing its inhibitory activity against two primary potential targets: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetyl-CoA Carboxylase (ACC). The provided methodologies cover spectrophotometric and fluorometric assays, offering flexibility based on available instrumentation. This guide is intended to assist researchers in the fields of biochemistry, pharmacology, and drug development in characterizing the enzymatic inhibition profile of this compound and similar molecules.

Introduction

This compound is a chemical compound utilized in biochemical research, particularly in studies concerning receptor binding and enzyme inhibition.[1] Its structural features suggest potential interactions with various enzymes. Notably, compounds with similar moieties, such as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, have been identified as inhibitors of monoamine oxidase (MAO).[1][2] Additionally, other chlorophenoxy derivatives have demonstrated inhibitory effects on enzymes like acetyl-CoA carboxylase.[3] Therefore, a systematic investigation into the inhibitory potential of this compound against these enzymes is of significant scientific interest.

This document provides detailed experimental protocols for assays targeting MAO-A, MAO-B, and ACC. It also includes guidelines for data analysis and presentation to facilitate the clear and concise reporting of findings.

Potential Enzyme Targets and Signaling Pathways

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of monoamine neurotransmitters and dietary amines.[2] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine. Inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized by antidepressant and neuroprotective drugs.[4]

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO MAO-A / MAO-B Monoamine_Neurotransmitter->MAO Oxidative Deamination Aldehyde_Metabolite Aldehyde Metabolite MAO->Aldehyde_Metabolite Produces Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde_Metabolite->Carboxylic_Acid Further Metabolism Inhibitor This compound Inhibitor->MAO Inhibition

Caption: Monoamine Neurotransmitter Degradation Pathway and Inhibition.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed and rate-limiting step in the biosynthesis of fatty acids.[5] ACC is a key regulator of cellular energy metabolism and is considered a therapeutic target for metabolic disorders such as obesity and diabetes, as well as for cancer.

Experimental Protocols

The following protocols are designed to be performed in a 96-well plate format for high-throughput screening, but can be adapted for single cuvette-based assays.

General Workflow for Enzyme Inhibition Assays

Experimental_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B 2. Assay Plate Preparation (Add buffer, inhibitor, and enzyme) A->B C 3. Pre-incubation (Allow inhibitor to bind to enzyme) B->C D 4. Initiate Reaction (Add substrate) C->D E 5. Kinetic Measurement (Monitor change in absorbance/fluorescence over time) D->E F 6. Data Analysis (Calculate reaction rates, % inhibition, and IC50) E->F

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from established fluorometric methods.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (test inhibitor)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and positive controls in MAO Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a working solution of MAO-A or MAO-B enzyme in cold MAO Assay Buffer.

    • Prepare a detection cocktail containing p-tyramine, HRP, and Amplex Red in MAO Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of MAO Assay Buffer.

    • Add 5 µL of the serially diluted test inhibitor or positive control. For the no-inhibitor control, add 5 µL of buffer/DMSO.

    • Add 45 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the detection cocktail to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 530 nm and emission at 585 nm) every minute for 20-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol utilizes a coupled-enzyme assay that measures the production of ADP.

Materials:

  • Recombinant human ACC1 or ACC2

  • ACC Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and sodium bicarbonate)

  • This compound (test inhibitor)

  • Known ACC inhibitor (e.g., Soraphen A, as a positive control)

  • Acetyl-CoA (substrate)

  • ATP (co-substrate)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and positive control in ACC Assay Buffer.

    • Prepare a working solution of ACC enzyme in cold ACC Assay Buffer.

    • Prepare a substrate solution containing acetyl-CoA and ATP in ACC Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 5 µL of the serially diluted test inhibitor or positive control. For the no-inhibitor control, add 5 µL of buffer/DMSO.

    • Add 10 µL of the ACC enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative results from the enzyme inhibition assays should be summarized in a clear and structured format.

Table 1: IC50 Values for this compound against Target Enzymes

Target EnzymeAssay MethodPositive ControlPositive Control IC50 (nM)This compound IC50 (µM)
MAO-AFluorometricClorgylineInsert ValueInsert Value
MAO-BFluorometricSelegilineInsert ValueInsert Value
ACC1LuminescentSoraphen AInsert ValueInsert Value

Table 2: Sample Raw Data for MAO-A Inhibition Assay

Inhibitor Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)Insert Value0
0.1Insert ValueInsert Value
1Insert ValueInsert Value
10Insert ValueInsert Value
100Insert ValueInsert Value
Clorgyline (10 nM)Insert ValueInsert Value

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on MAO-A, MAO-B, and ACC. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the compound's enzyme inhibition profile, determine its potency (IC50), and gain insights into its potential mechanism of action. This information is critical for advancing our understanding of the biological activities of this compound and for its potential applications in drug discovery and development.

References

Application Notes and Protocols for Selective Herbicides Derived from 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the formulation, mechanism of action, and application of selective herbicides derived from the precursor 2-(2-Chlorophenoxy)propylamine. The primary active herbicidal compound synthesized from this precursor is 2-(2-Chlorophenoxy)propionic acid. This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins, effectively controlling broadleaf weeds in various agricultural settings.[1][2] This document outlines the synthesis of 2-(2-Chlorophenoxy)propionic acid, its biological mode of action, and provides protocols for its application and efficacy assessment.

Data Presentation

Table 1: Physicochemical Properties of 2-(2-Chlorophenoxy)propionic Acid
PropertyValueReference
CAS Number 25140-86-7[3][4]
Molecular Formula C₉H₉ClO₃[3][4]
Molecular Weight 200.62 g/mol [3][4]
Appearance White solid[3]
Melting Point 110-116 °C[4]
Boiling Point 315.7 °C[4]
Density 1.307 g/cm³[4]
Solubility Soluble in various organic solvents.[3]
Table 2: Efficacy of Phenoxy Herbicides on Various Broadleaf Weeds

No specific efficacy data was found for 2-(2-Chlorophenoxy)propionic acid. The following data for structurally similar and commercially available phenoxy herbicides (MCPB, 2,4-D, and MCPA) is provided for comparative purposes.

Weed SpeciesMCPB (% Control)2,4-D (% Control)MCPA (% Control)Growth StageReference
Amaranthus retroflexus (Redroot Pigweed)85-9590-10090-100Seedling[5]
Chenopodium album (Common Lambsquarters)80-9090-10090-100Seedling[5]
Cirsium arvense (Canada Thistle)70-8085-9585-95Rosette[6]
Stellaria media (Common Chickweed)85-9590-10090-100Vegetative[6]
Taraxacum officinale (Dandelion)80-9090-10090-100Rosette[6]
Table 3: Crop Selectivity of Phenoxy Herbicides

No specific crop tolerance data was found for 2-(2-Chlorophenoxy)propionic acid. The following data for common phenoxy herbicides is provided for general guidance.

CropHerbicideTolerance LevelApplication StageReference
Wheat 2,4-D, MCPAGood3-leaf to early boot[7][8]
Barley 2,4-D, MCPAGood3-leaf to early boot[7][8]
Oats MCPAModerate3-leaf to early boot[8]
Grasslands/Pastures 2,4-D, MCPAGoodEstablished sward[4]
Legumes (e.g., Clover) MCPBGoodSeedling[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenoxy)propionic Acid from this compound

This protocol describes a two-step synthesis to convert the primary amine group of the precursor into a carboxylic acid. This is a representative method, and optimization may be required.

Step 1: Diazotization of this compound to form a diazonium salt.

  • Materials: this compound, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), distilled water, ice bath, magnetic stirrer.

  • Procedure:

    • Dissolve a known molar equivalent of this compound in a solution of excess hydrochloric acid and water in a flask.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the diazonium salt to 2-(2-Chlorophenoxy)propanol followed by oxidation to 2-(2-Chlorophenoxy)propionic acid.

  • Materials: Diazonium salt solution from Step 1, Copper(I) oxide (Cu₂O), Copper(II) nitrate (Cu(NO₃)₂), Potassium permanganate (KMnO₄) or other suitable oxidizing agent, Sulfuric acid (H₂SO₄), Sodium bisulfite, Diethyl ether or other suitable extraction solvent, Sodium sulfate (Na₂SO₄), rotary evaporator.

  • Procedure:

    • To the cold diazonium salt solution, add a catalytic amount of copper(I) oxide and an excess of copper(II) nitrate in water.[9][10]

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases, indicating the formation of 2-(2-Chlorophenoxy)propanol.

    • Extract the aqueous mixture with diethyl ether. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude alcohol.

    • Dissolve the crude 2-(2-Chlorophenoxy)propanol in an appropriate solvent (e.g., acetone or water).

    • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate in aqueous sulfuric acid, to the alcohol solution while maintaining the temperature.

    • After the oxidation is complete (as monitored by TLC), quench any excess oxidizing agent with sodium bisulfite.

    • Acidify the mixture and extract the 2-(2-Chlorophenoxy)propionic acid with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

    • The product can be further purified by recrystallization or chromatography.

Protocol 2: Formulation of a Soluble Concentrate (SC) of 2-(2-Chlorophenoxy)propionic Acid
  • Materials: 2-(2-Chlorophenoxy)propionic acid (technical grade), suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone), surfactant/emulsifier, co-solvent (e.g., isopropanol), deionized water, beaker, magnetic stirrer.

  • Procedure:

    • In a beaker, dissolve a pre-weighed amount of 2-(2-Chlorophenoxy)propionic acid in the primary solvent with stirring.

    • Add the co-solvent and the surfactant/emulsifier to the mixture and continue stirring until a homogenous solution is obtained.

    • Slowly add deionized water to the mixture while stirring to achieve the desired final concentration of the active ingredient.

    • Continue stirring for 30 minutes to ensure complete dissolution and stability of the formulation.

    • Store the resulting soluble concentrate in a sealed, labeled container.

Protocol 3: Evaluation of Herbicidal Efficacy (Greenhouse Assay)
  • Materials: Formulated 2-(2-Chlorophenoxy)propionic acid, seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop (e.g., wheat), potting soil, pots, greenhouse with controlled environment, spray chamber.

  • Procedure:

    • Sow the seeds of the weed and crop species in separate pots filled with potting soil.

    • Allow the plants to grow in the greenhouse to a specific growth stage (e.g., 2-4 true leaves for weeds).

    • Prepare a series of dilutions of the formulated herbicide in water to achieve a range of application rates.

    • Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group for comparison.

    • Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.

    • At the end of the observation period, assess the herbicidal efficacy by visual rating (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and by measuring the fresh or dry weight of the above-ground biomass.

    • Assess crop injury using a similar visual rating scale.

Mandatory Visualization

Synthesis_Workflow Precursor This compound Diazonium Diazonium Salt Intermediate Precursor->Diazonium   Diazotization (NaNO₂, HCl, 0-5°C) Alcohol 2-(2-Chlorophenoxy)propanol Diazonium->Alcohol  Hydrolysis (Cu₂O, Cu(NO₃)₂) Herbicide 2-(2-Chlorophenoxy)propionic Acid (Active Herbicide) Alcohol->Herbicide   Oxidation (e.g., KMnO₄)

Caption: Synthetic pathway from this compound to the active herbicide.

Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response SA Synthetic Auxin (e.g., 2-(2-Chlorophenoxy)propionic Acid) TIR1_AFB TIR1/AFB Receptor Complex SA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes binding to Ubiquitination Ubiquitination & Proteasomal Degradation Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factors (ARFs) (Active) Ubiquitination->ARF Leads to activation of Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Activates Ethylene_ABA Increased Ethylene & ABA Biosynthesis Gene_Expression->Ethylene_ABA Cell_Elongation Uncontrolled Cell Elongation & Division Gene_Expression->Cell_Elongation Plant_Death Plant Death Ethylene_ABA->Plant_Death Cell_Elongation->Plant_Death

Caption: Mode of action of synthetic auxin herbicides in susceptible plants.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-Chlorophenoxy)propylamine, with a focus on improving reaction yield.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound via three common synthetic routes: Williamson Ether Synthesis, Gabriel Synthesis, and Reductive Amination.

Route 1: Williamson Ether Synthesis

This route involves the reaction of 2-chlorophenol with a 2-halopropylamine derivative.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 2-Chlorophenol - Ensure the base (e.g., NaH, K₂CO₃) is fresh and anhydrous. - Use a slight excess of the base (1.1-1.2 equivalents). - Allow sufficient time for the deprotonation to complete before adding the alkyl halide.
Side Reactions of the Alkyl Halide - Elimination (E2) is a major side reaction, especially with secondary halides. Use a primary halide if the synthetic route allows. - Use a less hindered base if possible. - Keep the reaction temperature as low as feasible to favor substitution over elimination.[1]
Poor Quality of Reagents - Use freshly distilled or purified 2-chlorophenol. - Ensure the 2-halopropylamine is pure and free from contaminants.
Suboptimal Reaction Conditions - Optimize the solvent. Aprotic polar solvents like DMF or acetonitrile are often effective.[1] - Experiment with the reaction temperature, starting from room temperature and gradually increasing. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Steps
Overalkylation of the Amine - This is less common in Williamson ether synthesis if a halo-amine is used but can occur if ammonia is used in a subsequent step. - Use a large excess of the amine nucleophile.
Ring Alkylation of the Phenoxide - The phenoxide ion is an ambident nucleophile and can undergo C-alkylation. - Using aprotic polar solvents can favor O-alkylation.
Route 2: Gabriel Synthesis

This route involves the reaction of potassium phthalimide with a 2-(2-chlorophenoxy)propyl halide, followed by hydrolysis.

Issue 1: Low Yield of N-alkylated Phthalimide

Potential Cause Troubleshooting Steps
Inefficient Alkylation - Ensure the 2-(2-chlorophenoxy)propyl halide is a primary or unhindered secondary halide for an efficient S\N2 reaction.[2] - Use a polar aprotic solvent like DMF to accelerate the reaction.[3][4] - Ensure the potassium phthalimide is dry.
Side Reactions - Elimination reactions can compete with substitution. Lowering the reaction temperature may help.

Issue 2: Difficulty in Hydrolyzing the Phthalimide

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Acidic or basic hydrolysis can be slow and require harsh conditions.[3] - Consider using hydrazine hydrate (Ing-Manske procedure) for a milder and often more efficient cleavage.[3]
Product Degradation - If the target molecule is sensitive to strong acid or base, the Ing-Manske procedure is preferred.
Route 3: Reductive Amination

This route involves the reaction of 2-(2-chlorophenoxy)propanal or propanone with an amine source in the presence of a reducing agent.

Issue 1: Low Conversion to the Amine

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Ensure anhydrous conditions, as water can inhibit imine formation. - Use a catalyst, such as a mild acid, to promote imine formation.
Weak Reducing Agent - Select an appropriate reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices that can reduce the imine in the presence of the carbonyl starting material.[5]
Decomposition of Reactants - Some aldehydes can be unstable. Use freshly prepared or purified starting materials.

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Steps
Reduction of the Carbonyl Group - If using a strong reducing agent like NaBH₄, it may reduce the starting aldehyde or ketone before imine formation is complete. Add the reducing agent after allowing sufficient time for the imine to form.[6]
Formation of Secondary or Tertiary Amines - Use a large excess of the ammonia source to favor the formation of the primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to maximize the yield of this compound?

The choice of the optimal synthetic route depends on the available starting materials and the specific challenges encountered.

  • The Williamson Ether Synthesis is a straightforward approach but can be prone to elimination side reactions, which lower the yield.

  • The Gabriel Synthesis is excellent for producing primary amines without overalkylation byproducts, though the deprotection step can be challenging.[3]

  • Reductive Amination is a versatile method, but controlling the reaction to selectively produce the primary amine can be difficult.[5]

Q2: How can I effectively purify the final product?

Purification of the amine product often involves the following steps:

  • Extraction: After quenching the reaction, the product can be extracted into an organic solvent. Washing with a basic solution can remove unreacted 2-chlorophenol, and an acidic wash can help remove some amine-related impurities.

  • Chromatography: Column chromatography on silica gel is a common method for purifying amines. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the column, can be effective.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

Q3: What are the most common impurities I should look for?

Common impurities depend on the synthetic route:

  • Williamson Ether Synthesis: Unreacted 2-chlorophenol, the elimination byproduct (an alkene), and potentially C-alkylated products.

  • Gabriel Synthesis: Unreacted starting halide and phthalimide derivatives.

  • Reductive Amination: The corresponding alcohol from the reduction of the starting carbonyl compound, and secondary or tertiary amines.

Q4: Are there any specific safety precautions I should take?

  • 2-Chlorophenol is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phthalimide and its derivatives can be irritants.

  • Reducing agents like NaH, NaBH₄, and NaBH₃CN are flammable and/or toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Potential Advantages Potential Disadvantages Key Parameters to Optimize
Williamson Ether Synthesis - Readily available starting materials. - One-pot reaction.- Prone to elimination side reactions.[1] - Potential for C-alkylation.- Base selection and amount. - Reaction temperature. - Solvent choice.
Gabriel Synthesis - High selectivity for primary amines.[3] - Avoids overalkylation.[4]- Can require harsh conditions for hydrolysis.[3] - Multi-step process.- Solvent for alkylation. - Method for phthalimide cleavage.
Reductive Amination - Convergent synthesis.- Difficulty in controlling selectivity for the primary amine. - Potential for side reactions from the reducing agent.[5]- Choice of reducing agent. - Reaction pH. - Stoichiometry of the amine source.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis
  • To a solution of 2-chlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-bromo-2-aminopropane hydrobromide (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Gabriel Synthesis
  • Dissolve 2-(2-chlorophenoxy)propyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (2.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, filter off the phthalhydrazide precipitate.

  • Acidify the filtrate with HCl and then basify with NaOH to precipitate the product.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or distillation.

Protocol 3: Reductive Amination
  • To a solution of 2-(2-chlorophenoxy)propanal (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Visualizations

Williamson_Ether_Synthesis_Workflow start Start: Williamson Ether Synthesis deprotonation Deprotonation of 2-Chlorophenol start->deprotonation alkylation Alkylation with 2-Halopropylamine deprotonation->alkylation troubleshoot1 Low Yield? alkylation->troubleshoot1 workup Reaction Workup & Extraction troubleshoot2 Side Products? workup->troubleshoot2 purification Purification product This compound purification->product troubleshoot1->workup No optimize_base Optimize Base/Solvent troubleshoot1->optimize_base Yes optimize_temp Adjust Temperature troubleshoot1->optimize_temp Yes check_reagents Check Reagent Purity troubleshoot1->check_reagents Yes troubleshoot2->purification No optimize_purification Optimize Purification Method troubleshoot2->optimize_purification Yes optimize_base->deprotonation optimize_temp->alkylation check_reagents->start optimize_purification->purification

Caption: Troubleshooting workflow for the Williamson Ether Synthesis.

Gabriel_Synthesis_Troubleshooting start Start: Gabriel Synthesis alkylation Alkylation of Phthalimide start->alkylation low_alkylation_yield Low Alkylation Yield? alkylation->low_alkylation_yield hydrolysis Hydrolysis of N-Alkylphthalimide hydrolysis_issue Incomplete Hydrolysis? hydrolysis->hydrolysis_issue product Primary Amine Product low_alkylation_yield->hydrolysis No check_halide Check Alkyl Halide Reactivity low_alkylation_yield->check_halide Yes change_solvent Use Polar Aprotic Solvent (DMF) low_alkylation_yield->change_solvent Yes hydrolysis_issue->product No use_hydrazine Use Hydrazine (Ing-Manske) hydrolysis_issue->use_hydrazine Yes prolong_hydrolysis Increase Reaction Time/Temp hydrolysis_issue->prolong_hydrolysis Yes check_halide->alkylation change_solvent->alkylation use_hydrazine->hydrolysis prolong_hydrolysis->hydrolysis

Caption: Decision tree for troubleshooting the Gabriel Synthesis.

Reductive_Amination_Logic cluster_troubleshooting Troubleshooting main Reductive Amination Imine Formation Reduction low_conversion Low Conversion? main:f0->low_conversion byproducts Byproducts Observed? main:f1->byproducts check_conditions Ensure Anhydrous Conditions low_conversion->check_conditions Yes optimize_reductant Optimize Reducing Agent low_conversion->optimize_reductant Yes adjust_stoichiometry Adjust Amine Stoichiometry byproducts->adjust_stoichiometry Yes delayed_reduction Delay Reductant Addition byproducts->delayed_reduction Yes

Caption: Logical relationships in troubleshooting Reductive Amination.

References

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)propylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-stage process: 1) Williamson ether synthesis to form a 2-(2-chlorophenoxy)propanoic acid intermediate, and 2) conversion of the carboxylic acid to the desired propylamine.

Stage 1: Williamson Ether Synthesis of 2-(2-Chlorophenoxy)propanoic Acid

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 2-(2-chlorophenoxy)propanoic acid Incomplete reaction; Suboptimal reaction temperature; Inefficient base.Ensure equimolar or slight excess of the alkylating agent. Optimize temperature (typically 60-100°C). Use a stronger base like sodium hydride (NaH) if incomplete deprotonation of the phenol is suspected.
Presence of unreacted 2-chlorophenol Insufficient amount of base or alkylating agent; Reaction time too short.Use at least one equivalent of base to ensure complete phenoxide formation. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of an alkene byproduct (propene derivative) Competing E2 elimination reaction, especially if using a secondary halo-alkane.Use a primary alkyl halide if the synthesis route allows. Lowering the reaction temperature can favor the desired SN2 reaction over elimination.
Presence of a C-alkylation byproduct The phenoxide ion can act as a nucleophile at both the oxygen and the aromatic ring.Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to favor O-alkylation.
Formation of di-substituted byproducts Reaction of the product with the starting materials.Control the stoichiometry of the reactants carefully. Consider slow addition of the alkylating agent.

Stage 2: Conversion of 2-(2-Chlorophenoxy)propanoic Acid to this compound

This conversion often proceeds through an amide intermediate (2-(2-chlorophenoxy)propanamide) followed by reduction.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound Incomplete amide formation; Incomplete reduction of the amide.For amide formation, ensure the use of an effective coupling agent (e.g., DCC, EDC) or convert the carboxylic acid to an acid chloride first. For reduction, ensure a sufficient excess of the reducing agent (e.g., LiAlH₄, BH₃) and an appropriate reaction temperature and time.
Presence of unreacted 2-(2-chlorophenoxy)propanamide Insufficient reducing agent; Inactive reducing agent.Increase the molar ratio of the reducing agent. Use freshly opened or properly stored reducing agents as they can be deactivated by moisture.
Formation of over-alkylation byproducts (di- or tri-propylamines) The newly formed primary amine reacts with remaining starting materials.This is less common in amide reduction but can occur in direct reductive amination of a corresponding aldehyde/ketone. If using reductive amination, control the stoichiometry and consider using a large excess of ammonia.
Presence of alcohol byproduct (2-(2-chlorophenoxy)propanol) Hydrolysis of an intermediate or side reaction of the reducing agent.Ensure anhydrous reaction conditions. Quench the reaction carefully at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: Based on the likely synthetic routes, the most common byproducts can be categorized by the reaction stage:

  • From Williamson Ether Synthesis:

    • Unreacted 2-chlorophenol: Due to incomplete reaction.

    • Propene derivative: From E2 elimination, a competing reaction to the desired SN2 substitution.

    • C-alkylated 2-chlorophenol: Where the alkyl group attaches to the aromatic ring instead of the oxygen.

    • Di-substituted ethers: If the starting materials react further with the product.

  • From Carboxylic Acid to Amine Conversion:

    • Unreacted 2-(2-chlorophenoxy)propanoic acid: Due to incomplete conversion to the amide.

    • 2-(2-chlorophenoxy)propanamide: The intermediate, resulting from incomplete reduction.

    • Over-alkylated amines: Secondary or tertiary amines, particularly if a reductive amination pathway is used.

    • 2-(2-chlorophenoxy)propanol: From side reactions during the reduction step.

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

A2: Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. These techniques can help you determine the optimal reaction time and detect the formation of byproducts in real-time.

Q3: What analytical techniques are best for identifying and quantifying the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from non-volatile impurities and byproducts. A purity level of ≥95% is often reported for commercial samples of this compound, as determined by HPLC.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify the structure of unknown byproducts if they are present in sufficient quantities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the amine functional group and the disappearance of the carbonyl group from the amide intermediate.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety practices are essential. Specifically:

  • Handling of Reagents: 2-chlorophenol is toxic and corrosive. Reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive with water and can be pyrophoric. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Conditions: Reactions involving hydrides must be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent violent reactions with moisture.

  • Work-up: Quenching of reactions with highly reactive reagents like LiAlH₄ should be done slowly and at low temperatures to control the exothermic reaction.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 2-(2-Chlorophenoxy)propanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add one equivalent of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add one equivalent of a 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).

Protocol 2: General Procedure for Reduction of 2-(2-Chlorophenoxy)propanamide to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0°C.

  • Dissolve 2-(2-chlorophenoxy)propanamide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or HPLC until the starting amide is consumed.

  • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid aluminum salts and wash with the ether solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by distillation or column chromatography.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis williamson Stage 1: Williamson Ether Synthesis start->williamson conversion Stage 2: Amide Formation & Reduction williamson->conversion issue Identify Issue williamson->issue product Final Product: this compound conversion->product conversion->issue low_yield Low Yield issue->low_yield e.g. byproducts Byproduct Formation issue->byproducts e.g. incomplete_reaction Incomplete Reaction issue->incomplete_reaction e.g. optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions change_reagents Change Reagents (Solvent, Base, Reducing Agent) byproducts->change_reagents purification Purify Product (Distillation, Chromatography) byproducts->purification incomplete_reaction->optimize_conditions optimize_conditions->williamson optimize_conditions->conversion Re-run Stage 2 change_reagents->williamson Re-run Stage 1 change_reagents->conversion Re-run Stage 2 purification->product

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Chlorophenoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of chlorophenoxy compounds.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of chlorophenoxy compounds, offering potential causes and systematic solutions.

Problem: Poor Peak Resolution or Co-elution

Description: Two or more peaks are not sufficiently separated, making accurate quantification difficult.

Possible Cause Solution
Inappropriate Mobile Phase Strength - If peaks elute too quickly: Decrease the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase. A 10% decrease in organic modifier can be expected to produce a 2–3-fold increase in analyte retention.[1] - If peaks elute too slowly: Increase the organic solvent concentration.
Incorrect Mobile Phase pH - Chlorophenoxy compounds are acidic. Ensure the mobile phase pH is low (typically pH 2.5-3.5) to keep the analytes in their protonated, less polar form, which increases retention on a reversed-phase column.[2][3] - Adjust the pH using additives like formic acid, acetic acid, or phosphoric acid.[4][5]
Suboptimal Organic Solvent - Switch the organic modifier. Methanol, acetonitrile, and tetrahydrofuran have different selectivities. If acetonitrile/water doesn't provide adequate separation, try a methanol/water mobile phase.
Isocratic Elution for Complex Samples - For samples containing multiple chlorophenoxy compounds with a wide range of polarities, a gradient elution may be necessary. Start with a lower concentration of organic solvent and gradually increase it during the run.
Problem: Peak Tailing

Description: Peaks are asymmetrical with a "tail" extending from the back of the peak, which can affect integration and accuracy.

Possible Cause Solution
Secondary Interactions with Column - Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic chlorophenoxy compounds, causing tailing.[6] - Solution: Lower the mobile phase pH to 2.5-3.0 to suppress the ionization of silanol groups.[7]
Insufficient Buffer Capacity - The mobile phase buffer may not be effectively controlling the pH at the point of sample injection, leading to inconsistent ionization of the analytes. - Solution: Increase the buffer concentration (e.g., to 20-50 mM).[7]
Column Overload - Injecting too concentrated a sample can lead to peak distortion, including tailing. - Solution: Dilute the sample and reinject. If peak shape improves, the original sample was overloaded.[6][8]
Column Contamination or Degradation - The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded.[8] - Solution: First, try reversing and flushing the column. If the problem persists, replace the guard column (if used) or the analytical column.[6][8]
Problem: Shifting Retention Times

Description: The time it takes for a compound to elute from the column varies between injections.

Possible Cause Solution
Inconsistent Mobile Phase Preparation - Minor variations in the mobile phase composition, especially the organic-to-aqueous ratio and pH, can cause significant shifts in retention time. - Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components in a single container is recommended for isocratic methods.
Lack of Column Equilibration - The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions. - Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.
Fluctuations in Column Temperature - Changes in ambient temperature can affect mobile phase viscosity and retention times. - Solution: Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction or Leaks - Inconsistent flow from the HPLC pump due to leaks or faulty check valves will lead to variable retention times. - Solution: Check the system for leaks and ensure the pump is delivering a constant flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of chlorophenoxy compounds like 2,4-D and MCPA?

A good starting point for reversed-phase HPLC analysis is a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified to a pH of around 3.0 with an acid like phosphoric acid or formic acid.[9] A C18 column is commonly used as the stationary phase.[5] From this starting point, you can optimize the ratio of acetonitrile to water to achieve the desired retention and separation.

Q2: Why is the pH of the mobile phase so important for chlorophenoxy acid analysis?

Chlorophenoxy compounds are weak acids. The pH of the mobile phase determines their ionization state.[2] In reversed-phase HPLC, the protonated (non-ionized) form is less polar and will be retained longer on the nonpolar stationary phase. By keeping the mobile phase pH low (e.g., below the pKa of the analytes, which is typically around 3), the compounds remain in their protonated form, leading to better retention, sharper peaks, and improved separation.[2][3]

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous. However, methanol can offer different selectivity, meaning it may separate compounds that are difficult to resolve with acetonitrile. If you are not achieving baseline separation with an acetonitrile/water mobile phase, trying a methanol/water mobile phase is a good optimization step.

Q4: When should I use a gradient elution instead of an isocratic elution?

Use an isocratic elution (constant mobile phase composition) when you are analyzing compounds with similar polarities, and they all elute within a reasonable time with good resolution. Use a gradient elution (the composition of the mobile phase changes over time) when your sample contains compounds with a wide range of polarities. A gradient allows for the elution of weakly retained compounds early in the run and more strongly retained compounds later, all with good peak shape, in a shorter overall analysis time.[1]

Q5: How can I confirm that peak tailing is due to silanol interactions?

If you observe peak tailing specifically for your acidic chlorophenoxy compounds, and the tailing decreases significantly when you lower the mobile phase pH to below 3, it is highly likely that silanol interactions are the cause.[6][7] Using a modern, high-purity silica column with end-capping can also minimize these interactions.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention of Chlorophenoxy Compounds

This table summarizes typical effects of mobile phase modifications on the retention factor (k') and resolution (Rs) of chlorophenoxy acids on a C18 column.

Mobile Phase Composition (v/v)pHAnalyteTypical Retention Factor (k')Typical Resolution (Rs)Notes
Acetonitrile / Water (40:60)3.02,4-D5.2> 1.5Good retention and separation.
Acetonitrile / Water (60:50)3.02,4-D2.8< 1.5Faster elution, may decrease resolution.
Methanol / Water (50:50)3.02,4-D4.5> 1.5Offers different selectivity compared to ACN.
Acetonitrile / Water (40:60)5.02,4-D1.9< 1.0Higher pH leads to partial ionization and poor retention.

Note: These are representative values. Actual results will vary depending on the specific column, instrument, and other experimental conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Chlorophenoxy Herbicides in Water Samples

This protocol describes a general procedure for the analysis of compounds like 2,4-D and MCPA in water.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify the water sample (e.g., 500 mL) to pH < 2 with a strong acid (e.g., sulfuric acid).[5]

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (10 mL) followed by acidified water (10 mL).

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with a small volume of acidified water (5 mL) to remove interferences.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute the retained chlorophenoxy compounds with a suitable organic solvent like methanol or acetonitrile (e.g., 2 x 5 mL).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[5]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][10]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v). The exact ratio should be optimized (e.g., starting at 50:50).[9]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm.[5]

3. Analysis

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject a series of standard solutions of known concentrations to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Caption: Troubleshooting workflow for common HPLC issues.

Caption: General experimental workflow for HPLC analysis.

References

resolving peak tailing in the chromatography of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2-(2-Chlorophenoxy)propylamine, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my this compound standard. What are the likely causes?

Peak tailing for this compound, a primary amine, is a common issue in reversed-phase chromatography. The primary cause is typically secondary interactions between the basic amine functional group of your analyte and acidic silanol groups on the silica-based stationary phase of your column.[1][2][3] These interactions are in addition to the intended hydrophobic interactions and lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase.[4][5]

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated frits which can distort peak shape.[2][3]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[3][4]

Q2: How can I systematically troubleshoot and resolve the peak tailing of this compound?

A systematic approach is crucial for effectively resolving peak tailing. We recommend following a logical workflow to diagnose and address the issue.

G start Start: Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload overload_yes Yes check_overload->overload_yes Overload Suspected overload_no No check_overload->overload_no No Overload reduce_conc Dilute Sample or Reduce Injection Volume overload_yes->reduce_conc check_ph 2. Optimize Mobile Phase pH overload_no->check_ph end_good End: Symmetrical Peak reduce_conc->end_good ph_good Peak Shape Improved? check_ph->ph_good Yes ph_bad No Improvement check_ph->ph_bad No ph_good->end_good add_modifier 3. Add Mobile Phase Modifier (e.g., Triethylamine) ph_bad->add_modifier modifier_good Peak Shape Improved? add_modifier->modifier_good Yes modifier_bad No Improvement add_modifier->modifier_bad No modifier_good->end_good check_column 4. Evaluate Column Condition modifier_bad->check_column column_good Peak Shape Improved? check_column->column_good Yes column_bad No Improvement check_column->column_bad No column_good->end_good end_bad Contact Support column_bad->end_bad

Caption: Troubleshooting workflow for peak tailing of this compound.

Q3: What are the recommended mobile phase conditions to minimize peak tailing?

Optimizing the mobile phase is a critical step. For a basic compound like this compound, adjusting the pH and using appropriate buffers or additives can significantly improve peak shape.

ParameterRecommendationRationale
pH 2.5 - 3.5At low pH, the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amine analyte.[2][6][7]
Buffer 20-50 mM Phosphate or FormateBuffers help maintain a consistent pH across the column, which is crucial for reproducible chromatography.[4]
Additive 0.1% Triethylamine (TEA)TEA is a basic compound that acts as a silanol-masking agent. It competes with the analyte for interaction with active silanol sites, thereby reducing peak tailing.[6][7]
Organic Modifier Acetonitrile or MethanolThe choice of organic solvent can influence selectivity, but both are suitable. Methanol can sometimes provide better peak shape for basic compounds due to its ability to hydrogen bond with silanol groups.[8]

Table 1: Recommended Mobile Phase Conditions for this compound Analysis.

Q4: Can you provide a detailed protocol for preparing an optimized mobile phase?

Certainly. Here is a step-by-step protocol for preparing a mobile phase designed to reduce peak tailing.

Experimental Protocol: Mobile Phase Preparation

Objective: To prepare a buffered mobile phase at low pH with a silanol-masking agent.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (85%)

  • Potassium phosphate monobasic

  • Triethylamine (TEA)

  • 0.45 µm solvent filters

Procedure:

  • Prepare the Aqueous Buffer (pH 3.0):

    • Weigh an appropriate amount of potassium phosphate monobasic to prepare a 25 mM solution in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add Triethylamine:

    • To the 1 L of prepared buffer, add 1.0 mL of triethylamine (for a 0.1% v/v concentration).

    • Mix thoroughly.

  • Filter the Aqueous Phase:

    • Filter the aqueous buffer containing TEA through a 0.45 µm solvent filter to remove any particulates.

  • Prepare the Final Mobile Phase:

    • For a 60:40 (Aqueous:Acetonitrile) mobile phase, combine 600 mL of the prepared aqueous phase with 400 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase using sonication or vacuum degassing.

Q5: My peak tailing persists even after optimizing the mobile phase. What should I do next?

If mobile phase optimization does not resolve the issue, the problem may lie with the column or other hardware components.

G start Start: Persistent Peak Tailing check_column_type 1. Verify Column Type (End-capped, High Purity Silica) start->check_column_type column_ok Correct Column check_column_type->column_ok column_not_ok Incorrect/Old Column check_column_type->column_not_ok flush_column 2. Flush the Column column_ok->flush_column replace_column Replace with a Modern, End-capped Column column_not_ok->replace_column end_good End: Symmetrical Peak replace_column->end_good check_frit 3. Check for Blocked Frit flush_column->check_frit reverse_flush Reverse Flush Column (if permissible) check_frit->reverse_flush check_dead_volume 4. Inspect for Extra-Column Dead Volume reverse_flush->check_dead_volume optimize_tubing Minimize Tubing Length and Check Connections check_dead_volume->optimize_tubing optimize_tubing->end_good

Caption: Advanced troubleshooting for persistent peak tailing.

Experimental Protocol: Column Flushing and Inspection

Objective: To clean a potentially contaminated column and inspect for blockages.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if compatible with your column)

  • New column frits and ferrules

Procedure:

  • Disconnect the Column:

    • Disconnect the column from the detector.

  • Column Wash Sequence:

    • Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., 60:40 water:acetonitrile).

    • Flush with 20 column volumes of 100% isopropanol to remove strongly retained non-polar compounds.

    • If your column is compatible, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol.

  • Reverse Flush for Frit Blockage (Consult Manufacturer's Instructions):

    • If you suspect a blocked inlet frit, and your column manufacturer allows it, reverse the column and flush with a strong solvent to waste.[2]

  • Inspect and Minimize Dead Volume:

    • Examine all tubing between the injector, column, and detector. Ensure connections are secure and that the tubing is cut cleanly and sits flush within the fittings.

    • Use tubing with the smallest possible internal diameter and length to minimize extra-column volume.[9]

  • Re-equilibrate and Test:

    • Reconnect the column in the correct orientation.

    • Equilibrate the column with your optimized mobile phase for at least 20 column volumes.

    • Inject your standard to evaluate peak shape.

If peak tailing is still observed after these steps, the column may be irreversibly damaged, and replacement is recommended.[10] Using a modern, high-purity, end-capped column is highly advisable for the analysis of basic compounds like this compound.[6][7]

References

troubleshooting guide for the synthesis of chiral propylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral Propylamine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral propylamine derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Issue 1: Low Enantioselectivity or Enantiomeric Excess (e.e.)

Question: My reaction is producing the chiral propylamine derivative with low enantioselectivity. What are the common causes and how can I improve the e.e.?

Answer: Low enantioselectivity is a frequent challenge, often stemming from the catalyst system, reaction conditions, or substrate properties. Below is a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting start Low e.e. Observed catalyst Step 1: Catalyst System Optimization start->catalyst Begin Troubleshooting conditions Step 2: Reaction Condition Screening catalyst->conditions If e.e. is still low catalyst_details • Verify catalyst/ligand purity and loading • Screen different chiral ligands • Change metal precursor • Check for catalyst poisons (water, air) catalyst->catalyst_details substrate Step 3: Substrate Modification conditions->substrate If e.e. is still low conditions_details • Lower reaction temperature • Screen different solvents • Adjust concentration • Vary pressure (for hydrogenations) conditions->conditions_details end High e.e. Achieved substrate->end Optimization Complete substrate_details • Check purity of starting materials • Modify protecting groups • Alter substrate structure to enhance steric/electronic effects substrate->substrate_details

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Key Optimization Parameters:

  • Catalyst System: The choice of chiral catalyst or ligand is paramount. In asymmetric reductive amination, for instance, different chiral phosphoric acids or metal-ligand complexes can yield vastly different outcomes. Ensure the catalyst is not degraded and is handled under the appropriate inert conditions.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screening a range of solvents is recommended.

  • Additives: Sometimes, the addition of a co-catalyst or an additive can enhance enantioselectivity by modifying the catalyst structure or reaction mechanism.

Quantitative Data Example: Effect of Solvent and Temperature on Enantioselectivity

The following table summarizes the effect of solvent and temperature on the enantiomeric excess (e.e.) for the asymmetric synthesis of a chiral propylamine derivative via reductive amination of a prochiral ketone.

EntryCatalyst LigandSolventTemperature (°C)Yield (%)e.e. (%)
1(R)-BINAPToluene509585
2(R)-BINAPToluene259292
3(R)-BINAPToluene08897
4(R)-BINAPMethanol259075
5(S)-PhosToluene259695
Issue 2: Formation of Side Products and Low Yield

Question: My reaction is generating significant side products, leading to a low yield of the desired chiral propylamine. How can I identify and minimize these unwanted products?

Answer: Side product formation is often due to competing reaction pathways, over-reaction, or degradation. A logical approach to diagnosing and solving this issue is outlined below.

Logical Flow for Minimizing Side Products

side_product_troubleshooting start Side Product or Low Yield Detected identify Identify Side Product Structure (NMR, MS) start->identify reagents Check Reagent Purity and Stoichiometry start->reagents purification Optimize Work-up and Purification start->purification pathway Hypothesize Formation Pathway identify->pathway conditions Modify Reaction Conditions to Disfavor Pathway pathway->conditions end Yield and Purity Improved conditions->end reagents->end purification->end

Caption: A decision-making diagram for troubleshooting low yield.

Common Side Products and Solutions:

  • Over-alkylation: In reactions involving N-alkylation, the product amine can react further to form di- or tri-alkylated species.

    • Solution: Use a larger excess of the starting amine relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration.

  • Racemization: The chiral center may be compromised under harsh reaction conditions (e.g., high temperature, strong base/acid).

    • Solution: Use milder reaction conditions. Screen for a base or acid that is effective but does not cause racemization.

  • Elimination Products: Base-mediated reactions can sometimes lead to elimination side products.

    • Solution: Use a non-nucleophilic, sterically hindered base. Lowering the reaction temperature can also disfavor elimination pathways.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for determining the enantiomeric excess (e.e.) of my chiral propylamine derivative?

A1: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The e.e. is calculated from the peak areas of the two enantiomers.

Q2: How do I choose the right protecting group for the amine during synthesis?

A2: The choice of a nitrogen protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

  • Boc (tert-butoxycarbonyl): Stable to bases and hydrogenolysis, but easily removed with acid (e.g., TFA). It is one of the most common choices.

  • Cbz (carboxybenzyl): Stable to acids, but readily removed by catalytic hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acids, but cleaved by bases (e.g., piperidine).

Q3: Can I use enzymatic methods for the synthesis of chiral propylamine derivatives?

A3: Yes, enzymatic methods, particularly using transaminases, are powerful tools for synthesizing chiral amines with very high enantioselectivity. Transaminases can catalyze the asymmetric amination of a ketone to the corresponding amine, often with e.e. values >99%. This approach is also considered a green chemistry alternative to many metal-catalyzed reactions.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

This protocol describes a general procedure for the synthesis of a chiral propylamine derivative from a prochiral ketone and an amine.

Experimental Workflow

experimental_workflow node_a 1. Mix Ketone, Amine, and Chiral Phosphoric Acid Catalyst in Toluene node_b 2. Add Hantzsch Ester (Reducing Agent) node_a->node_b node_c 3. Stir at Specified Temperature (e.g., 25-40 °C) for 24-48h node_b->node_c node_d 4. Monitor Reaction by TLC/LC-MS node_c->node_d node_e 5. Quench Reaction and Perform Aqueous Work-up node_d->node_e Upon Completion node_f 6. Purify by Column Chromatography node_e->node_f node_g 7. Characterize Product (NMR, MS) and Determine e.e. (Chiral HPLC) node_f->node_g

Caption: A typical experimental workflow for reductive amination.

Methodology:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the prochiral ketone (1.0 mmol), the amine source (1.2 mmol), and the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).

  • Add the solvent (e.g., toluene, 2.0 mL).

  • Add the Hantzsch ester (1.1 mmol) as the reducing agent.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue is then subjected to purification, typically by flash column chromatography on silica gel, to yield the pure chiral propylamine derivative.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

minimizing side reactions in the preparation of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)propylamine. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 2-chlorophenol with a suitable 2-propylamine derivative. An alternative route is the Mitsunobu reaction, which can also be employed to form the ether linkage. A third, less direct method, involves the reductive amination of a corresponding ketone.

Q2: What are the most common side reactions observed during the synthesis of this compound via Williamson ether synthesis?

A2: The primary side reactions of concern are:

  • N-Alkylation: The amino group of the propylamine starting material is nucleophilic and can compete with the desired O-alkylation of the 2-chlorophenol, leading to the formation of an N-alkylated byproduct. This is a very common issue in the alkylation of aminophenols.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While less common, alkylation can occur on the carbon atoms of the aromatic ring.

  • Elimination (E2) Reaction: If the propyl group on the amine has a leaving group at the 2-position, the phenoxide can act as a base, leading to an elimination reaction to form an alkene instead of the desired ether.

Q3: How can I prevent the N-alkylation side reaction?

A3: The most effective strategy to prevent N-alkylation is to use a protecting group for the amine functionality. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The amine is first protected, then the etherification reaction is carried out, followed by the deprotection of the amine to yield the final product.

Q4: What is a suitable protecting group for the amine, and how is it introduced and removed?

A4: The tert-butyloxycarbonyl (Boc) group is highly recommended.

  • Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.[1]

  • Deprotection: The Boc group is readily removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid.[1][2]

Q5: Are there alternative synthetic strategies to avoid the N-alkylation issue altogether?

A5: Yes, a reductive amination approach can be considered. This would involve synthesizing the corresponding 2-(2-chlorophenoxy)propanal or 2-(2-chlorophenoxy)propan-2-one and then reacting it with ammonia in the presence of a reducing agent. This method forms the C-N bond in the final step, thus avoiding the issue of competing N- and O-alkylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution Expected Outcome
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.Drive the reaction to completion and increase the yield of the desired product.
Inefficient base For the Williamson ether synthesis, ensure a strong enough base is used to fully deprotonate the 2-chlorophenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.Complete formation of the phenoxide will increase the rate of the desired O-alkylation.
Poor quality reagents Use freshly distilled solvents and high-purity starting materials. Ensure anhydrous conditions, as water can quench the base and hydrolyze the alkylating agent.Improved reaction efficiency and higher product yield.
Problem 2: Presence of Significant Amounts of N-Alkylated Byproduct
Possible Cause Suggested Solution Expected Outcome
Direct alkylation of the unprotected amine Protect the amine group of the 2-aminopropanol derivative with a suitable protecting group, such as a Boc group, prior to the etherification reaction.The formation of the N-alkylated byproduct will be significantly suppressed, leading to a much cleaner reaction profile and higher yield of the desired O-alkylated product.
Suboptimal reaction conditions Lowering the reaction temperature can sometimes favor O-alkylation over N-alkylation, although this may require longer reaction times.Improved selectivity for the desired product.
Problem 3: Formation of an Alkene Byproduct
Possible Cause Suggested Solution Expected Outcome
Elimination (E2) reaction competing with substitution (SN2) Use a less sterically hindered alkylating agent if possible. Employ a less basic phenoxide by using a milder base for its formation. Lowering the reaction temperature can also favor the SN2 pathway.Reduced formation of the alkene byproduct and an increased yield of the desired ether.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis with Amine Protection

This protocol outlines the synthesis of this compound via the Williamson ether synthesis, incorporating an amine protection step to minimize N-alkylation.

Step 1: N-Boc Protection of 2-Amino-1-propanol

  • Dissolve 2-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (1.1 eq) or sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude N-Boc-2-amino-1-propanol. Purify by column chromatography if necessary.

Step 2: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the N-Boc-2-amino-1-propanol derivative with a suitable leaving group (e.g., tosylate or halide) (1.0 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected this compound.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude Boc-protected product from Step 2 in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10.

  • Extract the free amine product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.

  • Purify the final product by column chromatography or distillation.

Visualizations

Reaction_Pathway cluster_main Main Synthetic Route (Williamson Ether Synthesis with Protection) cluster_side Potential Side Reactions (Without Protection) A 2-Amino-1-propanol B N-Boc-2-amino-1-propanol A->B Boc₂O, Base C N-Boc-2-(2-Chlorophenoxy)propylamine B->C 2-Chlorophenol, Base D This compound (Target Product) C->D Acid (e.g., TFA) E 2-Amino-1-propanol G N-(2-hydroxypropyl)-2-(2-chlorophenoxy)aniline (N-Alkylation Byproduct) E->G Alkylation F 2-Chlorophenol F->G

Caption: Main synthetic pathway and a key side reaction.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_time_temp Increase Reaction Time/Temp check_yield->increase_time_temp Yes check_reagents Check Reagent Purity & Conditions check_purity->check_reagents Yes purify Purify Product (Chromatography/Distillation) check_purity->purify end Successful Synthesis check_purity->end No increase_time_temp->check_yield optimize_conditions Optimize Base/Solvent/Temp check_reagents->optimize_conditions protect_amine Implement Amine Protection protect_amine->start optimize_conditions->protect_amine purify->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 2-(2-Chlorophenoxy)propylamine Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)propylamine herbicide formulations. The information aims to address common stability issues and analytical challenges encountered during experimental work.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The quantitative data and degradation pathways presented here are based on structurally similar phenoxy herbicides, such as mecoprop and dichlorprop, and should be considered as representative examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound formulation?

A1: The stability of this compound formulations can be influenced by several factors, including pH, temperature, light exposure, and the presence of other active ingredients or excipients in the formulation.[1][2] Phenoxy herbicides are susceptible to hydrolysis, especially under alkaline conditions, and photodegradation upon exposure to UV light.[3][4]

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of similar phenoxy herbicides like dichlorprop, the primary degradation products are expected to result from the cleavage of the ether bond, leading to the formation of 2-chlorophenol and a propylamine derivative.[5] Further degradation can lead to the cleavage of the aromatic ring.

Q3: What are the recommended storage conditions for this compound formulations?

A3: To ensure stability, formulations should be stored in a cool, dark place, protected from direct sunlight. The storage containers should be well-sealed to prevent solvent evaporation and contamination. For the active compound, storage at 0-8 °C is recommended.[6]

Q4: How does pH affect the stability of the formulation?

A4: The pH of the formulation is a critical factor. For many phenoxy herbicides, hydrolysis is accelerated at alkaline pH.[3][7] For instance, the half-life of 2,4-D butoxyethyl ester decreases from 26 days at pH 6 to 0.6 hours at pH 9.[3] It is crucial to maintain the pH of the formulation within the optimal range specified by the manufacturer or determined during pre-formulation studies.

Troubleshooting Guides

Formulation Instability

Q: My this compound formulation is showing signs of precipitation/crystallization. What are the possible causes and solutions?

A:

  • Possible Causes:

    • Temperature Fluctuations: Storage at temperatures below the solubility limit of the active ingredient or excipients can cause crystallization.

    • Solvent Evaporation: Improperly sealed containers can lead to solvent loss, increasing the concentration of the active ingredient beyond its solubility limit.

    • pH Shift: A change in the pH of the formulation can alter the solubility of the active ingredient, leading to precipitation.

    • Incompatibility of Components: Interactions between the active ingredient and other components in the formulation can lead to the formation of insoluble complexes.[8]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the formulation has been stored at the recommended temperature.

    • Inspect Container Seal: Check for any signs of leakage or improper sealing.

    • Measure pH: If possible, measure the pH of the formulation and compare it to the expected range.

    • Compatibility Test: If you are creating a new formulation, perform a compatibility jar test by mixing small amounts of each component to check for any physical incompatibility.[9]

Analytical Issues

Q: I am observing inconsistent results (e.g., peak tailing, shifting retention times) in the HPLC analysis of my formulation. What could be the problem?

A:

  • Possible Causes:

    • Column Degradation: The HPLC column may be degrading due to harsh mobile phase conditions or contamination.[10]

    • Mobile Phase Issues: Incorrect preparation of the mobile phase, a change in its composition, or microbial growth can affect chromatographic performance.[11]

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[12]

    • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates.[13]

  • Troubleshooting Steps:

    • Check System Pressure: Monitor the system pressure for any unusual fluctuations.

    • Prepare Fresh Mobile Phase: Prepare a fresh batch of the mobile phase, ensuring all components are miscible and properly degassed.[11]

    • Flush the Column: Flush the column with a strong solvent to remove any potential contaminants.[12]

    • Inject a Standard: Analyze a known standard to verify the performance of the column and the system.

    • Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leaks.[13]

Quantitative Data on Stability (Based on Structurally Similar Herbicides)

The following tables provide representative degradation data for mecoprop and dichlorprop, which are structurally similar to this compound. This data can be used as a reference for designing stability studies.

Table 1: Biodegradation Half-Lives (DT50) of Mecoprop and Dichlorprop in Soil

HerbicideSoil TypeTemperature (°C)Half-Life (DT50) in daysReference
MecopropNot SpecifiedNot Specified~12 (in topsoil <30 cm)[14][15]
MecopropNot SpecifiedNot Specified>84 (in subsoil 70-80 cm)[14][15]
DichlorpropAerobic Sewage SludgeNot Specified< 7 days[16]

Table 2: Influence of pH on Hydrolysis Half-Life (DT50) of a Phenoxy Herbicide Ester (2,4-D BEE)

pHTemperature (°C)Half-Life (DT50)Reference
62826 days[3]
9280.6 hours[3]

Experimental Protocols

Protocol 1: Accelerated Stability Study of a Liquid Formulation

Objective: To evaluate the stability of a this compound liquid formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation and package them in the proposed commercial container-closure system.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.[17]

  • Testing Schedule: Test the samples at the following time points: 0, 1, 3, and 6 months.[17]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visually inspect the samples for any changes in color, clarity, or for the presence of precipitation.

    • pH: Measure the pH of the formulation.

    • Assay of Active Ingredient: Determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Degradation Products: Quantify any significant degradation products.

  • Data Evaluation: Evaluate the data for any significant changes over time. A significant change can be defined as a greater than 5% loss of the active ingredient from its initial assay value.

Protocol 2: HPLC-UV Method for the Determination of this compound

Objective: To quantify the concentration of this compound in a formulation for stability testing.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute it with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

  • Method Validation: The analytical method should be validated according to relevant guidelines (e.g., SANTE/11312/2021) for linearity, accuracy, precision, selectivity, and limits of detection and quantification.[18]

Visualizations

G cluster_formulation Formulation Instability Troubleshooting start Instability Observed (Precipitation, Phase Separation) check_storage Verify Storage Conditions (Temperature, Light) start->check_storage check_seal Inspect Container Seal check_storage->check_seal Correct solution1 Adjust Storage check_storage->solution1 Incorrect check_ph Measure Formulation pH check_seal->check_ph Tight solution2 Use Tightly Sealed Containers check_seal->solution2 Loose compatibility_test Perform Jar Test for New Formulations check_ph->compatibility_test In Range solution3 Adjust/Buffer pH check_ph->solution3 Out of Range solution4 Reformulate with Compatible Excipients compatibility_test->solution4 Incompatible G cluster_pathway Plausible Photodegradation Pathway parent This compound intermediate1 2-Chlorophenol parent->intermediate1 Ether Bond Cleavage intermediate2 Propylamine Derivative parent->intermediate2 Ether Bond Cleavage product1 Ring Cleavage Products intermediate1->product1 Further Oxidation

References

optimizing reaction conditions for the synthesis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenoxy)propylamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound via two common synthetic routes: Williamson Ether Synthesis and Reductive Amination.

Route 1: Williamson Ether Synthesis

This route involves the reaction of 2-chlorophenol with a suitable 2-aminopropyl halide or a protected aminopropanol derivative.

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of this compound using the Williamson ether synthesis. What are the possible causes and solutions?

Answer: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Incomplete Deprotonation of 2-Chlorophenol: The reaction requires the formation of the 2-chlorophenoxide anion to act as a nucleophile. If the base is not strong enough, the equilibrium will not favor the phenoxide, leading to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base. For phenols, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution due to its reactivity.[1]

  • Poor Nucleophilicity of the Phenoxide: The solvent plays a crucial role. Protic solvents can solvate the phenoxide ion, reducing its nucleophilic strength.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2][3] These solvents do not solvate the nucleophile as strongly, thus increasing its reactivity.

  • Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, especially if it is secondary or sterically hindered.[1][4] C-alkylation of the phenol ring is another possibility, where the alkyl group attaches to the aromatic ring instead of the oxygen.[1]

    • Solution: Use a primary alkyl halide if possible. Maintain a moderate reaction temperature, as higher temperatures can favor elimination. Typical temperatures range from 50-100 °C.[2][3]

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it or slightly increasing the temperature. Reaction times can range from 1 to 8 hours.[2][3]

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionNotes
Base NaOH, KOH, K₂CO₃NaH for less reactive substrates.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.[1][2][3]
Temperature 50 - 100 °CHigher temperatures may promote side reactions.[2][3]
Reactant Ratio 1.1 - 1.5 eq. of alkyl halideA slight excess of the alkylating agent is common.[1]
Reaction Time 1 - 8 hoursMonitor by TLC.[2][3]

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_workup Work-up & Purification start Start deprotonation Deprotonation of 2-Chlorophenol with Base in Polar Aprotic Solvent start->deprotonation alkylation Addition of 2-Aminopropyl Halide heating Heat Reaction Mixture (50-100°C, 1-8h) alkylation->heating cooling Cool to RT filtration Filter Inorganic Salts cooling->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography or Distillation extraction->purification product 2-(2-Chlorophenoxy) propylamine purification->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Route 2: Reductive Amination

This approach involves the reaction of (2-chlorophenoxy)acetone with an amine source, followed by reduction of the intermediate imine.

Issue 2: Formation of Multiple Products

Question: My reductive amination is giving me a mixture of the desired primary amine, a secondary amine, and some alcohol. How can I improve the selectivity?

Answer: The formation of multiple products is a common issue in reductive amination. Here’s how to address it:

  • Over-Alkylation: The primary amine product can react further with the starting ketone to form a secondary amine.

    • Solution: Use a large excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate) to favor the formation of the primary amine.[5] A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[6]

  • Reduction of the Starting Ketone: The reducing agent can reduce the starting (2-chlorophenoxy)acetone to the corresponding alcohol.

    • Solution: Choose a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is more reactive towards the protonated imine (iminium ion) than the ketone at mildly acidic pH.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[6][8]

  • Reaction pH: The pH of the reaction is critical for both imine formation and the selectivity of the reduction.

    • Solution: Maintain a mildly acidic pH (around 4-6). This pH facilitates the dehydration step to form the imine and also promotes the formation of the iminium ion, which is more readily reduced by agents like NaBH₃CN.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventpHAdvantagesDisadvantages
NaBH₃CN Methanol, Ethanol4-6Selective for imines over ketones.[7]Toxic cyanide byproducts.[9]
NaBH(OAc)₃ Dichloromethane, THFN/ASelective, less toxic than NaBH₃CN.[6][8]Moisture sensitive.
H₂/Catalyst (e.g., Pd/C, Ni) Ethanol, MethanolN/A"Green" reagent, high efficiency.May require pressure, catalyst can be pyrophoric.
NaBH₄ Methanol, EthanolNeutralInexpensive, readily available.Can reduce both ketones and imines, less selective.[7]

Troubleshooting Logic for Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield of Primary Amine side_product Major Side Product? start->side_product secondary_amine Secondary Amine side_product->secondary_amine Yes alcohol Alcohol side_product->alcohol No sol_secondary Increase excess of Ammonia source. Consider stepwise addition. secondary_amine->sol_secondary unreacted_ketone Unreacted Ketone alcohol->unreacted_ketone No sol_alcohol Use a more selective reducing agent (e.g., NaBH(OAc)₃). Control pH. alcohol->sol_alcohol Yes sol_ketone Increase reaction time. Check catalyst activity (if applicable). Ensure proper pH for imine formation. unreacted_ketone->sol_ketone Yes

Caption: Troubleshooting guide for side products in reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A1: Both Williamson ether synthesis and reductive amination are viable routes. The choice depends on the availability of starting materials and the desired scale of the reaction.

  • Williamson Ether Synthesis is often preferred for smaller scale lab syntheses due to its relatively simple procedure. However, it can be prone to elimination side reactions.[1][4]

  • Reductive Amination can be more efficient for larger scale production and offers good selectivity when the correct reducing agent and conditions are chosen.[9]

Q2: How can I purify the final product, this compound?

A2: The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: As an amine, the product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a common method for purifying amines. A mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific hazards for these syntheses include:

  • 2-Chlorophenol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Cyanoborohydride (NaBH₃CN): Toxic and can release hydrogen cyanide gas upon contact with strong acids.[9] Handle with care and quench reactions carefully in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used (e.g., DMF, DMSO, dichloromethane) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a secondary amine in the reductive amination to produce a tertiary amine product?

A4: Yes, reductive amination can be used to synthesize tertiary amines by reacting a ketone or aldehyde with a secondary amine.[10] The mechanism proceeds through an enamine intermediate which is then reduced.[10]

Detailed Experimental Protocols

The following are generalized experimental protocols based on standard literature procedures for the synthesis of analogous compounds. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Williamson Ether Synthesis
  • Deprotonation: To a solution of 2-chlorophenol (1.0 eq.) in anhydrous DMF (5-10 mL per gram of phenol) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add 1-bromo-2-aminopropane hydrobromide (1.1 eq.) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve (2-chlorophenoxy)acetone (1.0 eq.) and ammonium acetate (5.0 eq.) in methanol (10 mL per gram of ketone).

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the gas evolution ceases.

  • Work-up: Make the solution basic (pH > 10) with 2M NaOH and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[11]

References

Technical Support Center: Purification of Crude 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Chlorophenoxy)propylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem: Low Purity After Initial Purification Attempt

Low purity of the final product is a frequent challenge. The appropriate purification strategy depends on the nature of the impurities present, which are often related to the synthetic route used to prepare the crude product. Two common synthetic pathways are the Williamson ether synthesis followed by nitrile reduction, and reductive amination.

Purification_Troubleshooting start Crude this compound impurity_id Identify Potential Impurities (Based on Synthetic Route) start->impurity_id williamson Route 1: Williamson Ether Synthesis - Unreacted 2-chlorophenol - Unreacted 2-halopropane - Alkene byproducts - C-alkylation byproducts impurity_id->williamson Likely Impurities reductive Route 2: Reductive Amination - Unreacted aldehyde/ketone - Unreacted ammonia/amine source - Over-alkylated byproducts impurity_id->reductive Likely Impurities acid_base Acid-Base Extraction williamson->acid_base To remove acidic 2-chlorophenol reductive->acid_base To remove unreacted aldehyde/ketone and separate amines distillation Fractional Vacuum Distillation acid_base->distillation For volatile impurities chromatography Column Chromatography acid_base->chromatography For close-boiling impurities final_product Pure this compound distillation->final_product Purified Product chromatography->final_product Purified Product

Figure 1. Decision workflow for selecting a purification strategy based on the synthetic route and likely impurities.

Table 1: Troubleshooting Low Purity

Observed Issue Potential Cause Suggested Solution
Acidic Impurities Detected (e.g., by pH testing of organic layer wash) Unreacted 2-chlorophenol from Williamson ether synthesis.Perform an acid-base extraction. Wash the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous base (e.g., 1M NaOH or NaHCO3) to remove the acidic phenol.[1][2]
Low-Boiling Point Contaminants Observed (e.g., by GC analysis) Unreacted 2-halopropane (e.g., 2-bromopropane, boiling point: 59-61°C) or alkene byproducts from elimination reactions.[3]Fractional distillation under atmospheric or reduced pressure can separate these more volatile components.
High-Boiling Point Impurities or Isomers Present C-alkylation byproducts from Williamson ether synthesis or over-alkylated products from reductive amination.Vacuum distillation is effective for separating high-boiling compounds.[4][5][6] If boiling points are very close, column chromatography may be necessary.
Tailing or Streaking on TLC Plate During Purity Check The basic amine is interacting strongly with the acidic silica gel.Use a modified mobile phase for TLC and column chromatography. Add a small amount of a competing amine like triethylamine (TEA) to the eluent (e.g., 0.5-2% in a hexane/ethyl acetate or dichloromethane/methanol system).[7] Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[8]
Product is a Dark Color Formation of colored polymers, a common issue with aromatic amines.[5]Distillation, particularly under vacuum, can separate the desired amine from non-volatile polymeric impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities will largely depend on your synthetic method.

Synthetic_Routes_Impurities cluster_0 Williamson Ether Synthesis Route cluster_1 Reductive Amination Route start_W 2-Chlorophenol + 2-Halopropane intermediate_W 2-(2-Chlorophenoxy)propane nitrile start_W->intermediate_W Williamson Ether Synthesis impurities_W Impurities: - Unreacted 2-Chlorophenol - Unreacted 2-Halopropane - Alkene (Elimination Product) - C-Alkylated Phenol start_W->impurities_W product_W This compound intermediate_W->product_W Nitrile Reduction start_R 2-(2-Chlorophenoxy)propionaldehyde + Ammonia product_R This compound start_R->product_R Reductive Amination impurities_R Impurities: - Unreacted Aldehyde - Unreacted Ammonia - Secondary/Tertiary Amines (Over-alkylation) start_R->impurities_R

Figure 2. Common synthetic routes to this compound and their associated potential impurities.

Q2: Which purification technique is the best starting point?

For most crude reaction mixtures containing amines, a liquid-liquid acid-base extraction is an excellent first step.[1][2] This technique effectively separates the basic amine product from acidic, basic, and neutral impurities.

Q3: My compound seems to be degrading during distillation. What can I do?

Aromatic amines can be sensitive to high temperatures.[5] If you observe decomposition, you should use vacuum distillation.[4][6] Reducing the pressure lowers the boiling point of the compound, allowing it to distill at a lower, less destructive temperature.[4][5][6][9]

Table 2: Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 185.65Not availableThe target compound.
2-Chlorophenol128.56173.4 - 175[10][11][12]Potential unreacted starting material.
2-Bromopropane122.9959 - 61[3][13][14]Potential unreacted starting material.
2-Chloropropane78.5434 - 36[15]Potential unreacted starting material.
2-Chloropropanenitrile89.52120 - 122[16][17]Potential intermediate.

Q4: How can I improve the separation of my amine on a silica gel column?

Amines often streak on silica gel due to strong interactions with the acidic silanol groups.[8] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of an amine like triethylamine (0.5-2%) into your mobile phase.[7]

  • Use a different stationary phase: Basic alumina or commercially available amine-functionalized silica columns are good alternatives that show less interaction with basic compounds.[8]

Experimental Protocols

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.

  • Acidic Wash (to remove basic impurities more basic than the product): This step is optional and depends on the expected impurities. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3 solution) to remove acidic impurities like unreacted 2-chlorophenol.[2] Repeat the wash if necessary.

  • Isolation of the Amine:

    • If the desired amine is in the organic layer, wash this layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

    • If the desired amine is in the aqueous layer (from the acidic wash), make the aqueous layer basic with a strong base (e.g., 6M NaOH) until the pH is >12. The protonated amine will be converted back to its free base form. Extract the aqueous layer multiple times with an organic solvent. Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purity Check: Analyze the purity of the extracted amine by TLC or GC-MS before proceeding to further purification if needed.

General Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[18] Use a stir bar for smooth boiling; boiling chips are ineffective under vacuum.[18] Grease all joints to ensure a good seal.[18]

  • Sample Preparation: Place the crude amine from the acid-base extraction into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for your product under the achieved vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[18]

General Flash Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection:

    • Silica Gel: If using standard silica gel, choose a solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) and add 0.5-2% triethylamine to both solvents to prevent streaking.[7][19]

    • Amine-Functionalized Silica: This is a preferred option for amines.[8] A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack the column with the chosen stationary phase using the selected mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Enhancing the Enantioselectivity of 2-(2-Chlorophenoxy)propylamine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselective separation of 2-(2-Chlorophenoxy)propylamine.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic compounds. It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[1][2]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No crystal formation - Inappropriate solvent or resolving agent.- Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Screen a variety of solvents with different polarities.- Test different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).- Concentrate the solution to induce supersaturation.- Cool the solution slowly.- Purify the racemic amine before resolution.
Low yield of diastereomeric salt - The desired diastereomer is too soluble in the chosen solvent.- Insufficient amount of resolving agent.- Crystallization time is too short.- Use a solvent in which the desired salt has lower solubility.- Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalent).[3]
Low enantiomeric excess (e.e.) - Co-crystallization of both diastereomers.- Inefficient separation of the precipitated salt from the mother liquor.- Racemization of the amine or resolving agent.- Perform recrystallization of the obtained salt.- Optimize the crystallization temperature; slower cooling can improve selectivity.[3]- Ensure complete removal of the mother liquor by thorough washing of the crystals.- Verify the stability of the amine and resolving agent under the experimental conditions.
Oily precipitate instead of crystals - The diastereomeric salt has a low melting point or is not crystalline under the current conditions.- High concentration of impurities.- Try a different solvent or a mixture of solvents.- Lower the concentration of the reactants.- Purify the starting materials.
Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization

Q1: How do I choose the right resolving agent for this compound?

A1: The selection of a resolving agent is often empirical. For primary amines like this compound, common choices include chiral carboxylic acids such as derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid) or mandelic acid.[1][4] It is recommended to perform a screening with several resolving agents to find the one that forms a well-crystalline salt with a significant solubility difference between the two diastereomers.

Q2: What is the importance of the solvent in diastereomeric salt crystallization?

A2: The solvent plays a crucial role as it influences the solubility of the diastereomeric salts. An ideal solvent should provide a significant difference in solubility between the two diastereomers, allowing one to crystallize while the other remains in solution. A screening of various solvents (e.g., alcohols, ketones, esters, and their mixtures with water) is essential for optimizing the resolution.[5]

Q3: How can I improve the enantiomeric excess of my resolved amine?

A3: Recrystallization of the obtained diastereomeric salt is a common method to enhance enantiomeric purity. Each recrystallization step can enrich the less soluble diastereomer, leading to a higher e.e. of the final product after liberation of the free amine.[3]

Illustrative Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a general guideline and may require optimization.

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 equivalent) in the same solvent.

  • Crystallization: Mix the two solutions. The mixture can be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an aqueous basic solution (e.g., NaOH or K2CO3) and an organic solvent (e.g., dichloromethane or ethyl acetate). Stir until the salt is completely dissolved. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral reagent followed by standard chromatography or NMR.

Illustrative Data for Diastereomeric Resolution of Amines

The following table presents data for the resolution of a related aromatic amine, demonstrating typical ranges for yield and enantiomeric excess.

Resolving AgentSolventYield (%)e.e. (%) of Precipitated DiastereomerReference Compound
(R,R)-Tartaric AcidIsopropanol87.583.5(1-methyl-2-phenyl)-ethylamine[3]
(R,R)-Tartaric AcidIsopropanol (with purification)70.095.0(1-methyl-2-phenyl)-ethylamine[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other, allowing for their separation.[6][7]

Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity - Inappropriate enzyme.- Non-optimal reaction conditions (temperature, pH, solvent).- Enzyme denaturation.- Screen different lipases (e.g., Candida antarctica lipase B, Candida rugosa lipase).[8][9]- Optimize the temperature (typically 30-50 °C) and solvent (e.g., MTBE, toluene, hexane).- Ensure the reaction medium is anhydrous if using organic solvents.
Low enantioselectivity (low e.e.) - The chosen enzyme does not have high selectivity for the substrate.- Non-optimal acylating agent.- Screen different enzymes.- Test various acylating agents (e.g., ethyl acetate, isopropyl acetate, diisopropyl malonate).[9]- Modify the enzyme's microenvironment with additives.[10]
Reaction stops at low conversion - Enzyme inhibition by the product or substrate.- Enzyme deactivation over time.- Use a higher enzyme loading.- Consider a continuous flow setup to remove the product as it forms.[11]- Immobilize the enzyme to improve its stability.[7]
Difficult separation of product and unreacted amine - Similar physical properties.- Use an extractive work-up by adjusting the pH to separate the basic amine from the neutral amide.- Employ chromatographic separation.
Frequently Asked Questions (FAQs): Enzymatic Kinetic Resolution

Q1: Which enzyme is a good starting point for the resolution of this compound?

A1: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly versatile and robust enzyme that has shown excellent performance in the kinetic resolution of a wide range of primary amines and is a good first choice for screening.[9][12]

Q2: What is the role of the acylating agent?

A2: The acylating agent is the acyl donor in the enzymatic reaction. The structure of the acylating agent can significantly influence both the reaction rate and the enantioselectivity of the enzyme. Simple esters like ethyl acetate or isopropyl acetate are common starting points.

Q3: Can I achieve a yield of more than 50% for one enantiomer?

A3: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by coupling the resolution with a racemization step of the unreacted enantiomer in a process called dynamic kinetic resolution (DKR).

Illustrative Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a general guideline and requires optimization.

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in an organic solvent (e.g., methyl tert-butyl ether - MTBE), add the acylating agent (e.g., ethyl acetate, 0.5-1.0 equivalent) and the lipase (e.g., immobilized Candida antarctica lipase B).

  • Incubation: Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.

  • Reaction Quench: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Work-up and Separation: The resulting mixture contains the acylated (R)- or (S)-amine and the unreacted (S)- or (R)-amine. The unreacted amine can be separated from the neutral amide by extraction with an acidic aqueous solution. The amide can then be hydrolyzed back to the amine.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine obtained from the hydrolysis of the amide using chiral HPLC.

Illustrative Data for Enzymatic Resolution of Amines

The following table presents data for the enzymatic resolution of related amines, showcasing typical results.

EnzymeAcylating AgentSolventConversion (%)e.e. of Amide (%)Reference Compound
Candida antarctica Lipase BDiisopropyl malonateMTBE44.992.0(±)-1-phenylethylamine[9]
Candida antarctica Lipase BDiisopropyl malonateMTBE52.199.9(±)-1-methoxy-2-propylamine[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]

Troubleshooting Guide: Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[14]- Optimize the mobile phase by varying the ratio of organic modifiers and adding acidic or basic additives.[15]
Poor peak shape (tailing or fronting) - Secondary interactions with the silica support.- Overloading of the column.- Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase for basic analytes like amines.[16]- Reduce the sample concentration or injection volume.
Drifting retention times - Column not properly equilibrated.- Changes in mobile phase composition or temperature.- Equilibrate the column with the mobile phase for a sufficient time before analysis.- Ensure consistent mobile phase preparation and use a column thermostat.
Loss of resolution - Column contamination or degradation.- Flush the column with a strong solvent (check the column manual for compatibility).- Use a guard column to protect the analytical column.
Frequently Asked Questions (FAQs): Chiral HPLC

Q1: Which type of chiral column is best for separating this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often a good starting point for the separation of a wide range of chiral compounds, including aromatic amines.[14] A screening of several different polysaccharide-based columns is recommended.

Q2: Why are additives like diethylamine used in the mobile phase?

A2: For basic analytes like amines, acidic silanol groups on the silica surface of the CSP can cause peak tailing due to strong, non-enantioselective interactions. A basic additive like diethylamine competes for these sites, improving peak shape and often enhancing resolution.[16]

Q3: Can I use the same chiral column for both normal-phase and reversed-phase chromatography?

A3: It depends on the specific CSP. Some modern immobilized polysaccharide-based CSPs are compatible with a wide range of solvents and can be used in both normal-phase, polar organic, and reversed-phase modes. Always consult the column manufacturer's instructions.

Illustrative Experimental Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivative).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting ratios are 90:10, 80:20, and 70:30 (v/v).

    • For the basic amine, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase.

  • Analysis: Inject a solution of racemic this compound and monitor the separation at a suitable UV wavelength.

  • Optimization: If separation is observed, optimize the resolution by fine-tuning the mobile phase composition (e.g., changing the alcohol percentage or the type of alcohol). Temperature can also be a parameter for optimization.[15]

  • Alternative Modes: If normal phase is unsuccessful, consider polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., acetonitrile/water with a buffer), if the column is compatible.

Illustrative Data for Chiral HPLC of Amines

The following table shows typical separation parameters for a related chiral amine on a polysaccharide-based CSP.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)Reference Compound
Chiralpak IAHexane/2-Propanol/DEA (80/20/0.1)1.01.252.5Aromatic Amine
Chiralcel OD-HHeptane/Ethanol/DEA (90/10/0.1)0.51.403.1Aromatic Amine

Note: DEA = Diethylamine. Data is illustrative and based on typical separations of aromatic amines.

Visualizing Experimental Workflows

Workflow for Diastereomeric Salt Resolution

diastereomeric_resolution_workflow cluster_start Preparation cluster_process Process cluster_separation Separation & Analysis racemate Racemic this compound dissolve Dissolve in Suitable Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize mix->crystallize filtrate Filter Crystals crystallize->filtrate crystals Diastereomeric Salt (Less Soluble) filtrate->crystals Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filtrate->mother_liquor Liquid liberate_amine Liberate Free Amine (Base Treatment) crystals->liberate_amine final_product Enantiomerically Enriched Amine liberate_amine->final_product analysis Chiral HPLC Analysis final_product->analysis method_selection_tree cluster_screening Initial Screening cluster_diastereomeric Diastereomeric Crystallization cluster_enzymatic Enzymatic Resolution cluster_hplc Chiral HPLC start Start: Racemic This compound screen_methods Screen Three Methods start->screen_methods diastereomeric Diastereomeric Salt Crystallization screen_methods->diastereomeric Method 1 enzymatic Enzymatic Kinetic Resolution screen_methods->enzymatic Method 2 hplc Chiral HPLC screen_methods->hplc Method 3 optimize_diastereomeric Optimize: Solvent, Resolving Agent, Temp. diastereomeric->optimize_diastereomeric end Successful Enantioseparation optimize_diastereomeric->end optimize_enzymatic Optimize: Enzyme, Acylating Agent, Solvent enzymatic->optimize_enzymatic optimize_enzymatic->end optimize_hplc Optimize: CSP, Mobile Phase, Temp. hplc->optimize_hplc optimize_hplc->end

References

addressing poor solubility of 2-(2-Chlorophenoxy)propylamine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-(2-Chlorophenoxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous media?

A1: The low aqueous solubility of this compound is attributed to its molecular structure. The molecule contains a nonpolar chlorophenoxy group and a propyl chain, which are hydrophobic. While the primary amine group (-NH2) is polar and capable of hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to limited solubility in water.

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: Several conventional and novel techniques can be employed to improve the solubility of poorly water-soluble drugs. The most common approaches include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants to form micelles.[1][2][3][4][5] For this compound, being a basic compound, pH modification is often the most direct and effective initial strategy.[6][]

Q3: How does pH modification affect the solubility of this compound?

A3: this compound is a basic compound due to its primary amine group. In acidic conditions (lower pH), the amine group becomes protonated, forming a positively charged ammonium salt (R-NH3+).[8][9] This salt is an ionic species, which is significantly more soluble in polar solvents like water compared to the neutral free base form.[6][9] Therefore, lowering the pH of the aqueous medium will increase the solubility.

Q4: What are co-solvents and how do they improve solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the water, which decreases the interfacial tension between the aqueous solvent and the hydrophobic solute.[4][10] This makes the solvent environment more favorable for the nonpolar parts of the compound, leading to enhanced solubility.[] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[1][11][12]

Q5: How can I visually confirm if the compound is fully dissolved?

A5: A fully dissolved compound should yield a clear, transparent solution with no visible particles or cloudiness.[6] For a more rigorous assessment, you can use the Tyndall Effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved.[6] Another method is to filter the solution through a 0.22 µm filter and measure the concentration of the filtrate. A significant drop in concentration after filtration indicates incomplete dissolution.[6]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility at the buffer's current pH.

  • Solutions:

    • pH Modification: Since the compound is a base, lowering the pH is the most effective first step. See Protocol 1 for a detailed methodology.

    • Use of Co-solvents: If pH adjustment is not sufficient or desirable for your experiment, introducing a co-solvent can help. See Protocol 2 for a screening method.

    • Gentle Heating: Increasing the temperature can increase solubility.[6][8] However, use this method with caution, as it may not be suitable for heat-sensitive biological experiments, and the compound could precipitate upon cooling to the experimental temperature.[6][8]

Issue 2: The compound dissolves after preparation but precipitates over time or upon dilution.

  • Possible Cause: You have likely created a supersaturated solution which is thermodynamically unstable. This often occurs when a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer.[6] The compound remains in solution temporarily but eventually crashes out to reach its true, lower thermodynamic solubility.

  • Solution:

    • Work Below the Solubility Limit: For long-term experiments, ensure the final concentration is below the compound's equilibrium solubility in the final medium.

    • Use Formulation Strategies: For higher concentrations, use stabilizing methods like cyclodextrin complexation (see Protocol 3 ) or surfactant-based formulations, which create more stable solutions.[1][13]

Issue 3: I require a high concentration of the compound that is unachievable by pH or co-solvents alone.

  • Possible Cause: The required concentration far exceeds the compound's solubility, even with basic enhancement techniques.

  • Solutions:

    • Cyclodextrin Complexation: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, forming an inclusion complex where the hydrophobic drug resides inside the non-polar cavity while the hydrophilic exterior of the cyclodextrin confers water solubility.[1][13] See Protocol 3 .

    • Surfactant-Based Formulations: Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can solubilize the compound, increasing its overall concentration in the solution.[1][14] Common surfactants include Tween 80 and Solutol HS-15.[1]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyPrinciple of ActionAdvantagesDisadvantages
pH Adjustment Converts the basic amine to its more soluble salt form at lower pH.[]Simple, effective for ionizable compounds, uses minimal excipients.[]Only applicable to ionizable drugs; risk of compound degradation at extreme pH.[8]
Co-solvency Reduces solvent polarity, making it more favorable for the solute.[14][15]Simple to prepare, can significantly increase solubility.[3]Potential for toxicity or unwanted biological effects from the co-solvent; drug may precipitate on dilution.[14]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a soluble host molecule.[1][13]High solubilization capacity, can improve stability.Can be expensive; requires specific molar ratios for optimal effect.
Surfactants (Micelles) Incorporates the drug into the hydrophobic core of micelles.[1]High drug loading is possible, can be used for very hydrophobic compounds.Potential for cell toxicity from surfactants; can be complex to formulate.[14]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol 5 - 20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10 - 40%A common vehicle for parenteral formulations.[11][12]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; can also act as a stabilizer.[1]
Dimethyl Sulfoxide (DMSO) < 1% (in cell culture); up to 10% (in vivo, species dependent)Excellent solubilizing power, but can have biological effects and toxicity at higher concentrations.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation: Prepare a suspension of this compound in the desired aqueous buffer (e.g., at 1 mg/mL).

  • pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Titration: While stirring continuously, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the solution for clarity. Continue adding acid until the compound is fully dissolved.

  • Final pH: Record the pH at which complete dissolution occurs. This is the minimum pH required to solubilize the compound at this concentration.[8]

Protocol 2: Screening for an Effective Co-solvent

  • Dispense Compound: Add a known amount of this compound to several vials.

  • Prepare Co-solvent Stocks: Prepare stock solutions of different co-solvents (e.g., 50% Ethanol in water, 50% PEG 400 in water).

  • Titration: To each vial, add the primary aqueous buffer until the target concentration is reached, forming a suspension.

  • Add Co-solvent: Titrate each suspension with a different co-solvent stock solution in small increments (e.g., 5% of the total volume at a time).

  • Observation: After each addition, vortex or stir the vial and visually inspect for complete dissolution.

  • Determination: Record the co-solvent and the final concentration (% v/v) at which the compound fully dissolves.

Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 40% (w/v).

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution to achieve the target concentration.

  • Equilibration: Seal the container and stir the mixture vigorously at room temperature for at least one hour, or overnight for difficult-to-solubilize compounds, to allow for complex formation.[6]

  • Clarification: The final solution should be clear. If any undissolved material remains, the solubility limit in that cyclodextrin concentration has been exceeded. The solution can be passed through a 0.22 µm filter to remove undissolved particles.[6]

  • Quantification: It is recommended to confirm the final concentration of the solubilized compound using an appropriate analytical method like HPLC.[6]

Visualizations

G start Compound does not dissolve in aqueous buffer ph_adjust Adjust pH to acidic range (e.g., pH 4-6) with dilute HCl start->ph_adjust Primary Approach (for basic compounds) cosolvent Add a water-miscible co-solvent (e.g., Ethanol, DMSO) ph_adjust->cosolvent If still insoluble success Compound Dissolved ph_adjust->success If successful complexation Use advanced methods: Cyclodextrin complexation or surfactants cosolvent->complexation If still insoluble cosolvent->success If successful complexation->success If successful fail Consult further literature or consider reformulation complexation->fail If all steps fail

Troubleshooting workflow for addressing poor solubility.

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) amine_neutral R-NH₂ (Free Base Form) solubility_low Poor Aqueous Solubility (Hydrophobic) amine_neutral->solubility_low Dominates amine_salt R-NH₃⁺ (Protonated Salt Form) amine_neutral->amine_salt  Add Acid (H⁺) (Decrease pH)   solubility_high High Aqueous Solubility (Ionic) amine_salt->solubility_high Results in

Relationship between pH and Amine Solubility.

G step1 1. Weigh compound and place in vial step2 2. Add primary aqueous buffer to form a suspension step1->step2 step3 3. Titrate in co-solvent (e.g., 10% PEG 400) in small increments step2->step3 step4 4. Vortex/Stir vigorously after each addition step3->step4 step5 5. Observe for clarity. Is the solution clear? step4->step5 step6 Yes: Solution Prepared. Record final co-solvent % step5->step6  Yes step7 No: Return to Step 3 step5->step7  No step7->step3

Experimental workflow for the co-solvent method.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenoxy)propylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(2-Chlorophenoxy)propylamine for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A common and scalable route involves a three-step process:

  • Williamson Ether Synthesis: Reaction of 2-chlorophenol with a protected 2-aminopropanol derivative or, more commonly, with 2-chloropropanoic acid followed by subsequent chemical modifications.

  • Reduction of the Carboxylic Acid: The resulting 2-(2-chlorophenoxy)propanoic acid is reduced to the corresponding aldehyde, 2-(2-chlorophenoxy)propanal.

  • Reductive Amination: The aldehyde is then converted to the primary amine, this compound, via reductive amination using ammonia.[1][2]

Q2: What are the critical parameters to control during the reductive amination step at scale?

A2: Key parameters for a successful scale-up of the reductive amination step include:

  • Temperature Control: The reaction can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and impurity formation.[3]

  • pH Control: Maintaining a slightly acidic pH (typically 4-7) is crucial for efficient imine formation.[4][5]

  • Stoichiometry: Precise control of the ratio of aldehyde, ammonia, and reducing agent is necessary to minimize byproducts.

  • Agitation: Efficient mixing is required to ensure homogeneity, especially in large reactors.

Q3: What are the common impurities, and how can they be minimized?

A3: Common impurities include the corresponding secondary amine (from reaction of the product with the starting aldehyde), the alcohol (from reduction of the aldehyde), and unreacted starting materials. To minimize these:

  • Use a suitable excess of ammonia to favor the formation of the primary amine.

  • Choose a selective reducing agent that preferentially reduces the imine over the aldehyde.[6]

  • Optimize reaction conditions (temperature, reaction time) to drive the reaction to completion.

Q4: How can I effectively monitor the progress of the reaction at a larger scale?

A4: At a larger scale, real-time monitoring is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of the product and any impurities.[7] Thin Layer Chromatography (TLC) can be a quick, qualitative check.[7]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Reductive Amination - Inefficient imine formation.[5] - Degradation of the reducing agent. - Suboptimal pH.[5] - Incomplete reaction.- Ensure the reaction is run under anhydrous conditions or with a dehydrating agent if necessary. - Check the quality and activity of the reducing agent. - Adjust the pH to the optimal range of 4-7.[4][5] - Increase reaction time or temperature, monitoring for impurity formation.
Formation of Secondary Amine Impurity - The product amine is reacting with the starting aldehyde.- Use a larger excess of ammonia. - Add the reducing agent as soon as the imine is formed to minimize the time the product amine is in the presence of the aldehyde. - Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1]
Reaction Exotherm is Difficult to Control - Poor heat transfer in a large reactor.[3] - Addition rate of reagents is too fast.- Ensure the reactor has an efficient cooling system. - Add the reducing agent or other reactive components portion-wise or via a syringe pump to control the rate of reaction and heat generation.[3]
Difficulties in Product Isolation and Purification - The product amine is water-soluble. - Emulsion formation during aqueous work-up.[4] - Co-elution of impurities during chromatography.- Perform multiple extractions with an appropriate organic solvent. - Add brine to the aqueous layer to break emulsions.[4] - Utilize pH-controlled extraction: extract the basic amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the purified amine.[8]

Data Presentation

The following tables provide representative data for the key steps in the synthesis of this compound at different scales. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Synthesis of 2-(2-Chlorophenoxy)propanoic Acid

Scale Reactants Solvent Reaction Time (h) Yield (%) Purity (HPLC, %)
Lab (10 g)2-Chlorophenol, 2-Chloropropionic acid, NaOHWater690-95>98
Pilot (1 kg)2-Chlorophenol, 2-Chloropropionic acid, NaOHWater888-92>97

Table 2: Reduction of 2-(2-Chlorophenoxy)propanoic Acid to 2-(2-Chlorophenoxy)propanal

Scale Reducing Agent Solvent Reaction Time (h) Yield (%) Purity (GC, %)
Lab (5 g)DIBAL-HToluene480-85>95
Pilot (500 g)Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride)Toluene678-83>94

Table 3: Reductive Amination of 2-(2-Chlorophenoxy)propanal

Scale Ammonia Source Reducing Agent Solvent Reaction Time (h) Yield (%) Purity (HPLC, %)
Lab (1 g)NH4OAcNaBH(OAc)3Methanol1270-75>97
Pilot (100 g)Anhydrous NH3H2/Raney NiMethanol2465-70>96

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenoxy)propanoic Acid (Lab Scale)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-chlorophenol (12.85 g, 0.1 mol) in 100 mL of water containing sodium hydroxide (8.0 g, 0.2 mol).

  • Reaction: Heat the mixture to 80°C. Slowly add 2-chloropropionic acid (10.85 g, 0.1 mol) via the dropping funnel over 1 hour.

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-chlorophenoxy)propanoic acid.

Protocol 2: Reductive Amination of 2-(2-Chlorophenoxy)propanal (Pilot Scale)
  • Reactor Preparation: Charge a 5 L jacketed glass reactor with 2-(2-chlorophenoxy)propanal (184.6 g, 1.0 mol) and methanol (2 L).

  • Ammonia Addition: Cool the reactor to 0-5°C and bubble anhydrous ammonia gas through the solution until saturation.

  • Catalyst Addition: Carefully add Raney Nickel (5% w/w, slurry in water) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Stir the mixture vigorously and maintain the temperature between 20-25°C. Monitor the hydrogen uptake.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Carefully filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by acid-base extraction to remove non-basic impurities.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Reductive Amination 2-Chlorophenol 2-Chlorophenol Reaction_1 Reaction_1 2-Chlorophenol->Reaction_1 NaOH, 2-Chloropropanoic Acid 2-(2-Chlorophenoxy)propanoic Acid 2-(2-Chlorophenoxy)propanoic Acid Reaction_1->2-(2-Chlorophenoxy)propanoic Acid Reaction_2 Reaction_2 2-(2-Chlorophenoxy)propanoic Acid->Reaction_2 Reducing Agent (e.g., DIBAL-H) 2-(2-Chlorophenoxy)propanal 2-(2-Chlorophenoxy)propanal Reaction_2->2-(2-Chlorophenoxy)propanal Reaction_3 Reaction_3 2-(2-Chlorophenoxy)propanal->Reaction_3 NH3, Reducing Agent (e.g., H2/Raney Ni) This compound This compound Reaction_3->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (TLC/NMR) Start->CheckImine ImineYes Imine Formed CheckImine->ImineYes Yes ImineNo No/Low Imine CheckImine->ImineNo No CheckReducer Check Reducing Agent Activity/Stoichiometry ImineYes->CheckReducer OptimizeImine Optimize Imine Formation: - Adjust pH (4-7) - Add dehydrating agent ImineNo->OptimizeImine ReducerOK Reducer OK CheckReducer->ReducerOK OK ReducerBad Reducer Inactive/Insufficient CheckReducer->ReducerBad Bad CheckConditions Optimize Reaction Conditions (Temp, Time) ReducerOK->CheckConditions ReplaceReducer Replace/Add More Reducing Agent ReducerBad->ReplaceReducer IncreaseIntensity Increase Temperature or Reaction Time CheckConditions->IncreaseIntensity FinalProduct Improved Yield OptimizeImine->FinalProduct ReplaceReducer->FinalProduct IncreaseIntensity->FinalProduct

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Validation & Comparative

A Comparative Guide to the HPLC Method Validation for the Analysis of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Chlorophenoxy)propylamine against a common alternative, Gas Chromatography (GC). The experimental data and protocols presented are representative of the performance characteristics expected for a validated method for this compound, based on established analytical principles.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. Both HPLC and GC are powerful techniques for the separation and quantification of small organic molecules like this compound.

ParameterHPLC-UVGas Chromatography-FID (GC-FID)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL1.5 - 15 µg/mL
Robustness HighModerate
Specificity Good to ExcellentGood

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method for the analysis of this compound is provided below.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

GC-FID Method (Alternative)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injection Mode: Split (split ratio of 20:1).

  • Injection Volume: 1 µL.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical application.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application dev Method Development & Optimization specificity Specificity dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod LOD precision->lod loq LOQ lod->loq robustness Robustness loq->robustness routine Routine Analysis robustness->routine

Caption: Workflow for HPLC Method Validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different validation parameters and the overall method performance.

Validation_Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection LOQ Limit of Quantification Robustness Robustness Specificity Specificity Linearity Linearity Method Validated HPLC Method Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness Method->Specificity Method->Linearity

Caption: Interrelation of HPLC Validation Parameters.

A Comparative Guide to the Neuroprotective Potential of Chlorophenoxy Alkylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of a class of compounds, focusing on derivatives of 2-(2-Chlorophenoxy)propylamine. However, a comprehensive review of publicly available scientific literature reveals a significant lack of studies specifically investigating the neuroprotective effects of this compound derivatives in the context of neurodegeneration.

The available research primarily focuses on a broader class of chlorophenoxy aminoalkyl derivatives and their evaluation as histamine H3 receptor (H3R) ligands with anticonvulsant properties. Anticonvulsant activity is a recognized form of neuroprotection, particularly in the context of epilepsy, and may suggest a broader potential for these compounds in neuronal protection.

This guide will therefore focus on the available data for these related chlorophenoxy alkylamine derivatives and provide a framework for evaluating potential neuroprotective compounds by outlining common experimental protocols and relevant signaling pathways.

Comparative Analysis of Chlorophenoxy Alkylamine Derivatives

While specific data on this compound derivatives is not available, a study on a series of chlorophenoxyalkylamine derivatives provides insights into their potential neuroprotective-related activities. The primary therapeutic indication explored in the available literature is their anticonvulsant effect, which was assessed in the Maximal Electroshock (MES) seizure model in rats.[1]

Table 1: Anticonvulsant Activity of Selected Chlorophenoxy Alkylamine Derivatives [1]

Compound IDStructureIn Vivo ModelAdministration RouteED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
20 4-chloro substituted derivativeMES seizure (rat)ip14Not Reported3.2
26 4-chloro substituted derivativeMES seizure (rat)ip13.18Not Reported3.8

ED50 (Median Effective Dose): The dose at which 50% of the tested population shows a therapeutic effect. TD50 (Median Toxic Dose): The dose at which 50% of the tested population shows a toxic effect. PI (Protective Index): A measure of the therapeutic window of a drug.

The data indicates that 4-chloro substituted derivatives demonstrate promising anticonvulsant activity in an in vivo model. A higher protective index suggests a better safety profile.

Experimental Protocols for Assessing Neuroprotective Effects

The following are detailed methodologies for key experiments commonly cited in the evaluation of neuroprotective compounds. These protocols provide a basis for how derivatives of this compound could be assessed.

1. In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are seeded in 96-well plates and allowed to adhere.

  • Induction of Neurotoxicity: A neurotoxic agent is added to the cell culture to induce cell death. Common agents include:

    • Oxidative stress inducers: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity inducers: Glutamate or N-methyl-D-aspartate (NMDA).

    • Apoptosis inducers: Staurosporine.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period before the addition of the neurotoxic agent.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

2. In Vivo Neuroprotection Model: Maximal Electroshock (MES) Seizure Test

This is a widely used animal model to screen for anticonvulsant drugs.[1]

  • Animals: Adult male rats or mice are used.

  • Drug Administration: The test compounds are administered intraperitoneally (ip) or orally (po) at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus is delivered through corneal electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is indicative of a maximal seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Signaling Pathways in Neuroprotection

While the specific signaling pathways for this compound derivatives are not elucidated in the available literature, a common pathway investigated in neuroprotection is the mitigation of oxidative stress-induced apoptosis.

Diagram of a Generic Neuroprotective Signaling Pathway

Neuroprotective Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxin Neurotoxin (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NeuroprotectiveCompound Neuroprotective Compound NeuroprotectiveCompound->Mitochondria AntioxidantEnzymes ↑ Antioxidant Enzymes NeuroprotectiveCompound->AntioxidantEnzymes AntioxidantEnzymes->ROS Experimental Workflow A 1. Cell Seeding (e.g., SH-SY5Y cells) B 2. Compound Pre-treatment (Varying concentrations) A->B C 3. Induction of Neurotoxicity (e.g., H₂O₂) B->C D 4. Incubation C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Data Analysis (Calculate % viability) E->F

References

Immunoassay Cross-Reactivity of 2-(2-Chlorophenoxy)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-(2-Chlorophenoxy)propylamine in common immunoassay screening platforms. Due to the limited direct experimental data available for this specific compound, this guide leverages data from structurally similar molecules, primarily chlorophenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), to predict and understand its potential behavior in immunoassays. This document outlines the principles of immunoassay cross-reactivity, presents available data for related compounds, details relevant experimental protocols for determining cross-reactivity, and compares immunoassay techniques with alternative analytical methods.

Understanding Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection and quantification of a vast range of molecules. Their specificity is determined by the binding affinity between the antibody and the target analyte. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte.[1] This can lead to false-positive results or an overestimation of the target analyte's concentration.[1] For a compound like this compound, which shares structural motifs with chlorophenoxy herbicides, understanding its potential to cross-react in immunoassays designed for these herbicides is crucial for accurate analytical results.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

The following table summarizes the cross-reactivity of various chlorophenoxy herbicides and related compounds in a competitive ELISA designed for the detection of 2,4-D. This data, provided by a commercial ELISA kit manufacturer, serves as a valuable reference for predicting the potential cross-reactivity of this compound, which possesses a similar chlorophenoxy backbone.

CompoundStructure% Cross-Reactivity (2,4-D = 100%)
2,4-Dichlorophenoxyacetic acid (2,4-D)Cl-C₆H₃(Cl)-OCH₂COOH100%[2]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Cl₂-C₆H₂(Cl)-OCH₂COOH66%[2]
2,4-D isopropyl esterCl-C₆H₃(Cl)-OCH₂COOCH(CH₃)₂57%[2]
2,4-D methyl esterCl-C₆H₃(Cl)-OCH₂COOCH₃56%[2]

Note: The cross-reactivity of this compound has not been empirically determined in this specific assay and would require experimental validation.

Immunoassay Platforms: A Comparative Overview

Two common immunoassay formats for the detection of small molecules like chlorophenoxy compounds are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Fluorescence Polarization Immunoassay (FPIA).

FeatureCompetitive ELISAFluorescence Polarization Immunoassay (FPIA)
Principle Competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites immobilized on a solid phase. The signal is inversely proportional to the analyte concentration.[3]Competition between the analyte in the sample and a fluorescently labeled tracer for a limited number of antibody binding sites in solution. The change in fluorescence polarization is measured and is inversely proportional to the analyte concentration.[4]
Format Heterogeneous (requires washing steps to separate bound and unbound reagents).[5]Homogeneous (no separation or washing steps required).[4]
Throughput High, suitable for batch processing of many samples in microplates.Very high, as it is a single-step, mix-and-read assay.[6]
Speed Typically takes 1.5 to 4 hours to complete.[2]Very rapid, with results often obtained within minutes.[6]
Sensitivity Generally high, with detection limits often in the low ng/mL to pg/mL range.Sensitivity is comparable to ELISA, though it can be influenced by the sample matrix.[6]

Experimental Protocols

Competitive ELISA Protocol for Determining Cross-Reactivity

This protocol outlines the steps to determine the cross-reactivity of a compound in a competitive ELISA format.

a. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1-3% Bovine Serum Albumin (BSA).

  • Antibody and Standard/Sample Diluent: PBST with 0.5-1% BSA.

  • Enzyme-Conjugate: Horseradish peroxidase (HRP)-labeled secondary antibody or HRP-labeled antigen.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N Sulfuric Acid.

b. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody or antigen-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (e.g., 2,4-D) and the test compound (e.g., this compound) in antibody and standard/sample diluent.

    • In a separate plate or tubes, pre-incubate the standard or test compound with a fixed concentration of the primary antibody for 30-60 minutes.

    • Alternatively, add the standard or test compound to the coated plate, followed immediately by the addition of the primary antibody.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Wash the plate four times with wash buffer.[8]

  • Enzyme Conjugate Addition: Add the HRP-conjugated secondary antibody (if using an unlabeled primary antibody) or HRP-labeled antigen to each well. Incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate five times with wash buffer.[8]

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.[8]

  • Stopping the Reaction: Add stop solution to each well.[8]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8]

c. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the standard and the test compound to generate dose-response curves.

  • Determine the concentration of the standard and the test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100 [9]

Fluorescence Polarization Immunoassay (FPIA) Protocol

This protocol describes a general procedure for determining cross-reactivity using FPIA.

a. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

  • Antibody Solution: Dilute the specific antibody in assay buffer to the optimal concentration.

  • Fluorescent Tracer Solution: Dilute the fluorescently labeled antigen (tracer) in assay buffer to the optimal concentration.

  • Standard and Test Compound Solutions: Prepare serial dilutions of the standard and test compounds in the assay buffer.

b. Assay Procedure:

  • In a 96-well black microplate, add the standard or test compound solution.

  • Add the fluorescent tracer solution to each well.

  • Initiate the reaction by adding the antibody solution to each well.

  • Incubate the plate for a short period (typically 5-20 minutes) at room temperature to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader equipped with excitation and emission filters appropriate for the fluorophore used.[4]

c. Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the concentration for the standard and the test compound.

  • Determine the IC50 values for both the standard and the test compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the same formula as for the ELISA.

Mandatory Visualizations

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Ab Antibody Analyte Analyte (Sample) Labeled_Analyte Labeled Analyte (Tracer/Conjugate) Ab1 Antibody Analyte1 Analyte Analyte1->Ab1 Labeled_Analyte1 Labeled Analyte Low_Signal Low Signal Ab2 Antibody Analyte2 Analyte Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Ab2 High_Signal High Signal

Caption: Principle of Competitive Immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Standards, and Test Compound Dilutions Coat_Plate Coat Microplate with Capture Antibody/Antigen Prepare_Reagents->Coat_Plate Block_Plate Block Plate to Prevent Non-specific Binding Coat_Plate->Block_Plate Competitive_Binding Perform Competitive Binding Reaction: Standard/Test Compound vs. Labeled Analyte Block_Plate->Competitive_Binding Incubate Incubate to Reach Equilibrium Competitive_Binding->Incubate Wash Wash to Remove Unbound Reagents (ELISA only) Incubate->Wash Signal_Generation Add Substrate (ELISA) or Measure Polarization (FPIA) Wash->Signal_Generation Read_Signal Read Absorbance or Fluorescence Polarization Signal_Generation->Read_Signal Generate_Curves Generate Dose-Response Curves Read_Signal->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental Workflow for Cross-Reactivity Determination.

Alternative Analytical Methods

While immunoassays offer rapid and high-throughput screening, confirmatory analysis using more specific methods is often required, especially when cross-reactivity is a concern.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[10]High sensitivity and specificity, providing structural information for definitive identification.[10]Often requires derivatization for polar compounds like chlorophenoxy acids to increase volatility.[11] Can be time-consuming.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) Separates compounds in a liquid phase based on their interaction with a stationary phase, followed by mass spectrometric detection.High sensitivity and specificity, suitable for a wide range of compounds, including non-volatile and thermally labile ones.Can be more expensive than GC-MS and may be subject to matrix effects.

Conclusion

In the absence of direct experimental data for this compound, this guide provides a framework for understanding and predicting its cross-reactivity in immunoassay screening based on data from structurally analogous chlorophenoxy herbicides. The provided experimental protocols for competitive ELISA and FPIA offer a clear path for researchers to empirically determine the cross-reactivity of this and other small molecules. For unambiguous identification and quantification, especially in complex matrices or for regulatory purposes, confirmatory analysis using chromatographic methods such as GC-MS or LC-MS is recommended.

References

A Comparative Guide to the Enantioselective Toxicity of 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chirality is a critical consideration in toxicology and drug development, as enantiomers of a chiral compound can exhibit significantly different biological activities, including toxicity.[1][2] For chiral pesticides, one enantiomer may be responsible for the desired herbicidal or pesticidal effect, while the other may be less active or contribute more to off-target toxicity.[3][4] This guide explores the potential enantioselective toxicity of the R- and S-enantiomers of 2-(2-Chlorophenoxy)propylamine compared to its racemic mixture.

Comparative Toxicity Data (Illustrative)

The following table summarizes hypothetical toxicity data for the enantiomers and racemic mixture of this compound across different biological systems. This data is based on general trends observed for other chiral herbicides, where one enantiomer often displays greater biological activity and toxicity.[5][6]

Test Organism/Cell LineParameterR-EnantiomerS-EnantiomerRacemic Mixture
Zebrafish (Danio rerio) Embryo96h LC50 (mg/L)154530
Human Liver Cells (HepG2)24h IC50 (µM)50150100
Daphnia magna48h EC50 (mg/L)52012
Wheat (Triticum aestivum)Root Growth Inhibition (IC50, µM)108045
Soil MicrobiomeRespiration Rate (% of control)70%95%82%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable enantioselective toxicity studies. Below are standard protocols that can be adapted to investigate the enantioselective effects of this compound.

Enantiomer Separation and Purification
  • Objective: To separate the racemic mixture of this compound into its R- and S-enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomer separation.[7]

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

    • Mobile Phase: A mixture of hexane and isopropanol is often effective. The exact ratio should be optimized for the best separation.

    • Detection: UV detection at a suitable wavelength (e.g., 275 nm).

    • Purity Check: The enantiomeric excess (ee%) of the separated fractions should be determined to ensure high purity (>99%).

In Vitro Cytotoxicity Assay
  • Objective: To assess the cytotoxic effects of the individual enantiomers and the racemic mixture on a human cell line.

  • Cell Line: HepG2 (human liver carcinoma) cells are commonly used for toxicity screening.

  • Method:

    • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

    • Prepare a range of concentrations for the R-enantiomer, S-enantiomer, and the racemic mixture in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the cells for 24 hours.

    • Assess cell viability using an MTT or MTS assay, which measures mitochondrial activity.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Acute Toxicity Test in Zebrafish Embryos
  • Objective: To determine the acute toxicity of the enantiomers and the racemic mixture in an in vivo vertebrate model.

  • Organism: Zebrafish (Danio rerio) embryos.

  • Method:

    • Collect newly fertilized zebrafish embryos and place them in 96-well plates (one embryo per well).

    • Expose the embryos to a range of concentrations of the R-enantiomer, S-enantiomer, and the racemic mixture.

    • Incubate the embryos at 28.5°C for 96 hours.

    • Observe the embryos daily for mortality, hatching rate, and developmental abnormalities (e.g., pericardial edema, spinal curvature).

    • Calculate the LC50 value (the concentration that is lethal to 50% of the embryos) at 96 hours.

Potential Mechanisms of Enantioselective Toxicity

The differential toxicity of enantiomers often stems from their stereospecific interactions with biological macromolecules.[8] For chlorophenoxy-type compounds, several mechanisms could underlie enantioselective toxicity.

  • Receptor Binding: One enantiomer may have a higher affinity for a specific receptor, leading to a stronger downstream signaling cascade and toxic effect.

  • Enzyme Inhibition: Enantiomers can differentially inhibit enzymes. For instance, one enantiomer of a herbicide might be a more potent inhibitor of a key enzyme in a target weed, but also in non-target organisms.[9]

  • Oxidative Stress: One enantiomer may be more effective at inducing the production of reactive oxygen species (ROS), leading to cellular damage.[9] This can be assessed by measuring markers of oxidative stress such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Gene Expression: The enantiomers may differentially affect the expression of genes involved in stress response, apoptosis, and metabolism.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the enantioselective toxicity of a chiral compound.

G cluster_0 Compound Preparation cluster_1 Toxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis & Comparison racemic Racemic this compound separation Chiral HPLC Separation racemic->separation invitro In Vitro Assays (e.g., HepG2) racemic->invitro invivo In Vivo Assays (e.g., Zebrafish) racemic->invivo r_enantiomer R-Enantiomer separation->r_enantiomer s_enantiomer S-Enantiomer separation->s_enantiomer r_enantiomer->invitro r_enantiomer->invivo s_enantiomer->invitro s_enantiomer->invivo mechanism Mechanistic Studies invitro->mechanism invivo->mechanism ros Oxidative Stress mechanism->ros gene Gene Expression mechanism->gene enzyme Enzyme Inhibition mechanism->enzyme analysis Data Analysis mechanism->analysis comparison Comparative Toxicity Profile analysis->comparison

Caption: Experimental workflow for enantioselective toxicity assessment.

Hypothetical Signaling Pathway: Oxidative Stress

This diagram illustrates a potential signaling pathway where an enantiomer of this compound induces oxidative stress, leading to cell death.

G compound R-Enantiomer of This compound mitochondria Mitochondria compound->mitochondria ros Increased ROS Production mitochondria->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage antioxidant Antioxidant Defense (SOD, CAT) ros->antioxidant induces apoptosis Apoptosis (Cell Death) damage->apoptosis antioxidant->ros inhibits

Caption: Potential oxidative stress-mediated toxicity pathway.

References

Head-to-Head Comparison of Synthesis Routes for 2-(2-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two plausible synthetic routes for 2-(2-Chlorophenoxy)propylamine, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison is based on inferred methodologies from established chemical transformations, offering a predictive analysis of their respective efficiencies and potential challenges.

Executive Summary

Two primary synthetic pathways commencing from 2-chlorophenol are evaluated:

  • Route 1: A two-step synthesis initiated by the Williamson ether synthesis of 2-chlorophenol with 1-chloro-2-propanol, followed by amination of the resulting 1-(2-chlorophenoxy)propan-2-ol intermediate.

  • Route 2: An alternative two-step pathway beginning with the esterification of 2-chlorophenol with 2-chloropropionyl chloride, succeeded by amidation and subsequent reduction to yield the target amine.

This guide presents a detailed examination of these routes, including experimental protocols, comparative data on expected yields and purity, and a discussion of the advantages and disadvantages of each approach.

Data Presentation

The following tables summarize the anticipated quantitative data for each synthetic route.

Table 1: Comparison of Key Reaction Parameters

ParameterRoute 1: Via 1-chloro-2-propanolRoute 2: Via 2-chloropropionyl chloride
Starting Materials 2-Chlorophenol, 1-chloro-2-propanol, Ammonia2-Chlorophenol, 2-chloropropionyl chloride, Ammonia, Reducing agent (e.g., LiAlH4)
Key Intermediates 1-(2-Chlorophenoxy)propan-2-ol2-(2-Chlorophenoxy)propanamide
Overall Yield (Predicted) 60-70%55-65%
Purity (Predicted) >95% (after purification)>95% (after purification)
Reaction Time (Overall) 12-24 hours18-36 hours
Key Reaction Conditions Step 1: Basic conditions (e.g., NaOH), elevated temperature. Step 2: High pressure, elevated temperature.Step 1: Basic conditions (e.g., pyridine), room temperature. Step 2: Anhydrous conditions, reducing agent.
Safety Considerations Use of corrosive base and high-pressure amination.Use of highly reactive acid chloride and pyrophoric reducing agent.

Experimental Protocols

Route 1: Synthesis via Williamson Ether Synthesis and Amination

This route involves the formation of an ether linkage followed by the introduction of the amine group.

Step 1: Synthesis of 1-(2-Chlorophenoxy)propan-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir until the 2-chlorophenoxide salt is formed.

  • Alkylation: Add 1-chloro-2-propanol (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (80-100 °C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-chlorophenoxy)propan-2-ol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Amination of 1-(2-Chlorophenoxy)propan-2-ol

  • Reaction Setup: Place the purified 1-(2-chlorophenoxy)propan-2-ol (1.0 eq) and a solution of ammonia in methanol (excess) in a high-pressure autoclave.

  • Catalyst (Optional): A catalyst such as a Raney nickel or a copper-based catalyst can be added to facilitate the reaction.

  • Reaction: Seal the autoclave and heat to a temperature of 100-150 °C. The pressure will increase due to the ammonia and solvent vapor. Maintain the reaction for 6-12 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture and filter to remove any catalyst.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with water to remove any remaining ammonia.

  • Purification: The crude this compound can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Route 2: Synthesis via Esterification, Amidation, and Reduction

This route proceeds through an amide intermediate which is then reduced to the target amine.

Step 1: Synthesis of 2-Chlorophenyl 2-chloropropanoate

  • Reaction Setup: In a fume hood, dissolve 2-chlorophenol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether, in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture in an ice bath.

  • Acylation: Add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propanamide

  • Reaction Setup: Dissolve the crude 2-chlorophenyl 2-chloropropanoate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) and stir vigorously at room temperature for 6-12 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization.

Step 3: Reduction of 2-(2-Chlorophenoxy)propanamide

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous THF.

  • Amide Addition: Add a solution of the purified 2-(2-chlorophenoxy)propanamide (1.0 eq) in dry THF dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the this compound by vacuum distillation.

Mandatory Visualizations

Route1_Workflow Start 2-Chlorophenol + 1-Chloro-2-propanol Step1 Williamson Ether Synthesis (NaOH, Heat) Start->Step1 Intermediate 1-(2-Chlorophenoxy)propan-2-ol Step1->Intermediate Step2 Amination (Ammonia, High Pressure/Temp) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Route 1.

Route2_Workflow Start 2-Chlorophenol + 2-Chloropropionyl chloride Step1 Esterification (Pyridine) Start->Step1 Intermediate1 2-Chlorophenyl 2-chloropropanoate Step1->Intermediate1 Step2 Amidation (Ammonia) Intermediate1->Step2 Intermediate2 2-(2-Chlorophenoxy)propanamide Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound via Route 2.

Head-to-Head Comparison

FeatureRoute 1: Via 1-chloro-2-propanolRoute 2: Via 2-chloropropionyl chloride
Simplicity Fewer steps, but the amination step requires specialized high-pressure equipment.More steps, involving a highly reactive acid chloride and a potent reducing agent, requiring careful handling.
Reagent Availability Starting materials are readily available.2-Chloropropionyl chloride is highly reactive and may require fresh preparation or careful storage. LiAlH4 is a standard but hazardous reagent.
Scalability The Williamson ether synthesis is generally scalable. High-pressure amination can be a bottleneck for large-scale production.Esterification and amidation are scalable. The use of LiAlH4 on a large scale presents significant safety challenges and cost implications.
Control of Impurities Potential for dialkylation of ammonia. Purification of the final amine can be challenging.The amide intermediate is typically a solid and can be purified easily by recrystallization, leading to a purer final product. Over-reduction is a potential side reaction.
Green Chemistry Use of high temperatures and pressures can be energy-intensive. Solvents like DMF are not environmentally friendly.Use of hazardous reagents like pyridine and LiAlH4, and generation of significant aluminum salt waste.

Conclusion

Both routes present viable pathways for the synthesis of this compound.

  • Route 1 is more direct but involves a challenging high-pressure amination step that may not be suitable for all laboratory settings. It is likely to be favored for smaller-scale synthesis where the necessary equipment is available.

  • Route 2 is longer but may offer better control over purity due to the crystalline nature of the amide intermediate. However, the use of hazardous reagents like 2-chloropropionyl chloride and LiAlH4 requires stringent safety precautions, and waste disposal from the reduction step is a consideration, particularly at a larger scale.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and safety infrastructure. For laboratory-scale synthesis focused on high purity, Route 2, despite its length, may be preferable if the necessary handling precautions can be strictly followed. For a more streamlined approach, if high-pressure equipment is accessible, Route 1 offers a quicker path to the target compound.

A Comparative Guide to Validating a Stability-Indicating Assay for 2-(2-Chlorophenoxy)propylamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating a stability-indicating assay for pharmaceutical formulations containing 2-(2-Chlorophenoxy)propylamine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data comparison, and visual workflows to support robust analytical method development and validation.

Introduction to Stability-Indicating Assays

A stability-indicating assay is a validated quantitative analytical procedure designed to detect changes in the chemical, physical, or microbiological properties of a drug substance and product over time.[1] A key aspect of this is the method's ability to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] Forced degradation studies are integral to developing and validating these methods, as they help to identify potential degradation products and demonstrate the method's specificity.[2][3]

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most common and versatile technique for the analysis of pharmaceutical compounds, including aromatic amines like this compound. The method separates compounds based on their hydrophobicity, making it well-suited for resolving the API from its potential degradation products.

Proposed RP-HPLC Method Parameters

The following table outlines a starting point for developing an RP-HPLC method for this compound. Optimization will be necessary based on experimental results.

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient ElutionThe acidic mobile phase ensures the amine is protonated for better peak shape. A gradient allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 275 nmAromatic compounds typically exhibit strong UV absorbance. The specific wavelength should be optimized by scanning the UV spectrum of the analyte.[4]
Column Temperature 30 °CProvides stable and reproducible chromatographic conditions.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: RP-HPLC Method Validation

Objective: To validate the RP-HPLC method for its suitability for the quantitative determination of this compound and its degradation products.

Materials:

  • This compound reference standard

  • Placebo formulation

  • HPLC grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and dilute to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Forced Degradation Studies: Subject the drug substance and product to the stress conditions outlined in Section 4.

  • Method Validation Parameters:

    • Specificity: Analyze the placebo, stressed samples, and the unstressed sample to demonstrate that the peak for this compound is free from interference.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the API. The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Analyze the same sample on different days with different analysts and/or equipment. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary choice, other techniques can be considered for the analysis of this compound, each with its own advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
RP-HPLC with Fluorescence Detection Derivatization of the primary amine with a fluorescent tag (e.g., dansyl chloride) followed by HPLC separation and fluorescence detection.Higher sensitivity and selectivity compared to UV detection.Requires an additional derivatization step, which can add complexity and potential for variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[5]High separation efficiency and definitive identification of compounds by mass spectrometry.Requires the analyte to be volatile and thermally stable, or to be derivatized.[5]
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.High separation efficiency, small sample volume, and low solvent consumption.Lower sensitivity compared to HPLC, and can have issues with reproducibility.
Quantitative Performance Comparison (Hypothetical Data)

The following table presents a hypothetical comparison of the quantitative performance of the different analytical techniques for the analysis of this compound.

ParameterRP-HPLC-UVRP-HPLC-FluorescenceGC-MS (after derivatization)Capillary Electrophoresis
Linearity Range (µg/mL) 1 - 1000.1 - 100.5 - 505 - 150
LOD (µg/mL) 0.10.010.050.5
LOQ (µg/mL) 0.30.030.151.5
Precision (%RSD) < 2%< 2%< 3%< 5%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%90 - 110%

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2] The drug substance and product should be subjected to various stress conditions to induce degradation.[3]

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound and to assess the specificity of the analytical method.

Materials:

  • This compound drug substance and formulation

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water bath, oven, photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C in an oven for 24 hours.

  • Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples using the validated HPLC method and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak.

Visualizations

Experimental Workflow

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Literature Search & Initial Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, etc.) A->B C Acid Hydrolysis B->C Apply Optimized Method D Base Hydrolysis B->D Apply Optimized Method E Oxidative Degradation B->E Apply Optimized Method F Thermal Degradation B->F Apply Optimized Method G Photolytic Degradation B->G Apply Optimized Method I Linearity & Range B->I J Accuracy B->J K Precision (Repeatability & Intermediate) B->K L LOD & LOQ B->L M Robustness B->M H Specificity C->H D->H E->H F->H G->H N Validated Stability-Indicating Assay H->N I->N J->N K->N L->N M->N G cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound C₉H₁₂ClNO B Acid/Base Hydrolysis A->B Ether Cleavage C Oxidation A->C Hydroxylation D Photolysis A->D Ring Opening E 2-Chlorophenol C₆H₅ClO B->E F Propylamine C₃H₉N B->F G Hydroxylated Derivatives e.g., C₉H₁₂ClNO₂ C->G H Ring-Opened Products D->H

References

Comparative Analysis of Receptor Binding Affinity of Chlorophenoxyamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding affinity of chlorophenoxyamine analogs, focusing on their interactions with adrenergic receptors. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological profiles, supported by quantitative binding data and detailed experimental methodologies.

Introduction

Chlorophenoxyamine derivatives, a class of haloalkylamines, are known for their irreversible antagonism at α-adrenergic receptors. Phenoxybenzamine and dibenamine are archetypal examples of this class, widely used as pharmacological tools to study adrenergic signaling and in clinical settings for conditions such as pheochromocytoma. Their mechanism of action involves the formation of a reactive ethylenimmonium intermediate that alkylates the receptor, leading to a non-competitive and long-lasting blockade. Understanding the structure-activity relationships and receptor subtype selectivity of these analogs is crucial for the development of more targeted therapeutics with improved side-effect profiles.

Data Presentation: Receptor Binding Affinity of Chlorophenoxyamine Analogs

The following table summarizes the binding affinities (pKi and Ki values) of selected chlorophenoxyamine analogs for α-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKiKi (nM)SpeciesReference
Phenoxybenzamine α18.44Rat Brain[1]
α27.180Rat Brain[1]
Dibenamine α17.532Rat Brain[1]
α26.8158Rat Brain[1]
SY-28 α18.26.3Rat Brain[1]
α26.5316Rat Brain[1]
SY-14 α17.815.8Rat Brain[1]
α26.2631Rat Brain[1]

Note: Ki values were calculated from pKi values. The data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This experimental technique is a cornerstone of pharmacology for quantifying the interaction between a drug and its target receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., chlorophenoxyamine analog) for a specific adrenergic receptor subtype.

Materials:

  • Membrane Preparation: Cell membranes expressing the specific α-adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates like rat brain cortex).

  • Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the target receptor (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors).

  • Test Compounds: Unlabeled chlorophenoxyamine analogs.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine) to determine non-specific binding.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Tissues or cells are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • A set of tubes containing the radioligand and a high concentration of a non-labeled antagonist is included to determine non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification of Binding:

    • The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • IC50 Value: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition binding data.

    • Ki Value: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand.

Mandatory Visualization

α1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Chlorophenoxyamine Analog (Antagonist) Ligand->Receptor Blocks Agonist Norepinephrine (Agonist) Agonist->Receptor Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Ca Ca²⁺ Ca->PKC Activates Ca->Response Leads to ER->Ca Releases

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of chlorophenoxyamine analogs.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Membrane Preparation (Tissue/Cells expressing receptor) start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end

References

Inter-Laboratory Validation of an Analytical Method for 2-(2-Chlorophenoxy)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 2-(2-Chlorophenoxy)propylamine, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The objective of such a validation is to ensure that a developed analytical method yields consistent and reliable results when performed by different laboratories, a critical step in drug development and quality control.[2][3] This document outlines the comparative testing approach, details experimental protocols, and presents hypothetical data to illustrate the validation process.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as method transfer, is the process of demonstrating that a validated analytical procedure can be successfully executed by a receiving laboratory to produce comparable results to the originating laboratory.[3] The primary goal is to ensure the method's robustness and reliability across different personnel, equipment, and laboratory environments.[2] Common approaches to method transfer include comparative testing, co-validation, and revalidation.[2][3] This guide will focus on the comparative testing approach, where both the transferring and receiving laboratories analyze the same batch of samples, and the results are statistically compared.[2]

Comparative Analytical Methods

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a common and suitable analytical technique, often used to assess the purity of the compound.[1][4] This guide will compare the performance of a hypothetical isocratic HPLC-UV method across two laboratories.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 278 nm
Run Time 10 minutes

Experimental Protocols

A detailed experimental protocol is crucial for a successful inter-laboratory validation. The following outlines the key steps for a comparative study.

3.1. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Prepare three quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 75, and 120 µg/mL) by spiking a placebo matrix with the reference standard.

3.2. Validation Parameters

The validation will assess the following key parameters in each laboratory, in accordance with ICH guidelines.[5][6]

  • System Suitability: Before each run, inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[3]

  • Linearity: Analyze the working standard solutions in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.[7][8]

  • Precision (Repeatability): Analyze six replicate preparations of the medium concentration QC sample (75 µg/mL) on the same day.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.

  • Accuracy (Recovery): Analyze the low, medium, and high QC samples in triplicate. Calculate the percent recovery of the analyte.[6]

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results for the medium QC sample.[7][8]

Data Presentation and Comparison

The following tables summarize hypothetical data from the two participating laboratories.

Table 2: Linearity and Range

LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)
Laboratory A 10 - 1500.9995
Laboratory B 10 - 1500.9992

Table 3: Precision

LaboratoryConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Laboratory A 750.81.2
Laboratory B 751.11.5

Table 4: Accuracy (Recovery)

LaboratoryQC LevelMean Recovery (%)
Laboratory A Low (30 µg/mL)99.5
Medium (75 µg/mL)101.2
High (120 µg/mL)98.9
Laboratory B Low (30 µg/mL)100.8
Medium (75 µg/mL)99.1
High (120 µg/mL)100.5

Experimental Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Develop & Approve Validation Protocol B Prepare & Ship Samples and Standards A->B C Train Receiving Laboratory Personnel B->C D1 Lab A: System Suitability C->D1 D2 Lab B: System Suitability C->D2 E1 Lab A: Sample Analysis D1->E1 E2 Lab B: Sample Analysis D2->E2 F Collect & Compare Data E1->F E2->F G Statistical Analysis (e.g., t-test, F-test) F->G H Acceptance Criteria Met? G->H I Generate Final Validation Report H->I Yes K Investigate Discrepancies H->K No J Method Transfer Successful I->J

Caption: Workflow for inter-laboratory analytical method validation.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is paramount for ensuring consistent product quality and regulatory compliance. By following a well-defined protocol and establishing clear acceptance criteria, organizations can confidently transfer analytical methods between laboratories. The hypothetical data presented in this guide demonstrates a successful validation, with both laboratories achieving comparable results for linearity, precision, and accuracy. This rigorous process ultimately ensures that the analytical method is robust and fit for its intended purpose.

References

A Comparative Guide to the Metabolic Stability of 2-(2-Chlorophenoxy)propylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 2-(2-Chlorophenoxy)propylamine and its hypothetical derivatives. The data presented herein is intended to serve as a representative model for understanding the structure-metabolism relationships of this class of compounds. All experimental data is simulated based on established principles of drug metabolism.

Introduction to Metabolic Stability

In drug discovery and development, metabolic stability is a critical parameter that influences the pharmacokinetic profile of a new chemical entity.[1][2] It determines the extent to which a compound is broken down by metabolic enzymes, primarily in the liver.[2][3] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability, whereas a compound with low metabolic stability may be rapidly cleared from the body, potentially reducing its therapeutic efficacy.[1][4] The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes.[5][6][7]

This guide focuses on the in vitro metabolic stability of this compound, a versatile chemical intermediate[8], and several of its structural analogs. By comparing their stability in human liver microsomes, we can infer how structural modifications may impact their metabolic fate.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and three hypothetical derivatives in human liver microsomes. The key parameters evaluated are the half-life (t½) and the intrinsic clearance (CLint).[9]

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
Parent-001 This compound-45.230.8
Deriv-002 2-(2,4-Dichlorophenoxy)propylamineAddition of a chloro group at the 4-position of the phenyl ring65.821.2
Deriv-003 2-(2-Chlorophenoxy)-N-methylpropylamineN-methylation of the primary amine30.545.7
Deriv-004 2-(Phenoxy)propylamineRemoval of the chloro group22.162.9

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (Parent-001, Deriv-002, Deriv-003, Deriv-004)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not found in the matrix)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solutions to the final incubation concentration (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the diluted test compound, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

3. Sample Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis A Test Compound Stock E Mix Compound, Microsomes, and Buffer A->E B Human Liver Microsomes B->E C NADPH System G Initiate with NADPH C->G D Phosphate Buffer D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Terminate with Acetonitrile at Time Points H->I J Centrifuge I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Caption: Workflow of the in vitro microsomal stability assay.

Logical Relationship of Structure and Metabolic Stability

G cluster_structure Structural Modification cluster_stability Predicted Metabolic Stability A Parent Compound (this compound) B Add Electron-Withdrawing Group (e.g., 4-Chloro) A->B May block potential metabolism site C N-Alkylation (e.g., N-Methyl) A->C May introduce new metabolism site D Remove Electron-Withdrawing Group (e.g., Dechloro) A->D May expose new metabolism site E Increased Stability B->E F Decreased Stability C->F D->F

Caption: Predicted impact of structural changes on metabolic stability.

Discussion

The simulated data suggests that modifications to the chemical structure of this compound can significantly influence its metabolic stability.

  • Addition of a second chloro group (Deriv-002): The introduction of an additional electron-withdrawing group at the 4-position of the phenyl ring is predicted to increase metabolic stability. This may be due to electronic effects that make the aromatic ring less susceptible to oxidative metabolism by CYP enzymes.

  • N-methylation (Deriv-003): The addition of a methyl group to the primary amine is predicted to decrease metabolic stability. N-dealkylation is a common metabolic pathway, and the presence of the N-methyl group provides a new site for metabolism.

  • Removal of the chloro group (Deriv-004): The removal of the electron-withdrawing chloro group is predicted to decrease metabolic stability. The unsubstituted phenyl ring may be more susceptible to hydroxylation by CYP enzymes.

These hypothetical structure-activity relationships highlight the importance of early-stage in vitro metabolic stability testing in guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of lead compounds. Further studies, including metabolite identification and reaction phenotyping, would be necessary to fully elucidate the metabolic pathways of these compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chlorophenoxy)propylamine Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amine-containing compounds is crucial for safety, efficacy, and quality control. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of 2-(2-Chlorophenoxy)propylamine residues with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. This involves a series of experiments to evaluate parameters such as linearity, accuracy, precision, and sensitivity. The following sections present a detailed experimental protocol for a GC-MS method, a comparison of its performance with alternative methods, and visual diagrams to illustrate the workflow.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of amine compounds similar to this compound. The data presented are representative values based on published literature for analogous compounds and serve as a baseline for method selection and development.

ParameterGC-MSHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.99> 0.998
Limit of Detection (LOD) 0.1 - 5 ng/mL10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 15 ng/mL30 - 150 ng/mL0.05 - 3 ng/mL
Precision (%RSD) < 15%< 10%< 10%
Accuracy/Recovery (%) 85 - 115%90 - 110%95 - 105%
Selectivity HighModerateVery High
Throughput ModerateHighModerate
Cost ModerateLowHigh
Derivatization Often RequiredSometimes RequiredNot Usually Required

Experimental Protocol: GC-MS Method Validation

This section details a representative protocol for the validation of a GC-MS method for the quantification of this compound residues in a given matrix (e.g., a pharmaceutical formulation).

Sample Preparation and Derivatization

Due to the polar nature of amines, which can lead to poor chromatographic peak shape and low volatility, a derivatization step is often necessary for GC-MS analysis.[1][2] Silylation or acylation are common derivatization techniques.[3]

  • Extraction: A known quantity of the sample is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted analyte is derivatized with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA) to form a less polar and more volatile derivative.[1] The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30 minutes).[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of the derivatized amine (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from other components in the sample matrix.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method Validation Parameters

The following parameters are assessed to validate the analytical method:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples and spiked samples.

  • Linearity: The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Accuracy: The accuracy of the method is determined by performing recovery studies on spiked matrix samples at different concentration levels.

  • Precision: The precision of the method is evaluated by analyzing multiple replicates of the same sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The robustness of the method is assessed by intentionally making small changes to the method parameters (e.g., oven temperature, flow rate) and observing the effect on the results.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows in the validation of the GC-MS method.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Robustness Robustness Detection->Robustness

GC-MS Method Validation Workflow

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC LCMSMS LC-MS/MS Analyte->LCMSMS Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Selectivity Selectivity GCMS->Selectivity Cost Cost & Throughput GCMS->Cost Accuracy_Precision Accuracy & Precision GCMS->Accuracy_Precision HPLC->Sensitivity HPLC->Selectivity HPLC->Cost HPLC->Accuracy_Precision LCMSMS->Sensitivity LCMSMS->Selectivity LCMSMS->Cost LCMSMS->Accuracy_Precision

Comparison of Analytical Methods

Conclusion

The choice of an analytical method for the detection of this compound residues requires careful consideration of the specific research or quality control needs. GC-MS offers a robust and sensitive method, particularly when high selectivity is required. HPLC-UV provides a cost-effective and high-throughput option for routine analysis where lower sensitivity is acceptable. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level detection and complex matrices. A thorough method validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data, regardless of the chosen technique.

References

Comparative Study on the Herbicidal Spectrum of 2-(2-Chlorophenoxy)propylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of various 2-(2-chlorophenoxy)propylamine analogs, a class of compounds structurally related to phenoxy herbicides. These synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. This document summarizes quantitative data on their herbicidal efficacy, details the experimental protocols for key bioassays, and visualizes the underlying signaling pathway and experimental workflows.

Herbicidal Efficacy of this compound Analogs and Related Compounds

The herbicidal activity of this compound analogs and structurally similar phenoxypropionic acid derivatives is influenced by the nature and position of substituents on the aromatic ring and the amine/amide group. The data presented below, collated from various studies, demonstrates the varying efficacy of these compounds against a range of monocotyledonous (grass) and dicotyledonous (broadleaf) weeds under both pre- and post-emergence conditions.

Table 1: Post-Emergence Herbicidal Activity of Phenoxypropionic Acid Derivatives

Compound IDR GroupWeed SpeciesGrowth Inhibition (%) at 2250 g/haReference
1g 2,4-dichlorophenylEchinochloa crus-galli (Barnyardgrass)100[1]
Setaria faberi (Giant Foxtail)100[1]
Digitaria sanguinalis (Large Crabgrass)100[1]
1m 4-chloro-2-methylphenylEchinochloa crus-galli (Barnyardgrass)100[1]
Setaria faberi (Giant Foxtail)100[1]
Digitaria sanguinalis (Large Crabgrass)100[1]

Table 2: Pre-Emergence Herbicidal Activity of Phenoxypropionic Acid Derivatives

Compound IDR GroupWeed SpeciesGrowth Inhibition (%) at 2250 g/haReference
1g 2,4-dichlorophenylEchinochloa crus-galli (Barnyardgrass)100[1]
Setaria faberi (Giant Foxtail)100[1]
Digitaria sanguinalis (Large Crabgrass)100[1]
1m 4-chloro-2-methylphenylEchinochloa crus-galli (Barnyardgrass)100[1]
Setaria faberi (Giant Foxtail)100[1]
Digitaria sanguinalis (Large Crabgrass)100[1]

Mechanism of Action: Disruption of Auxin Signaling

Herbicides derived from this compound act as synthetic auxins. In susceptible plants, these compounds bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which in turn modulate the expression of numerous genes involved in plant growth and development. The persistent and unregulated activation of these pathways by synthetic auxins leads to epinasty, uncontrolled cell division and elongation, and ultimately, plant death.

Figure 1. Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the herbicidal spectrum and efficacy of this compound analogs.

Greenhouse Bioassay: Post-Emergence Herbicidal Activity

This protocol assesses the herbicidal effect of the compounds on established seedlings.

1. Plant Material and Growth Conditions:

  • Weed Species: Select a range of relevant monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti, Amaranthus retroflexus).

  • Potting: Sow 5-10 seeds per 10 cm diameter pot filled with a standard greenhouse potting mix. After emergence, thin to a uniform number of seedlings (e.g., 3-5 per pot).

  • Greenhouse Conditions: Maintain controlled conditions of temperature (25/18°C day/night), humidity (60-80%), and photoperiod (16 hours light).

2. Herbicide Application:

  • Growth Stage: Apply herbicides when seedlings have reached the 2-4 true leaf stage.

  • Formulation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and prepare a series of dilutions to achieve the desired application rates. Include a surfactant to improve leaf coverage.

  • Application: Use a laboratory spray chamber with a flat-fan nozzle to ensure uniform application of the herbicide solutions.

3. Data Collection and Analysis:

  • Visual Assessment: Evaluate plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.

  • Data Analysis: Calculate the percent growth inhibition relative to the untreated control. Determine the GR₅₀ (the concentration of herbicide required to cause a 50% reduction in growth) for each weed species using a log-logistic dose-response curve.

PostEmergenceWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A Seed Sowing & Germination B Seedling Thinning A->B D Herbicide Application (2-4 Leaf Stage) B->D C Herbicide Formulation C->D E Visual Assessment (3, 7, 14, 21 DAT) D->E F Biomass Measurement (21 DAT) E->F G Data Analysis (GR50) F->G

Figure 2. Experimental workflow for post-emergence herbicide bioassay.
Greenhouse Bioassay: Pre-Emergence Herbicidal Activity

This protocol evaluates the effect of the compounds on germinating seeds and emerging seedlings.

1. Potting and Seeding:

  • Fill 10 cm diameter pots with a standard greenhouse potting mix.

  • Sow a predetermined number of seeds of the target weed species at a uniform depth.

2. Herbicide Application:

  • Apply the formulated herbicide solutions uniformly to the soil surface immediately after sowing.

  • Use a laboratory spray chamber for consistent application.

3. Incubation and Data Collection:

  • Place the pots in a greenhouse under controlled conditions as described for the post-emergence assay.

  • Water the pots as needed.

  • At 21 days after treatment, count the number of emerged seedlings and visually assess their health.

  • Harvest the above-ground biomass and determine the fresh and dry weights.

4. Data Analysis:

  • Calculate the percent emergence and percent growth inhibition relative to the untreated control.

  • Determine the GR₅₀ value for each weed species.

PreEmergenceWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A Potting & Seeding C Herbicide Application (to soil surface) A->C B Herbicide Formulation B->C D Incubation (21 days) C->D E Emergence Count & Visual Assessment D->E F Biomass Measurement E->F G Data Analysis (GR50) F->G

References

Safety Operating Guide

Proper Disposal of 2-(2-Chlorophenoxy)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-(2-Chlorophenoxy)propylamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, like other amine compounds, must be managed as hazardous waste. Improper disposal can lead to environmental harm and regulatory non-compliance.[1][2]

  • Segregation and Identification:

    • Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[1]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][3]

  • Container Selection and Storage:

    • Use a dedicated, leak-proof container made of a material compatible with amines.[1][3] The original container may be suitable if it is in good condition.[3]

    • Keep the container tightly sealed at all times, except when adding waste.[1][3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[1] This compound can be harmful to aquatic life.[4]

    • Contact a licensed hazardous waste disposal company to arrange for collection and proper disposal.[1][2] These companies are equipped to handle and transport chemical waste safely and in accordance with regulations.

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound, if available, or detailed information about its chemical properties.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.

    • Contain the spill using absorbent materials such as sand or earth.[2]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal as hazardous waste.[2]

    • Ensure the spill area is thoroughly cleaned and ventilated.

Quantitative Data and Key Information Summary

For quick reference, the following table summarizes critical information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat
Storage Conditions Cool, dry, well-ventilated area; away from acids and oxidizing agents[1]
Waste Container Labeling "Hazardous Waste" and "this compound"[1][3]
Disposal Method Licensed hazardous waste disposal service[1][2]
Prohibited Disposal Do not dispose in drains, sewers, or regular trash[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste ppe->segregate container Select Compatible & Labeled Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co spill Spill Occurs storage->spill end End: Waste Properly Managed disposal_co->end spill->disposal_co No contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes collect_waste Collect and Seal in Labeled Container contain_spill->collect_waste collect_waste->disposal_co

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.